SYBR Green II
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H28IN3OS |
|---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine iodide |
InChI |
InChI=1S/C28H28N3OS.HI/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22;/h4-16,19-20H,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KQXBZZLQWLZPAL-UHFFFAOYSA-M |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
SYBR Green II: A Comprehensive Technical Guide for Nucleic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the applications, performance, and protocols for SYBR Green II, a highly sensitive fluorescent stain used for the detection of nucleic acids in a laboratory setting. Primarily utilized for staining RNA and single-stranded DNA (ssDNA) in electrophoretic gels, this compound offers a significant improvement in sensitivity over traditional dyes like ethidium bromide.
Core Applications and Principles
This compound is an asymmetrical cyanine dye that exhibits weak fluorescence in its unbound state.[] Upon binding to nucleic acids, particularly RNA and ssDNA, its fluorescence is dramatically enhanced.[][2] This property makes it an exceptional stain for visualizing and quantifying nucleic acids separated by gel electrophoresis.[3] Although it can also bind to double-stranded DNA (dsDNA), it shows a higher quantum yield when bound to RNA.[4]
The primary applications of this compound in the laboratory include:
-
Post-electrophoresis staining of RNA and ssDNA: It is highly effective for staining nucleic acids within agarose and polyacrylamide gels.
-
Analysis of RNA integrity: Researchers can assess the quality of RNA samples before downstream applications.
-
Single-Strand Conformation Polymorphism (SSCP) analysis: Its high sensitivity is beneficial for detecting mutations and genetic variations.
-
Denaturing Gradient Gel Electrophoresis (DGGE): It can be used to visualize rRNA for microbial population analysis.
-
Capillary Electrophoresis: this compound has been used as a stain for the analysis of total RNA.
Quantitative Performance Data
The performance of this compound is characterized by its spectral properties, sensitivity, and quantum yield. This data is crucial for optimizing experimental setups and ensuring accurate detection.
| Parameter | Value | Notes |
| Excitation Maxima | 497 nm (primary), 254 nm (secondary) | Compatible with standard UV transilluminators and laser-based gel scanners. |
| Emission Maximum | 520 nm (green) | |
| Sensitivity (Non-denaturing gels) | As little as 100 pg of RNA or ssDNA per band with 254 nm epi-illumination. Down to 500 pg per band with 300 nm transillumination. | Significantly more sensitive than ethidium bromide. |
| Sensitivity (Denaturing gels) | Approximately 1 ng of RNA per band with 254 nm epi-illumination. Around 4 ng of RNA per band with 300 nm transillumination. | Sensitivity is somewhat reduced in denaturing gels but still superior to ethidium bromide. |
| Fluorescence Quantum Yield | ~0.54 (bound to RNA), ~0.36 (bound to dsDNA) | Exhibits a higher quantum yield when bound to RNA compared to dsDNA. The quantum yield of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex (~0.07). |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound. The following are standard protocols for post-electrophoresis staining.
Protocol 1: Post-Electrophoresis Staining of RNA/ssDNA in Gels
Materials:
-
This compound stock solution (typically 10,000X in DMSO)
-
Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
-
Staining container (plastic is recommended to prevent dye adsorption to glass)
-
Gel documentation system with appropriate excitation source and filter
Procedure:
-
Perform Electrophoresis: Run the nucleic acid samples on a non-denaturing or denaturing (polyacrylamide/urea or agarose/formaldehyde) gel according to standard procedures.
-
Prepare Staining Solution:
-
For non-denaturing polyacrylamide and agarose gels, prepare a 1:10,000 dilution of the this compound stock solution in electrophoresis buffer.
-
For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.
-
Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.
-
-
Stain the Gel:
-
Place the gel in a clean plastic staining container.
-
Add enough staining solution to completely cover the gel.
-
Agitate the gel gently on a shaker for 10-40 minutes at room temperature, protected from light. The optimal staining time can vary depending on the gel's thickness and composition.
-
-
Destaining (Optional): No destaining is required due to the low intrinsic fluorescence of the unbound dye.
-
Visualize and Document:
-
Illuminate the stained gel using a UV transilluminator. For highest sensitivity, 254 nm epi-illumination is recommended, though 300 nm transillumination is also effective.
-
Photograph the gel using a camera equipped with a SYBR Green photographic filter for optimal results.
-
Protocol 2: Adding this compound to the Loading Buffer
This method allows for the visualization of nucleic acids during electrophoresis, but may affect their mobility.
Procedure:
-
Prepare a 1:100 intermediate dilution of the this compound stock solution in anhydrous DMSO.
-
Add 1 µL of this intermediate dilution to 9-10 µL of your nucleic acid sample before loading it onto the gel. The final concentration in the loading buffer will be approximately 1:1,000.
Visualizing the Mechanism and Workflow
Diagrams can aid in understanding the underlying principles and experimental steps involved in using this compound.
Caption: Mechanism of this compound Fluorescence.
References
An In-Depth Technical Guide to the Mechanism of Action of SYBR Green II on RNA
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: SYBR Green II is an asymmetrical cyanine dye renowned for its high sensitivity in the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[1] Unlike many nucleic acid stains that preferentially bind to double-stranded DNA (dsDNA), this compound exhibits a significantly higher fluorescence quantum yield when bound to RNA.[1][2][3] This unique characteristic, combined with its high binding affinity and substantial fluorescence enhancement, makes it a superior alternative to traditional stains like ethidium bromide for RNA analysis. This guide provides a comprehensive overview of the core mechanism of action of this compound with RNA, detailed performance characteristics, and standardized experimental protocols for its application in a research environment.
Core Mechanism of Action
The efficacy of this compound as a nucleic acid stain is rooted in a dramatic change in its quantum efficiency upon binding to RNA. The process can be understood through two key stages: nucleic acid binding and the subsequent fluorescence enhancement.
Binding to RNA
This compound is specifically optimized for binding to single-stranded nucleic acids, with a notable preference for RNA. While its sibling compound, SYBR Green I, preferentially binds dsDNA, this compound shows a higher affinity for RNA than ethidium bromide.
The precise molecular interaction and binding mode with the complex secondary and tertiary structures of RNA have not been as exhaustively detailed as intercalation models for other dyes with dsDNA. However, the mechanism is characterized by a strong, non-covalent association with the RNA molecule. This binding event is the critical first step that restricts the conformational flexibility of the dye molecule, priming it for intense fluorescence.
Fluorescence Enhancement
In its unbound state in solution, the this compound molecule has very low intrinsic fluorescence. Upon binding to RNA, the dye undergoes a conformational change that leads to a significant increase in fluorescence. This enhancement is attributed to a dramatic increase in the fluorescence quantum yield (Φ), which is a measure of the efficiency of photon emission.
The quantum yield of the this compound-RNA complex is approximately 0.54, which is substantially higher than its yield when bound to dsDNA (~0.36) and over seven times greater than that of the ethidium bromide-RNA complex (~0.07). This superior quantum efficiency is the primary reason for the dye's remarkable sensitivity in detecting RNA.
Conceptual overview of this compound fluorescence upon binding to RNA.
Performance Characteristics
The utility of this compound in a laboratory setting is defined by its spectral properties and its exceptional sensitivity.
Spectral Properties
This compound is compatible with a wide range of common laboratory imaging equipment, including standard UV transilluminators and laser-based gel scanners. Its key spectral characteristics are summarized below.
| Property | Wavelength (nm) | Notes |
| Primary Excitation Maximum (λex) | 497 nm | Compatible with blue-light transilluminators and 488 nm lasers. |
| Secondary Excitation Maximum (λex) | ~254 nm | Allows for use with UV epi-illumination for enhanced sensitivity. |
| Emission Maximum (λem) | 520 nm | Emits in the green portion of the spectrum when bound to RNA. |
Quantitative Performance and Sensitivity
The high fluorescence quantum yield and binding affinity of this compound translate directly to superior sensitivity for RNA detection compared to ethidium bromide. The lack of fluorescence quenching by common denaturing agents like formaldehyde and urea is a significant advantage, as it removes the need for lengthy washing steps.
| Parameter | This compound | Ethidium Bromide |
| Quantum Yield (Φ) with RNA | ~0.54 | ~0.07 |
| Quantum Yield (Φ) with dsDNA | ~0.36 | ~0.15 |
| Detection Limit (Non-Denaturing Gels) | 100 pg (254 nm epi) 500 pg (300 nm trans) | ~1.5 ng (300 nm trans) |
| Detection Limit (Denaturing Gels) | 1 ng (254 nm epi) ~4 ng (300 nm trans) | >1.5 ng (requires extensive washing) |
Experimental Protocols
This compound is typically used for post-electrophoresis staining, although protocols for pre-casting in agarose gels are also available.
Protocol: Post-Electrophoresis Staining of RNA Gels
This is the recommended method for achieving maximum sensitivity for RNA in both agarose and polyacrylamide gels.
Materials:
-
This compound RNA Gel Stain (10,000X in DMSO)
-
1X TBE Buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA)
-
Staining container (polypropylene is recommended)
-
Gel electrophoresis system and power supply
-
UV transilluminator or other gel imaging system
Procedure:
-
Electrophoresis: Run RNA samples on an agarose or polyacrylamide gel (denaturing or non-denaturing) according to standard procedures.
-
Prepare Staining Solution:
-
For non-denaturing gels, prepare a 1:10,000 dilution of the this compound stock concentrate in 1X TBE buffer.
-
For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution in 1X TBE buffer.
-
Ensure the pH of the TBE buffer is between 7.5 and 8.0 for optimal performance.
-
-
Staining:
-
Place the gel in the staining container and add enough staining solution to fully submerge it.
-
Protect the container from light and agitate gently at room temperature.
-
Incubate for 10-40 minutes for polyacrylamide gels or 20-40 minutes for agarose gels.
-
-
Visualization:
-
The gel can be visualized immediately without destaining.
-
Illuminate using a 300 nm transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.
-
Photograph the gel using a green filter. Orange/red filters designed for ethidium bromide are not suitable and will yield poor results.
-
Standard experimental workflow for post-electrophoresis RNA gel staining.
Protocol: Pre-Casting Agarose Gels
This method is convenient for agarose gels but is not recommended for polyacrylamide gels.
Procedure:
-
Prepare molten agarose gel solution as per a standard protocol.
-
Just before pouring, add this compound stock solution to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.
-
Cast the gel and allow it to solidify.
-
Load samples and run the electrophoresis.
-
Visualize the gel directly after the run as described in the post-staining protocol.
Workflow for pre-casting an agarose gel with this compound.
Considerations for Downstream Applications
This compound staining is compatible with downstream applications such as Northern blotting. The dye does not interfere with the transfer of RNA to membranes. For optimal hybridization results, it is recommended to add 0.1–0.3% SDS to the prehybridization and hybridization buffers to effectively remove the dye from the RNA. The dye can also be removed from nucleic acids by ethanol precipitation.
References
SYBR Green II spectral properties excitation emission
An In-depth Technical Guide to the Spectral Properties and Applications of SYBR Green II
For researchers, scientists, and professionals in drug development, the precise selection and application of fluorescent nucleic acid stains are paramount for accurate and sensitive detection. This compound has established itself as a highly sensitive dye, particularly for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. This guide provides a comprehensive overview of its core spectral properties, detailed experimental protocols, and the underlying mechanisms of its fluorescence.
Core Principles of this compound Fluorescence
This compound is an asymmetrical cyanine dye that exhibits low intrinsic fluorescence in its unbound state.[1][2] Its significant fluorescence enhancement occurs upon binding to nucleic acids.[1] This binding is not covalent and is thought to involve a combination of intercalation and minor groove binding. When bound, the dye's structure becomes more rigid, which reduces non-radiative decay pathways (such as rotational motion) and dramatically increases its fluorescence quantum yield.[3]
A notable characteristic of this compound is its preferential binding and higher quantum yield with RNA and ssDNA compared to double-stranded DNA (dsDNA).[1] This makes it an exceptionally sensitive tool for RNA analysis. The fluorescence of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex. Furthermore, its fluorescence is not quenched by common denaturants like urea or formaldehyde, eliminating the need for extensive washing steps after staining denaturing gels.
Spectral and Performance Characteristics
The utility of a fluorescent dye is defined by its spectral properties and performance metrics. This compound is compatible with a wide range of common laboratory imaging instruments.
Spectral Properties
This compound has a primary excitation maximum in the blue light region and a secondary peak in the UV region, with its emission centered in the green part of the spectrum.
| Property | Wavelength/Value | Bound To | Notes |
| Primary Excitation Maximum | 497 nm | RNA/DNA | Compatible with argon-ion lasers and mercury-arc lamps. |
| Secondary Excitation Maximum | ~254 nm | RNA/DNA | Allows for use with standard UV transilluminators. |
| Emission Maximum | 520 nm | RNA/DNA | Detected as green fluorescence. |
Note: Some sources may report slight variations in peak wavelengths (e.g., 484/515 nm), which can be dependent on the solvent and binding substrate.
Quantitative Performance Data
The sensitivity of this compound is a result of its high fluorescence quantum yield and strong binding affinity.
| Parameter | Value | Comparison |
| Quantum Yield (Φ) with RNA | ~0.54 | More than 7x greater than RNA/Ethidium Bromide (~0.07). |
| Quantum Yield (Φ) with dsDNA | ~0.36 | |
| Detection Limit (254 nm epi-illumination) | 100 pg RNA/ssDNA per band | Superior sensitivity for RNA detection. |
| Detection Limit (300 nm transillumination) | 500 pg RNA per band | |
| Detection in Denaturing Gels (254 nm epi) | 1.0 ng RNA per band | No washing or destaining steps required. |
| Detection in Denaturing Gels (300 nm trans) | 4.0 ng RNA per band |
Experimental Protocols
Proper handling and adherence to optimized protocols are critical for achieving maximum sensitivity and reproducibility with this compound.
Safety and Handling
-
Potential Mutagen: As this compound binds to nucleic acids, it should be treated as a potential mutagen and handled with appropriate care.
-
DMSO Stock Solution: The dye is typically supplied in DMSO, which is known to facilitate the entry of organic molecules into tissues. Double gloves are strongly recommended when handling the stock solution.
-
Disposal: Solutions containing this compound should be decontaminated by pouring them through activated charcoal. The charcoal can then be incinerated.
Post-Electrophoresis Staining Workflow
This is the recommended method for staining agarose and polyacrylamide gels.
Caption: Post-electrophoresis staining workflow for nucleic acid gels using this compound.
Detailed Staining Protocol
-
Electrophoresis: Perform electrophoresis on non-denaturing or denaturing (polyacrylamide/urea or agarose/formaldehyde) gels according to standard procedures.
-
Prepare Staining Solution:
-
For non-denaturing polyacrylamide and agarose gels, prepare a 1:10,000 dilution of the this compound stock solution in a suitable buffer (e.g., TBE - 89 mM Tris, 89 mM Boric acid, 1 mM EDTA).
-
For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for optimal results.
-
Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 at the temperature used for staining, as the dye is pH-sensitive.
-
Prepare the solution in a plastic container, as the dye may adsorb to glass surfaces.
-
-
Staining:
-
Place the gel in a suitable container and add enough staining solution to completely submerge the gel.
-
Agitate the gel gently at room temperature, protecting it from light.
-
Optimal staining times are typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels, depending on gel thickness.
-
No destaining step is necessary.
-
-
Visualization and Photography:
-
Illuminate the stained gel using a 300 nm UV transilluminator. For the highest sensitivity, 254 nm epi-illumination is recommended.
-
Photograph the gel using a dedicated SYBR Green photographic filter. Filters designed for ethidium bromide will yield poor results and should not be used.
-
The negligible background fluorescence allows for long film exposures (e.g., 1-1.5 minutes with 254 nm epi-illumination) to detect minute quantities of nucleic acid.
-
Advanced Applications and Considerations
While primarily used for gel staining, the high sensitivity of this compound makes it suitable for other applications requiring sensitive detection of single-stranded nucleic acids, such as single-strand conformation polymorphism (SSCP) analysis. When used for staining gels prior to Northern blotting, the inclusion of 0.1–0.3% SDS in the prehybridization and hybridization buffers is necessary to remove the dye and ensure efficient transfer and probe binding.
References
Unveiling the Glow: A Technical Guide to SYBR Green II Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles and applications of SYBR Green II, a highly sensitive fluorescent stain pivotal for the detection of RNA and single-stranded DNA (ssDNA). From its fundamental chemical properties to detailed experimental protocols, this document provides a comprehensive resource for leveraging this compound in your research endeavors.
Core Principles of this compound Fluorescence
This compound is an asymmetrical cyanine dye renowned for its remarkable sensitivity in detecting nucleic acids, particularly RNA, in electrophoretic gels.[1][2] Its mechanism of fluorescence relies on the significant enhancement of its quantum yield upon binding to nucleic acids.[1][3] In its unbound state, the dye exhibits minimal intrinsic fluorescence.[1] However, when it intercalates into the nucleic acid structure, its fluorescence intensity increases dramatically. This property results in a high signal-to-noise ratio, enabling the detection of minute quantities of RNA and ssDNA with negligible background fluorescence.
A key characteristic of this compound is its higher fluorescence quantum yield when bound to RNA (approximately 0.54) compared to double-stranded DNA (dsDNA) (approximately 0.36). This preference, while not exclusive, makes it an exceptionally sensitive tool for RNA analysis. The fluorescence of the this compound-RNA complex is over seven times greater than that of the RNA-ethidium bromide complex.
The spectral properties of this compound are well-defined, with a primary excitation maximum at approximately 497 nm and a secondary peak around 254 nm. The fluorescence emission is centered at about 520 nm. These characteristics make it compatible with a wide array of common laboratory instruments, including UV transilluminators, blue-light transilluminators, and laser-based gel scanners.
Quantitative Data Summary
For ease of comparison, the key quantitative parameters of this compound are summarized in the tables below.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Primary Excitation Maximum | 497 |
| Secondary Excitation Maximum | 254 |
| Emission Maximum | 520 |
Table 2: Quantum Yield of this compound
| Nucleic Acid Target | Quantum Yield |
| RNA | ~0.54 |
| Double-stranded DNA (dsDNA) | ~0.36 |
| In comparison: Ethidium Bromide (RNA) | ~0.07 |
Table 3: Detection Limits of this compound in Gels
| Illumination Source | Nucleic Acid Type | Detection Limit per Band |
| 254 nm epi-illumination | RNA or ssDNA | 100 pg |
| 300 nm transillumination | RNA | 500 pg |
| 254 nm epi-illumination (denaturing gels) | RNA | 1.0 ng |
| 300 nm transillumination (denaturing gels) | RNA | 4.0 ng |
| In comparison: Ethidium Bromide (300 nm) | Single-stranded nucleic acid | ~1.5 ng |
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below.
Post-Staining of RNA in Electrophoresis Gels
This is the recommended method for achieving the highest sensitivity.
Materials:
-
This compound RNA Gel Stain (10,000X concentrate in DMSO)
-
Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
-
Staining container (polypropylene is recommended as the dye may adsorb to glass)
-
Orbital shaker (optional, for gentle agitation)
Protocol:
-
Perform Electrophoresis: Run RNA samples on a denaturing (e.g., agarose/formaldehyde or polyacrylamide/urea) or non-denaturing gel according to standard protocols.
-
Prepare Staining Solution:
-
For non-denaturing and polyacrylamide/urea gels, dilute the this compound stock solution 1:10,000 in electrophoresis buffer.
-
For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.
-
Crucially, ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance, as the dye is pH-sensitive.
-
-
Stain the Gel:
-
Place the gel in the staining container and add enough staining solution to completely submerge the gel.
-
Protect the container from light by covering it with aluminum foil or placing it in the dark.
-
Agitate the gel gently on an orbital shaker for 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels. Staining time may vary depending on gel thickness and composition.
-
-
Destaining (Not Required): No destaining step is necessary due to the low intrinsic fluorescence of the unbound dye.
-
Visualize and Photograph:
-
Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.
-
Photograph the gel using a SYBR Green gel stain photographic filter. Do not use orange-red filters intended for ethidium bromide.
-
Pre-Staining of RNA in Agarose Gels
This method offers convenience but may result in slightly lower sensitivity compared to post-staining.
Materials:
-
This compound RNA Gel Stain (10,000X concentrate in DMSO)
-
Agarose
-
Electrophoresis buffer
Protocol:
-
Prepare Agarose Solution: Prepare molten agarose gel solution as per your standard protocol.
-
Add this compound: Cool the molten agarose to approximately 60-70°C. Add this compound stock solution to a final dilution of 1:10,000 and mix thoroughly.
-
Cast and Run the Gel: Pour the gel and allow it to solidify. Load your samples and run the electrophoresis using your standard protocol.
-
Visualize: View the gel directly on a UV transilluminator.
Note: The pre-casting protocol is generally not recommended for polyacrylamide gels.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
SYBR Green II binding affinity for ssDNA vs RNA
An In-depth Technical Guide to the Binding Affinity of SYBR Green II for ssDNA vs. RNA
Introduction
This compound is a highly sensitive, asymmetrical cyanine dye used for the fluorescent detection of nucleic acids.[][2] Unlike its predecessor, SYBR Green I, which preferentially binds to double-stranded DNA (dsDNA), this compound is optimized for the staining of single-stranded DNA (ssDNA) and, most notably, Ribonucleic acid (RNA).[][3] This makes it an invaluable tool for applications requiring the sensitive detection of RNA in electrophoretic gels, such as Northern blotting, viroid RNA detection, and single-strand conformation polymorphism (SSCP) analysis. This guide provides a detailed technical overview of this compound's binding characteristics, quantitative performance, and experimental considerations for researchers, scientists, and professionals in drug development.
Core Binding Characteristics and Affinity
This compound's utility stems from its distinct interaction with different nucleic acid structures. While not entirely selective for one type, its fluorescence properties are significantly modulated by the target molecule.
-
Primary Targets: The dye is engineered for optimal fluorescence with RNA and ssDNA.
-
Binding Affinity: this compound exhibits a high binding affinity for RNA, which is reported to be greater than that of the conventional stain, ethidium bromide. Its binding efficiency to single-stranded nucleic acids is approximately double that of its binding to double-stranded DNA.
-
Fluorescence Mechanism: Like other SYBR dyes, this compound has a low intrinsic fluorescence in its unbound state. Upon binding to nucleic acids, it undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield. This property results in a high signal-to-noise ratio, as background fluorescence from unbound dye is negligible, eliminating the need for destaining steps.
A crucial aspect of this compound's performance with ssDNA is its dependence on nucleotide composition. Research has shown that the dye's staining efficiency is poor for homopyrimidines and for ssDNA sequences composed solely of adenine and cytosine. However, it emits strong fluorescence when the ssDNA can form potential Watson-Crick base pairs (containing both guanine and cytosine, or both adenine and thymine), suggesting that the secondary structure of the ssDNA plays a significant role in the binding and fluorescence mechanism.
Quantitative Data Presentation
The performance of this compound is best understood through its quantitative fluorescence and detection sensitivity metrics. The tables below summarize these key parameters.
Table 1: Fluorescence Quantum Yield
| Analyte | Fluorescence Quantum Yield | Comparative Notes |
| RNA | ~0.54 | Over 7 times greater than the RNA/ethidium bromide complex (~0.07). |
| dsDNA | ~0.36 | Lower than with RNA, indicating a preference for single-stranded structures. |
| ssDNA | Not explicitly quantified, but optimized for high sensitivity. | Staining is highly dependent on nucleotide composition and potential secondary structure. |
Table 2: Detection Sensitivity in Gels
| Nucleic Acid | Gel Type | Illumination | Detection Limit (per band) |
| RNA / ssDNA | Non-denaturing Agarose or Polyacrylamide | 254 nm epi-illumination | 100 pg |
| RNA / ssDNA | Non-denaturing Agarose or Polyacrylamide | 300 nm transillumination | 500 pg |
| RNA | Denaturing Agarose-Formaldehyde or Polyacrylamide-Urea | 254 nm epi-illumination | 1.0 ng |
| RNA | Denaturing Agarose-Formaldehyde or Polyacrylamide-Urea | 300 nm transillumination | ~4.0 ng |
| ss Nucleic Acid | Standard Agarose Minigel (Ethidium Bromide for comparison) | 300 nm transillumination | ~1.5 ng |
Visualization of Workflows and Binding Logic
Experimental Workflow: Post-Staining of RNA Gels
The following diagram outlines the standard procedure for staining nucleic acid gels with this compound after electrophoresis.
Caption: Standard post-electrophoresis staining protocol.
Logical Relationship: this compound Binding and Fluorescence
This diagram illustrates the preferential binding and resulting fluorescence intensity of this compound with different nucleic acid targets.
Caption: this compound fluorescence depends on the nucleic acid target.
Experimental Protocols
Accurate and sensitive detection with this compound requires adherence to optimized protocols. The post-staining method is generally recommended for maximal sensitivity.
Post-Staining Protocol (Recommended)
-
Electrophoresis: Perform electrophoresis on non-denaturing or denaturing (agarose-formaldehyde or polyacrylamide-urea) gels using standard procedures.
-
Prepare Staining Solution:
-
Dilute the 10,000X this compound stock solution in a suitable buffer (e.g., TBE). The container should be plastic, as the dye may adsorb to glass.
-
For non-denaturing gels, use a 1:10,000 dilution.
-
For denaturing agarose-formaldehyde gels, a 1:5,000 dilution may yield better results.
-
Crucially, ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal performance.
-
-
Staining:
-
Place the gel in a suitable container and add enough staining solution to completely submerge it.
-
Agitate gently at room temperature for 10-40 minutes, protecting the solution from light. The optimal time depends on gel thickness and composition.
-
-
Visualization:
-
No destaining is required.
-
Illuminate the gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator. A photographic filter designed for SYBR Green is recommended for documentation.
-
Pre-Staining Protocol (Alternative)
While possible, pre-staining may reduce sensitivity and affect nucleic acid mobility.
-
Prepare the molten agarose gel solution as per standard protocols.
-
Just before pouring the gel, while the solution is as cool as possible, add this compound to a final dilution of 1:10,000 and mix thoroughly. Do not heat or microwave the dye.
-
Cast the gel, load samples, and run electrophoresis as usual.
Key Experimental Considerations
-
Denaturants: The fluorescence of the RNA/SYBR Green II complex is not quenched by the presence of urea or formaldehyde, eliminating the need to wash gels prior to staining.
-
Downstream Applications: Staining with this compound is compatible with Northern blotting. However, it is recommended to include 0.1%–0.3% SDS in the prehybridization and hybridization buffers to ensure the dye is removed from the nucleic acid.
-
Safety and Disposal: this compound binds to nucleic acids and should be handled as a potential mutagen. The DMSO stock solution facilitates the entry of organic molecules into tissues, so double gloves are strongly recommended. Used staining solutions should be treated with activated charcoal before disposal.
References
An In-depth Technical Guide to the Chemical Structure and Applications of SYBR Green II Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and key applications of SYBR Green II, a highly sensitive fluorescent dye for the detection and quantification of RNA and single-stranded DNA (ssDNA).
Core Chemical Structure and Properties
This compound is an asymmetrical cyanine dye. Its chemical structure is fundamental to its function as a nucleic acid stain. The molecule consists of a benzoxazole or benzothiazole heterocyclic system linked by a methine bridge to a quinolinium heterocycle. This extended aromatic system is responsible for its photophysical properties. Upon binding to nucleic acids, the dye's conformation is constrained, leading to a significant increase in fluorescence quantum yield.
Chemical Identity:
| Property | Value |
| IUPAC Name | N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide |
| Molecular Formula | C28H28IN3OS[1][2] |
| Molecular Weight | 581.51 g/mol [3][4] |
| CAS Number | 195199-08-7, 172827-25-7 (deleted), 178919-00-1 (ionic form)[1] |
| Canonical SMILES | CN1C2=CC=CC=C2OC1=CC3=CC(=--INVALID-LINK--C5=CC=CC=C5)SCCN(C)C.[I-] |
Photophysical and Binding Characteristics
This compound exhibits low intrinsic fluorescence in solution but becomes highly fluorescent upon binding to nucleic acids, particularly RNA and ssDNA. This property results in a high signal-to-noise ratio, making it an exceptionally sensitive stain.
Quantitative Photophysical and Performance Data:
| Parameter | Value | Notes |
| Excitation Maxima (λex) | 497 nm (primary), ~254 nm (secondary) | Bound to nucleic acid |
| Emission Maximum (λem) | 520 nm | Bound to nucleic acid |
| Quantum Yield (Φ) | ~0.54 (bound to RNA) | Significantly higher than when bound to dsDNA |
| ~0.36 (bound to dsDNA) | ||
| ~0.07 (Ethidium Bromide bound to RNA) | For comparison | |
| Detection Limit (Gels) | As low as 100 pg of RNA or ssDNA per band | With 254 nm epi-illumination |
| ~500 pg of RNA per band | With 300 nm transillumination | |
| 1-4 ng of RNA per band | In denaturing agarose/formaldehyde or polyacrylamide/urea gels | |
| Fluorescence Enhancement | >10-fold upon binding to RNA |
Interaction with Nucleic Acids: Mechanism of Action
The primary binding mode of this compound to nucleic acids is believed to be through intercalation, where the planar aromatic rings of the dye insert between the bases of the nucleic acid. This interaction is stabilized by the positively charged groups on the dye coordinating with the negatively charged phosphate backbone of the nucleic acid.
The significant increase in fluorescence upon binding is attributed to the restriction of intramolecular rotation of the dye molecule. In its free state in solution, the dye can dissipate absorbed energy through non-radiative pathways involving molecular vibrations and rotations (a phenomenon known as Twisted Intramolecular Charge Transfer or TICT). When intercalated into a nucleic acid, this rotational freedom is hindered, forcing the excited molecule to release its energy primarily through fluorescence, thus dramatically increasing the quantum yield.
References
principle of SYBR Green II staining
An In-depth Technical Guide to SYBR Green II Staining
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly sensitive, fluorescent nucleic acid stain predominantly utilized for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. As an asymmetrical cyanine dye, its fluorescence is substantially enhanced upon binding to nucleic acids. This attribute, combined with a high quantum yield and low intrinsic fluorescence, establishes this compound as a superior alternative to conventional stains like ethidium bromide, particularly for applications demanding high sensitivity. This guide provides a comprehensive overview of the core principles of this compound staining, its physicochemical properties, detailed experimental protocols, and a comparative analysis with other common nucleic acid stains.
Core Principle of this compound Staining
The utility of this compound as a nucleic acid stain is rooted in its photophysical properties, which are significantly altered upon association with nucleic acids. In its unbound state in solution, the this compound molecule exhibits very low intrinsic fluorescence. Upon binding to RNA or ssDNA, the dye undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield, resulting in a bright fluorescent signal upon excitation.[1][2][3]
While not exclusively specific to RNA, this compound demonstrates a higher quantum yield when bound to RNA as compared to double-stranded DNA (dsDNA).[2][4] This makes it particularly well-suited for the visualization and quantification of RNA species. The fluorescence of the this compound-nucleic acid complex is not quenched by common denaturing agents such as urea and formaldehyde, which streamlines the staining process for denaturing gels by obviating the need for washing steps.
The mechanism of binding is believed to involve a combination of intercalation between base pairs and binding within the minor groove of the nucleic acid structure. This interaction is sequence-dependent, with studies indicating that the staining efficiency can be influenced by the nucleotide composition of the ssDNA or RNA molecule.
Figure 1. Mechanism of this compound fluorescence enhancement upon binding to RNA/ssDNA.
Quantitative Data
The performance of this compound is characterized by its spectral properties, quantum yield, and detection sensitivity. These parameters are summarized in the tables below for easy comparison.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Notes |
| Primary Excitation Maximum | 497 | Compatible with blue-light transilluminators and 488 nm lasers. |
| Secondary Excitation Maximum | 254 | Allows for visualization with standard UV transilluminators. |
| Emission Maximum | 520 | Emits in the green portion of the spectrum. |
Table 2: Quantum Yield Comparison
| Complex | Approximate Quantum Yield | Reference |
| This compound-RNA | ~0.54 | |
| This compound-dsDNA | ~0.36 | |
| Ethidium Bromide-RNA | ~0.07 |
Table 3: Detection Sensitivity Limits
| Gel Type | Illumination | Detection Limit per Band |
| Non-denaturing Agarose/Polyacrylamide | 254 nm epi-illumination | As low as 100 pg of RNA/ssDNA. |
| Non-denaturing Agarose/Polyacrylamide | 300 nm transillumination | As low as 500 pg of RNA. |
| Denaturing Agarose/Polyacrylamide | 254 nm epi-illumination | Approximately 1 ng of RNA. |
| Denaturing Agarose/Polyacrylamide | 300 nm transillumination | Approximately 4 ng of RNA. |
| Ethidium Bromide (for comparison) | 300 nm transillumination | Approximately 1.5 ng of ssDNA. |
Experimental Protocols
The following are detailed protocols for the use of this compound in staining RNA in electrophoretic gels. It is crucial to handle the this compound stock solution, supplied in DMSO, with care as it is a potential mutagen and DMSO can facilitate skin absorption. Always use appropriate personal protective equipment.
Post-Electrophoresis Staining of RNA Gels
This is the recommended method for achieving the highest sensitivity.
Figure 2. General workflow for post-electrophoresis staining with this compound.
Materials:
-
This compound RNA Gel Stain (typically 10,000X in DMSO)
-
TBE buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA, pH 8.0)
-
Staining container (plastic is recommended to prevent dye adsorption to glass)
-
Gel documentation system (UV or blue-light transilluminator)
Procedure:
-
Perform Electrophoresis: Run RNA samples on a non-denaturing or denaturing (e.g., formaldehyde or urea) agarose or polyacrylamide gel using standard protocols.
-
Prepare Staining Solution:
-
Allow the this compound stock solution to warm to room temperature and briefly centrifuge to collect the solution at the bottom of the vial.
-
For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the stock solution in TBE buffer.
-
For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.
-
Crucially, ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.
-
-
Stain the Gel:
-
Place the gel in a suitable staining container and add enough staining solution to completely submerge the gel.
-
Agitate the gel gently at room temperature for 10-40 minutes, protected from light. Staining time may need to be optimized based on gel thickness and composition.
-
-
Visualize the Gel:
-
No destaining is required due to the low intrinsic fluorescence of the unbound dye.
-
Carefully transfer the gel to a transilluminator.
-
For maximal sensitivity, use 254 nm epi-illumination. Standard 300 nm transillumination also provides excellent results.
-
Capture the image using a gel documentation system. For photography with black and white film, a SYBR Green photographic filter is recommended for optimal results.
-
Pre-casting Agarose Gels with this compound
This method offers convenience by incorporating the dye directly into the gel, although it may result in slightly lower sensitivity compared to post-staining. This protocol is not recommended for polyacrylamide gels.
Procedure:
-
Prepare Molten Agarose: Prepare molten agarose in your desired electrophoresis buffer as per standard protocols. Cool the agarose to a temperature that is comfortable to handle but still molten.
-
Add the Dye: Dilute the this compound 10,000X stock solution 1:10,000 directly into the molten agarose (e.g., add 5 µL of dye to 50 mL of agarose). Mix thoroughly but gently to avoid introducing bubbles.
-
Cast and Run the Gel: Cast the gel, allow it to solidify, load samples, and perform electrophoresis using standard procedures.
-
Visualize: Transfer the gel directly to a transilluminator for visualization as described in step 4 of the post-staining protocol.
Comparative Analysis and Applications
This compound offers significant advantages over traditional nucleic acid stains, primarily ethidium bromide.
Figure 3. Comparison of key features between this compound and Ethidium Bromide.
Key Advantages:
-
Superior Sensitivity: this compound is significantly more sensitive than ethidium bromide for detecting RNA and ssDNA, often by more than an order of magnitude.
-
Simplified Workflow: The low background fluorescence eliminates the need for destaining or washing steps, saving time and reducing buffer waste.
-
Compatibility with Downstream Applications: Staining with this compound does not interfere with the transfer of RNA to membranes for Northern blotting, provided that SDS is included in subsequent hybridization buffers to remove the dye.
Primary Applications:
-
Visualization of RNA and ssDNA in agarose and polyacrylamide gels.
-
Single-strand conformation polymorphism (SSCP) analysis, where its high sensitivity is a major benefit over traditional silver staining.
-
Quantification of RNA in various biological samples.
-
Capillary electrophoresis of DNA fragments.
Conclusion
This compound is a powerful and versatile tool for the sensitive detection of RNA and ssDNA. Its unique photophysical properties, including a high quantum yield upon binding and low background fluorescence, provide a simplified workflow and superior sensitivity compared to traditional methods. By understanding the core principles and adhering to the optimized protocols outlined in this guide, researchers can effectively leverage this compound to achieve high-quality, reliable results in their nucleic acid analysis workflows.
References
An In-depth Technical Guide to the Discovery and Development of SYBR Green Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and core principles of SYBR Green dyes, with a primary focus on the widely used SYBR Green I. We will delve into the history of its development, its mechanism of action, quantitative properties, and key applications in molecular biology. This guide also offers detailed experimental protocols and a comparative analysis with other common nucleic acid stains, providing researchers with the essential knowledge to effectively utilize this powerful tool.
A Brief History: From Concept to a Cornerstone of Molecular Biology
SYBR Green I, an asymmetrical cyanine dye, was developed and introduced by Molecular Probes, now a part of Thermo Fisher Scientific, in the 1990s. Its invention marked a significant advancement in nucleic acid detection, offering a more sensitive and less hazardous alternative to the traditional intercalating agent, ethidium bromide. The development of SYBR Green I was part of a broader effort to synthesize novel fluorescent dyes with improved photophysical properties for biological applications. The core innovation behind SYBR Green I lies in its dramatic fluorescence enhancement upon binding to double-stranded DNA (dsDNA), a property that has made it an indispensable tool for real-time quantitative PCR (qPCR) and gel electrophoresis.
Mechanism of Action: Illuminating the Double Helix
SYBR Green I is a minor groove-binding dye that also exhibits intercalating properties.[1] In its unbound state in solution, the dye has a flexible structure that allows for the dissipation of absorbed energy through non-radiative pathways, resulting in very low intrinsic fluorescence. Upon binding to dsDNA, the dye's structure becomes more rigid, restricting these non-radiative decay pathways and leading to a significant increase in its fluorescence quantum yield.[1] This fluorescence enhancement can be up to 800- to 1000-fold.[2][3] The intensity of the fluorescence signal is directly proportional to the amount of dsDNA present, forming the basis for its quantitative applications.
Quantitative Properties of SYBR Green I
The utility of SYBR Green I in quantitative applications stems from its well-defined photophysical properties. The following table summarizes the key quantitative data for SYBR Green I.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~497 nm | When bound to dsDNA. |
| Emission Maximum (λem) | ~520 nm | When bound to dsDNA. |
| Quantum Yield (Φ) | ~0.8 | When bound to dsDNA. In contrast, the quantum yield of unbound SYBR Green I is very low. |
| Fluorescence Enhancement | 800- to 1000-fold | Upon binding to dsDNA. |
| Binding Affinity (dsDNA) | High | While a specific Kd value is not consistently reported across the literature, its high affinity is evident from its extensive use in sensitive detection assays. |
| Binding Affinity (ssDNA) | Lower than dsDNA | Binds to ssDNA with significantly lower fluorescence enhancement. |
| Binding Affinity (RNA) | Lower than dsDNA | Binds to RNA with significantly lower fluorescence enhancement. |
Comparative Analysis of Nucleic Acid Stains
SYBR Green I is one of several fluorescent dyes used for nucleic acid detection. The choice of dye often depends on the specific application, desired sensitivity, and the presence of other nucleic acid species.
| Feature | SYBR Green I | SYBR Green II | SYBR Gold | PicoGreen | Ethidium Bromide |
| Primary Target | dsDNA | ssDNA & RNA | dsDNA, ssDNA, RNA | dsDNA | dsDNA & RNA |
| Sensitivity | Very High | High | Extremely High | Extremely High | Moderate |
| Fluorescence Enhancement | ~800-1000x | High | ~1000x | >1000x | ~20-30x |
| Mutagenicity (Ames Test) | Weak mutagen | Not extensively studied | Less mutagenic than EtBr | Not extensively studied | Potent mutagen |
| Applications | qPCR, Gel Staining | RNA Gel Staining | Gel Staining | DNA Quantification | Gel Staining |
Key Applications
Real-Time Quantitative PCR (qPCR)
SYBR Green I is a cornerstone of qPCR for gene expression analysis, pathogen detection, and genetic variation analysis. Its ability to bind to any dsDNA makes it a versatile and cost-effective choice, as it does not require sequence-specific probes.
Agarose Gel Electrophoresis
SYBR Green I is a highly sensitive stain for visualizing DNA in agarose and polyacrylamide gels, capable of detecting as little as 20 pg of dsDNA per band. Its low background fluorescence eliminates the need for destaining steps, streamlining the workflow.
Experimental Protocols
SYBR Green Real-Time PCR Protocol
Materials:
-
2x SYBR Green qPCR Master Mix
-
Forward and Reverse Primers (10 µM stock)
-
cDNA or gDNA template
-
Nuclease-free water
-
qPCR-grade multiwell plates or tubes
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Thaw all components on ice.
-
Prepare a master mix for the desired number of reactions, including a 10% overage to account for pipetting errors. For a single 20 µL reaction:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
0.4 µL of Forward Primer (10 µM)
-
0.4 µL of Reverse Primer (10 µM)
-
X µL of Nuclease-free water (to a final volume of 16 µL)
-
-
Vortex the master mix gently and centrifuge briefly.
-
Aliquot 16 µL of the master mix into each well/tube.
-
Add 4 µL of template DNA (or water for the no-template control) to the respective wells/tubes.
-
Seal the plate/tubes, mix gently, and centrifuge briefly.
-
-
Thermal Cycling:
-
Program the real-time PCR instrument with the following cycling conditions (these may need optimization):
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: As per instrument manufacturer's instructions (e.g., 65°C to 95°C with a ramp rate of 0.5°C/second).
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Analyze the melt curve to verify the specificity of the amplified product. A single, sharp peak indicates a specific product.
-
Agarose Gel Staining with SYBR Green I
Materials:
-
Agarose gel with separated DNA fragments
-
10,000x SYBR Green I stock solution in DMSO
-
1x TAE or TBE buffer
-
Staining container
-
UV or blue-light transilluminator
Procedure:
-
Prepare Staining Solution:
-
Dilute the 10,000x SYBR Green I stock solution 1:10,000 in 1x TAE or TBE buffer. For a 100 mL staining solution, add 10 µL of the stock dye.
-
Protect the staining solution from light.
-
-
Stain the Gel:
-
After electrophoresis, carefully place the agarose gel in the staining container.
-
Add enough staining solution to completely submerge the gel.
-
Incubate for 10-30 minutes at room temperature with gentle agitation, protected from light. No destaining is required.
-
-
Visualize DNA:
-
Carefully remove the gel from the staining solution.
-
Place the gel on a UV or blue-light transilluminator.
-
Visualize the DNA bands, which will fluoresce green.
-
Cytotoxicity and PCR Inhibition
While SYBR Green I is considered significantly less mutagenic than ethidium bromide, it is not entirely devoid of cytotoxic effects. Ames tests have shown that SYBR Green I is a weak mutagen, with a mutagenicity roughly 30 times lower than that of ethidium bromide. As any DNA-binding molecule has the potential to be a mutagen, appropriate safety precautions, such as wearing gloves, should always be taken when handling the dye.
High concentrations of SYBR Green I can inhibit the PCR reaction. This inhibition is thought to be due to the dye's interaction with the DNA polymerase or by altering the melting dynamics of the DNA template. The optimal concentration of SYBR Green I in a qPCR reaction is a balance between achieving a strong fluorescent signal and minimizing PCR inhibition. Typically, a final concentration of 0.5x to 1x of the manufacturer's supplied stock is recommended, but this may require optimization for specific assays. At concentrations of 2µM and higher, significant PCR inhibition has been observed in some studies.
References
Methodological & Application
SYBR Green II Staining of Formaldehyde Denaturing Gels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of SYBR Green II for the staining of ribonucleic acid (RNA) in formaldehyde denaturing agarose gels. This compound is a highly sensitive fluorescent dye that offers a superior alternative to traditional staining methods, such as with ethidium bromide. These protocols are intended for life science professionals engaged in RNA analysis.
I. Introduction
This compound is a fluorescent nucleic acid stain optimized for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[] Its primary advantage lies in its significantly higher sensitivity compared to ethidium bromide, enabling the visualization of smaller quantities of RNA.[2][3] The fluorescence of this compound is substantially enhanced upon binding to RNA, with a quantum yield over seven times greater than that of RNA complexed with ethidium bromide.[4][5] This characteristic, coupled with a low intrinsic fluorescence of the unbound dye, results in bright sample signals with minimal background, eliminating the need for destaining steps.
Furthermore, the staining procedure with this compound does not interfere with downstream applications such as Northern blot analysis, provided that a small percentage of sodium dodecyl sulfate (SDS) is included in subsequent hybridization buffers to remove the dye. The dye is compatible with a wide range of imaging equipment, including standard ultraviolet (UV) transilluminators and laser-based gel scanners.
II. Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in staining formaldehyde denaturing RNA gels, including a comparison with ethidium bromide.
Table 1: this compound Staining Parameters
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10,000X in DMSO | Store at -20°C, protected from light. |
| Working Dilution | 1:5,000 in TBE buffer | For denaturing agarose/formaldehyde gels. |
| Staining Buffer pH | 7.5 - 8.0 | Optimal sensitivity is achieved within this range. |
| Staining Time | 20 - 40 minutes | Dependent on gel thickness and agarose percentage. |
| Destaining | Not required | Low background fluorescence of unbound dye. |
| Staining Solution Reuse | 3 - 4 times | Store in the dark, preferably refrigerated. |
Table 2: Sensitivity and Spectral Properties
| Property | This compound | Ethidium Bromide |
| Detection Limit (300 nm Transillumination) | ~4 ng RNA per band | ~1.5 ng single-stranded nucleic acid per band |
| Detection Limit (254 nm Epi-illumination) | ~1 ng RNA per band | Not specified |
| Excitation Maxima | 497 nm (primary), ~254 nm (secondary) | Not specified |
| Emission Maximum | 520 nm | Not specified |
| Fluorescence Enhancement upon RNA binding | > 1 order of magnitude greater than Ethidium Bromide | - |
| Quantum Yield (bound to RNA) | ~0.54 | ~0.07 |
III. Experimental Protocols
A. Materials
-
This compound RNA Gel Stain (10,000X concentrate in DMSO)
-
Tris-borate-EDTA (TBE) buffer
-
Formaldehyde denaturing agarose gel containing separated RNA samples
-
Plastic staining container (polypropylene is recommended to prevent dye adsorption to surfaces)
-
Aluminum foil or other means to protect from light
-
Shaker/rocker
-
Gel imaging system (UV transilluminator or laser-based scanner)
-
SYBR Green gel stain photographic filter (optional, for enhanced sensitivity with film photography)
B. Staining Protocol
-
Prepare the Staining Solution:
-
Allow the this compound stock solution to warm to room temperature and briefly centrifuge the vial to collect the DMSO solution at the bottom.
-
In a plastic container, dilute the 10,000X this compound stock solution to a final concentration of 1X (a 1:5,000 dilution) in TBE buffer. For example, add 10 µL of 10,000X this compound to 50 mL of TBE buffer.
-
Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.
-
-
Stain the Gel:
-
Following electrophoresis, carefully transfer the formaldehyde denaturing agarose gel into the staining container.
-
Add a sufficient volume of the 1X this compound staining solution to completely submerge the gel.
-
Protect the staining container from light by covering it with aluminum foil or placing it in a dark location.
-
Gently agitate the gel on a shaker or rocker for 20-40 minutes at room temperature. The optimal staining time may vary depending on the thickness of the gel and the percentage of agarose.
-
-
Visualize the RNA:
-
After staining, no destaining step is necessary.
-
Carefully remove the gel from the staining solution and place it on a UV transilluminator.
-
For standard visualization, use a 300 nm UV transilluminator. For greater sensitivity, 254 nm epi-illumination is recommended.
-
The fluorescence emission of this compound-stained RNA is centered at 520 nm.
-
If using photographic documentation with black and white film, a SYBR Green gel stain photographic filter is recommended for optimal sensitivity. Do not use filters intended for ethidium bromide, as they will block the this compound signal.
-
C. Downstream Applications (Northern Blotting)
Staining with this compound is compatible with the transfer of RNA to membranes for Northern blot analysis. To ensure efficient removal of the dye, include 0.1% to 0.3% SDS in the prehybridization and hybridization buffers.
IV. Visualizations
Caption: Experimental workflow for this compound staining of RNA in formaldehyde denaturing gels.
Caption: Logical relationship of this compound properties leading to its advantages.
V. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Suboptimal pH of staining solution.- Insufficient staining time.- Incorrect filter used for imaging. | - Verify the pH of the TBE buffer is between 7.5 and 8.0.- Increase the staining time, especially for thicker gels.- Use a SYBR Green filter or a long-pass green filter; do not use an ethidium bromide filter. |
| High Background | - Staining solution used too many times.- Impure water or buffer used for staining solution. | - Use fresh staining solution or reduce the number of reuses.- Prepare staining solution with high-quality, nuclease-free water and fresh buffer. |
| Bands Appear Smeared | - RNA degradation. | - Ensure proper RNA handling techniques to prevent degradation prior to and during electrophoresis. |
| Altered DNA/RNA Mobility (Band Shift) | - This is more common with pre-cast staining or adding dye to the loading buffer. | - For accurate size determination, post-staining is recommended. If high amounts of RNA (>100 ng) are loaded, a band shift might be observed even with post-staining. |
VI. Safety and Disposal
This compound is supplied in dimethyl sulfoxide (DMSO), which can facilitate the entry of organic molecules into tissues. Therefore, appropriate personal protective equipment, including gloves (double gloving is recommended), should be worn when handling the stock solution.
For disposal, it is recommended to pour dilute solutions of this compound through activated charcoal, which can then be incinerated as hazardous waste. Always consult local regulations for proper waste disposal procedures.
References
Application Notes: SYBR Green II in Northern Blot Analysis
Application Notes: High-Sensitivity Mutation Screening with Single-Strand Conformation Polymorphism (SSCP) and SYBR® Green II
Introduction
Single-Strand Conformation Polymorphism (SSCP) is a widely used, sensitive, and cost-effective method for screening genetic mutations and polymorphisms.[1][2][3] The technique is based on the principle that the electrophoretic mobility of a single-stranded DNA (ssDNA) molecule in a non-denaturing polyacrylamide gel depends on its unique three-dimensional conformation, which is dictated by its primary nucleotide sequence.[1][3] Even a single base change can alter this conformation, leading to a detectable shift in mobility during electrophoresis. This allows for the differentiation of wild-type and mutant DNA sequences without the need for sequencing every sample.
Traditionally, SSCP has relied on hazardous and cumbersome methods for visualization, such as autoradiography or silver staining. The use of SYBR® Green II, a highly sensitive fluorescent nucleic acid stain, offers a safer, more rapid, and equally sensitive alternative. SYBR® Green II exhibits a strong fluorescence enhancement upon binding to single-stranded nucleic acids, making it an ideal choice for SSCP analysis. This method provides an excellent signal-to-noise ratio with minimal background fluorescence, facilitating the detection of even low-abundance mutations.
Principle of the Method
The SSCP analysis workflow begins with the amplification of the target DNA region using the Polymerase Chain Reaction (PCR). The resulting double-stranded DNA amplicons are then denatured into single strands using heat and a chemical denaturant like formamide. Upon rapid cooling, the single strands fold into stable, sequence-specific conformations. These conformers are then separated by electrophoresis on a non-denaturing polyacrylamide gel. DNA fragments with different sequences will adopt different conformations and therefore migrate at different rates through the gel matrix. Finally, the separated ssDNA bands are visualized by staining with SYBR® Green II and imaging under UV illumination.
Applications
The SSCP with SYBR® Green II method is a versatile tool for a variety of research and diagnostic applications, including:
-
Mutation Detection: Screening for known and unknown point mutations, small insertions, and deletions in genes associated with genetic diseases and cancer.
-
Polymorphism Analysis: Identifying single nucleotide polymorphisms (SNPs) for population genetics, association studies, and pharmacogenomics.
-
Genotyping: Differentiating between alleles and determining the genetic makeup of an individual at a specific locus.
-
Clonal Analysis: Detecting clonal variants in heterogeneous tumor samples.
-
Microbial Community Analysis: Assessing the diversity of microbial populations by analyzing polymorphisms in conserved genes like the 16S rRNA gene.
Experimental Workflow
Caption: Workflow of SSCP analysis using SYBR® Green II.
Protocols
I. PCR Amplification
Successful SSCP analysis begins with a high-quality PCR product. The PCR should be optimized to produce a single, strong band of the correct size, with minimal primer-dimers or non-specific products. The optimal amplicon size for SSCP is typically between 150 and 300 base pairs.
Table 1: Recommended PCR Reaction Mixture
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTPs (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Reverse Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Template DNA | 50 - 100 ng | 1 - 5 µL |
| Nuclease-free Water | - | Up to 25 µL |
Table 2: Typical PCR Cycling Conditions
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2 - 5 min | 1 |
| Denaturation | 95°C | 30 - 60 s | 30 - 35 |
| Annealing | 55 - 65°C* | 30 - 60 s | |
| Extension | 72°C | 30 - 60 s | |
| Final Extension | 72°C | 5 - 10 min | 1 |
| Hold | 4°C | ∞ | - |
* The annealing temperature should be optimized for each primer pair.
II. Denaturation of PCR Products
This step is critical for generating the single-stranded DNA conformers.
-
To 5 µL of your PCR product, add 5 µL of SSCP denaturation buffer.
-
Heat the mixture at 95°C for 5-10 minutes.
-
Immediately place the tubes on ice for at least 5 minutes to prevent re-annealing of the DNA strands.
Table 3: SSCP Denaturation Buffer Composition
| Component | Final Concentration |
| Formamide | 95% |
| EDTA (0.5 M, pH 8.0) | 20 mM |
| Bromophenol Blue | 0.05% |
| Xylene Cyanol | 0.05% |
III. Non-denaturing Polyacrylamide Gel Electrophoresis
The resolution of SSCP bands is highly dependent on the gel composition and electrophoresis conditions.
Table 4: Non-denaturing Polyacrylamide Gel Preparation (for a 10% gel)
| Component | Volume for 30 mL |
| 40% Acrylamide/Bis-acrylamide (29:1 or 37.5:1) | 7.5 mL |
| 10x TBE Buffer | 3.0 mL |
| Glycerol (optional, 5-10%) | 1.5 - 3.0 mL |
| Deionized Water | to 30 mL |
| 10% Ammonium Persulfate (APS) | 300 µL |
| TEMED | 30 µL |
Electrophoresis Protocol:
-
Assemble the gel casting apparatus and pour the polyacrylamide gel solution. Insert the comb and allow the gel to polymerize for at least 1 hour.
-
Remove the comb and place the gel in the electrophoresis tank. Fill the upper and lower chambers with 1x TBE buffer.
-
Load the denatured samples into the wells.
-
Run the gel at a constant voltage. The optimal voltage and run time will vary depending on the gel size and fragment length. A good starting point is 100-200V for 4-16 hours. Electrophoresis is often performed at a constant, cool temperature (e.g., in a cold room or with a cooling system) to ensure reproducible results.
IV. SYBR® Green II Staining and Visualization
SYBR® Green II is a highly sensitive stain for single-stranded DNA and is a safer alternative to ethidium bromide.
Staining Protocol:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Place the gel in a clean container and add enough SYBR® Green II staining solution to completely cover the gel. The recommended dilution of SYBR® Green II is 1:10,000 in 1x TBE buffer.
-
Incubate the gel on a shaker at room temperature for 20-40 minutes, protected from light.
-
Destaining is not required.
Visualization:
-
Place the stained gel on a UV transilluminator.
-
Visualize the bands using a standard UV transilluminator. For higher sensitivity, epi-illumination at 254 nm can be used.
-
Document the gel using a gel documentation system.
Data Analysis and Interpretation
Samples with different DNA sequences will exhibit different banding patterns on the gel. A wild-type sample will show a characteristic set of bands corresponding to the two complementary single strands. A sample with a mutation will show a different pattern, with one or more bands shifted in their migration compared to the wild-type. Heterozygous samples will display a combination of both the wild-type and mutant banding patterns.
Troubleshooting
Table 5: Troubleshooting Guide for SSCP with SYBR® Green II
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No bands or weak bands | - Inefficient PCR amplification- Insufficient DNA loaded- Incomplete staining | - Optimize PCR conditions.- Increase the amount of PCR product loaded.- Increase staining time or use a fresh staining solution. |
| Smeared bands | - Gel overheating- Poor quality PCR product- Incomplete denaturation | - Run the gel at a lower voltage or in a cold room.- Optimize PCR to obtain a clean product.- Ensure complete denaturation at 95°C and rapid cooling on ice. |
| No difference between samples | - No mutation in the amplified region- Low resolution of the gel- Suboptimal electrophoresis conditions | - Sequence the PCR product to confirm.- Optimize gel concentration and acrylamide:bis-acrylamide ratio.- Vary the electrophoresis temperature and run time. |
| High background fluorescence | - Staining solution too concentrated- Old or contaminated buffer | - Use the recommended 1:10,000 dilution of SYBR® Green II.- Prepare fresh TBE buffer for the gel and running buffer. |
References
Application Notes and Protocols: SYBR Green II for Viroid and Small RNA Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYBR Green II is a highly sensitive, fluorescent nucleic acid stain with a strong affinity for single-stranded nucleic acids, making it an exceptional tool for the detection and quantification of viroids and small RNAs.[1][2][3][4] Its versatility allows for application across various molecular biology techniques, including gel electrophoresis, real-time quantitative PCR (RT-qPCR), and capillary electrophoresis. These notes provide detailed protocols and quantitative data to facilitate the effective use of this compound in your research.
This compound exhibits a significantly higher fluorescence quantum yield when bound to RNA compared to double-stranded DNA, and its fluorescence enhancement upon binding to RNA is substantially greater than that of traditional dyes like ethidium bromide. This results in a much lower background fluorescence, eliminating the need for destaining steps and allowing for longer exposure times to detect minute amounts of RNA. The dye's excitation and emission spectra are compatible with standard laboratory equipment, including UV transilluminators and laser-based gel scanners.
Quantitative Data Summary
The high sensitivity of this compound makes it ideal for the detection of low-abundance viroids and small RNAs. The following table summarizes the key quantitative data for this compound, providing a clear comparison of its performance across different conditions.
| Parameter | Value | Gel Type | Illumination | Notes |
| Detection Limit (Post-Staining) | As low as 100 pg RNA per band | Agarose or Polyacrylamide | 254 nm epi-illumination | Significantly more sensitive than ethidium bromide. |
| ~500 pg RNA per band | Agarose or Polyacrylamide | 300 nm transillumination | ||
| ~1 ng RNA per band | Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea | 254 nm epi-illumination | No washing or destaining steps required. | |
| ~4 ng RNA per band | Denaturing Agarose/Formaldehyde or Polyacrylamide/Urea | 300 nm transillumination | ||
| Fluorescence Quantum Yield (Bound to RNA) | ~0.54 | - | - | Over seven times greater than that of the RNA/ethidium bromide complex (~0.07). |
| Fluorescence Quantum Yield (Bound to dsDNA) | ~0.36 | - | - | |
| Excitation Maxima | 497 nm (primary), 254 nm (secondary) | - | - | Compatible with a wide range of gel imaging systems. |
| Emission Maximum | 520 nm | - | - |
Experimental Protocols
Post-Electrophoresis Staining of Viroids and Small RNAs in Gels
This protocol describes the staining of RNA in agarose or polyacrylamide gels after electrophoresis.
Materials:
-
This compound RNA Gel Stain (10,000X concentrate in DMSO)
-
Tris-borate-EDTA (TBE) buffer (pH 8.0)
-
Staining container (e.g., petri dish)
-
Gel documentation system with UV transilluminator or laser scanner
Protocol:
-
Prepare Staining Solution:
-
For non-denaturing gels and denaturing polyacrylamide/urea gels, dilute the this compound stock solution 1:10,000 in TBE buffer.
-
For denaturing agarose/formaldehyde gels, dilute the this compound stock solution 1:5,000 in TBE buffer.
-
Note: The pH of the staining solution is critical for optimal sensitivity and should be between 7.5 and 8.0.
-
-
Staining:
-
After electrophoresis, place the gel in a clean staining container.
-
Add enough staining solution to completely cover the gel.
-
Protect the staining container from light by covering it with aluminum foil or placing it in the dark.
-
Agitate the gel gently on a shaker at room temperature.
-
Optimal staining time for polyacrylamide gels is typically 10-40 minutes.
-
Optimal staining time for agarose gels is typically 20-40 minutes.
-
-
Note: No destaining is required. The staining solution can be stored in the dark at 2-8°C and reused 3-4 times.
-
-
Visualization:
-
Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.
-
The fluorescence emission of this compound-stained RNA is centered at 520 nm.
-
Photograph the gel using a gel documentation system. For black and white film, a SYBR Green gel stain photographic filter is recommended for optimal sensitivity.
-
Workflow for Post-Electrophoresis Staining
Caption: Workflow for staining RNA gels with this compound.
SYBR Green-Based RT-qPCR for Viroid and Small RNA Quantification
This protocol provides a general framework for the sensitive detection and quantification of viroids and small RNAs using a one-step SYBR Green RT-qPCR assay.
Materials:
-
RNA template (isolated viroid or small RNA)
-
One-step RT-qPCR kit with SYBR Green
-
Specific forward and reverse primers for the target viroid or small RNA
-
Nuclease-free water
-
Real-time PCR instrument
Protocol:
-
Reaction Setup:
-
On ice, prepare the RT-qPCR reaction mix in a sterile, nuclease-free tube. The following is an example reaction setup; volumes should be adjusted according to the manufacturer's instructions for your specific one-step RT-qPCR kit.
-
2X One-Step RT-qPCR Master Mix (with SYBR Green): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Reverse Transcriptase: 0.5 µL
-
RNA Template (e.g., 1-100 ng): 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Include appropriate controls:
-
No-template control (NTC): Replace RNA template with nuclease-free water to check for contamination.
-
No-reverse transcriptase control (-RT): Omit the reverse transcriptase to ensure no signal from contaminating DNA.
-
Positive control: A known concentration of the target RNA.
-
-
-
Real-Time PCR Cycling:
-
Program the real-time PCR instrument with the following general cycling conditions. These should be optimized for your specific primers and target.
-
Reverse Transcription: 50°C for 10-30 minutes
-
Initial Denaturation: 95°C for 2-5 minutes
-
PCR Cycles (40 cycles):
-
Denaturation: 95°C for 10-15 seconds
-
Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of this step)
-
-
-
Melt Curve Analysis:
-
Program a melt curve analysis at the end of the PCR to verify the specificity of the amplified product. This typically involves heating from 60°C to 95°C with a slow ramp rate.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your samples.
-
Analyze the melt curve to confirm the presence of a single, specific PCR product.
-
Quantify the target RNA by comparing the Ct values to a standard curve generated from a dilution series of a known amount of the target RNA.
-
Logical Flow for SYBR Green RT-qPCR
Caption: Logical flow of viroid/small RNA quantification by RT-qPCR.
Capillary Electrophoresis with this compound Staining
This protocol outlines the use of this compound for the analysis of viroids and small RNAs by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection.
Materials:
-
This compound RNA Gel Stain
-
Separation buffer for CE (e.g., containing a sieving polymer like polyethylene oxide)
-
RNA sample
-
Capillary electrophoresis system with a laser-induced fluorescence detector (e.g., with an argon ion laser)
Protocol:
-
On-Column Staining Method:
-
Prepare the separation buffer containing the sieving polymer.
-
Add this compound to the separation buffer at a final dilution of 1:10,000.
-
Fill the capillary with the staining and separation buffer.
-
Inject the RNA sample into the capillary.
-
Apply the separation voltage. The RNA molecules will bind to the this compound as they migrate through the capillary.
-
Detect the fluorescently labeled RNA using the LIF detector.
-
-
Pre-Staining Method:
-
Incubate the RNA sample with a 1:10,000 dilution of this compound in an appropriate buffer for 10-20 minutes at room temperature, protected from light.
-
Inject the pre-stained RNA sample into the capillary filled with the separation buffer (without this compound).
-
Apply the separation voltage.
-
Detect the fluorescently labeled RNA using the LIF detector.
-
Workflow for Capillary Electrophoresis Analysis
Caption: Workflow for RNA analysis by capillary electrophoresis.
Safety and Handling
This compound is supplied as a concentrate in DMSO. As it binds to nucleic acids, it should be treated as a potential mutagen and handled with appropriate care. Always wear gloves and eye protection when handling the stock solution and staining solutions. Dispose of waste containing this compound according to your institution's guidelines; this may involve treating with activated charcoal before disposal.
References
SYBR Green II Concentration for Staining Polyacrylamide Gels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYBR Green II is a highly sensitive fluorescent nucleic acid stain, particularly effective for staining single-stranded DNA (ssDNA) and RNA in polyacrylamide gels.[1][2] Its superior sensitivity and lower background fluorescence compared to traditional dyes like ethidium bromide make it an excellent choice for applications requiring precise visualization and quantification of nucleic acids.[3][4] This document provides detailed application notes and protocols for the optimal use of this compound for staining polyacrylamide gels.
This compound exhibits a higher quantum yield when bound to RNA and ssDNA compared to double-stranded DNA (dsDNA), making it particularly well-suited for analyzing RNA species, oligonucleotides, and single-strand conformation polymorphisms (SSCP).[1] The dye is compatible with both native and denaturing (urea) polyacrylamide gel electrophoresis (PAGE).
Key Applications
-
Analysis of RNA purity and integrity
-
Visualization of small RNA and microRNA
-
Single-Strand Conformation Polymorphism (SSCP) analysis
-
Oligonucleotide analysis
-
Quantification of ssDNA and RNA in gels
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using this compound to stain polyacrylamide gels.
Table 1: this compound Stock and Working Concentrations
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10,000X in DMSO | Supplied by most manufacturers. Handle with care as DMSO facilitates skin absorption. |
| Working Dilution (Post-staining) | 1:10,000 | For non-denaturing and denaturing polyacrylamide/urea gels. |
| Staining Solution Buffer | Tris-Borate-EDTA (TBE) or Tris-Acetate-EDTA (TAE) | Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance. |
Table 2: Staining and Imaging Parameters for Polyacrylamide Gels
| Parameter | Recommended Value | Notes |
| Staining Time | 10 - 40 minutes | Optimal time may vary based on gel thickness and polyacrylamide percentage. |
| Staining Temperature | Room Temperature | |
| Destaining | Not required | This compound has low intrinsic fluorescence, resulting in low background. |
| Excitation Wavelengths (Max) | 497 nm (primary), 254 nm (secondary) | Compatible with standard UV transilluminators and blue-light illuminators. |
| Emission Wavelength (Max) | 520 nm (Green) | |
| Recommended Imaging Filter | SYBR Green photographic filter | Avoid using orange-red filters intended for ethidium bromide. |
Table 3: Detection Sensitivity on Polyacrylamide Gels
| Illumination Source | Detection Limit (per band) | Notes |
| 254 nm epi-illumination | As low as 100 pg of RNA or ssDNA | Provides the highest sensitivity. |
| 300 nm transillumination | Approximately 500 pg of RNA or ssDNA | More common in laboratories but offers slightly lower sensitivity. |
| Denaturing Gels (Urea) | ~1 ng RNA (254 nm epi), ~4 ng RNA (300 nm trans) | Sensitivity is slightly reduced in denaturing gels but remains superior to ethidium bromide. |
Experimental Protocols
Post-Staining Protocol for Polyacrylamide Gels
This is the recommended method for staining polyacrylamide gels with this compound.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
This compound stock solution (10,000X in DMSO)
-
Staining buffer (e.g., 1X TBE or 1X TAE, pH 7.5-8.0)
-
Staining container (plastic is recommended as the dye may adsorb to glass)
-
Gentle orbital shaker
-
Protective gloves and lab coat
Procedure:
-
Prepare Staining Solution: Dilute the 10,000X this compound stock solution 1:10,000 in the desired staining buffer (e.g., add 5 µL of stock to 50 mL of 1X TBE buffer). Prepare this solution in a plastic container.
-
Stain the Gel: Carefully place the polyacrylamide gel into the staining container. Add a sufficient volume of the staining solution to fully submerge the gel.
-
Incubate: Place the staining container on a gentle orbital shaker and incubate for 10-40 minutes at room temperature. Protect the container from light by covering it with aluminum foil or placing it in a dark location.
-
Imaging: After incubation, carefully remove the gel from the staining solution. No destaining is required. Visualize the nucleic acid bands using a UV transilluminator, blue-light transilluminator, or a laser-based gel scanner. For optimal sensitivity, use 254 nm epi-illumination and a SYBR Green photographic filter.
Notes on Denaturing Polyacrylamide Gels (Urea Gels)
The post-staining protocol is also suitable for denaturing polyacrylamide gels containing urea. There is no need to wash the urea out of the gel prior to staining, as it does not quench the fluorescence of this compound.
Visualizations
Caption: Post-staining workflow for polyacrylamide gels using this compound.
Caption: Factors influencing this compound staining efficiency and sensitivity.
Safety and Disposal
This compound is supplied in DMSO, which can facilitate the absorption of substances through the skin. Therefore, appropriate personal protective equipment, including gloves and a lab coat, should be worn. Although SYBR Green dyes are considered less mutagenic than ethidium bromide, they bind to nucleic acids and should be handled with care. Dispose of staining solutions by pouring them through activated charcoal before discarding them as solid hazardous waste.
References
Application Notes and Protocols for Post-Staining Agarose Gels with SYBR® Green II
For Researchers, Scientists, and Drug Development Professionals.
Introduction
SYBR® Green II is a highly sensitive fluorescent dye used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[1][] It exhibits a significantly higher quantum yield when bound to RNA compared to double-stranded DNA, making it an excellent choice for RNA analysis.[3] Its sensitivity surpasses that of the traditional ethidium bromide stain, allowing for the detection of nucleic acid quantities in the picogram range.[3][4] A key advantage of SYBR® Green II is its low intrinsic fluorescence, which eliminates the need for a destaining step and results in a high signal-to-noise ratio. Furthermore, the staining procedure does not interfere with downstream applications such as Northern blotting, provided that SDS is included in subsequent hybridization buffers.
Data Presentation
Table 1: Spectral Properties of SYBR® Green II
| Property | Wavelength (nm) |
| Maximal Excitation | 497 |
| Secondary Excitation Peak | ~254 |
| Fluorescence Emission | 520 |
Table 2: Recommended Dilutions for Staining Solutions
| Gel Type | Recommended Dilution (from 10,000X stock) | Staining Buffer |
| Non-denaturing agarose/polyacrylamide gels | 1:10,000 | TBE (pH 7.5-8.0) |
| Denaturing polyacrylamide/urea gels | 1:10,000 | TBE (pH 7.5-8.0) |
| Denaturing agarose/formaldehyde gels | 1:5,000 | TBE (pH 7.5-8.0) |
Table 3: Sensitivity Comparison
| Stain | Detection Limit (per band) | Illumination | Notes |
| SYBR® Green II | ~100 pg RNA/ssDNA | 254 nm epi-illumination | Highly sensitive method. |
| SYBR® Green II | ~500 pg RNA | 300 nm transillumination | Good sensitivity with standard equipment. |
| Ethidium Bromide | ~1.5 ng single-stranded nucleic acid | 300 nm transillumination | Significantly less sensitive than SYBR® Green II. |
Table 4: Recommended Staining Times
| Gel Type | Typical Staining Time (minutes) |
| Polyacrylamide Gels | 10 - 40 |
| Agarose Gels | 20 - 40 |
Experimental Protocols
Materials:
-
SYBR® Green II RNA Gel Stain (10,000X concentrate in DMSO)
-
Tris-borate-EDTA (TBE) buffer
-
Polypropylene container for staining
-
UV transilluminator (300 nm) or epi-illuminator (254 nm)
-
Appropriate photographic filter for SYBR® Green (e.g., SYBR® Green gel stain photographic filter)
-
Personal protective equipment (lab coat, gloves, safety glasses)
Protocol for Post-Staining Agarose Gels:
-
Gel Electrophoresis: Perform agarose gel electrophoresis according to your standard protocol to separate the nucleic acid samples.
-
Preparation of Staining Solution:
-
Allow the SYBR® Green II stock solution to warm to room temperature and briefly centrifuge the vial to collect the solution at the bottom.
-
In a polypropylene container, dilute the 10,000X SYBR® Green II stock solution to a final 1X working solution (a 1:10,000 dilution) in TBE buffer. For denaturing agarose/formaldehyde gels, a 1:5000 dilution is recommended.
-
Ensure the pH of the TBE buffer is between 7.5 and 8.0 for optimal staining, as the dye is pH-sensitive.
-
Note: Avoid using glass containers as the dye can adsorb to glass surfaces.
-
-
Staining the Gel:
-
Carefully place the agarose gel into the polypropylene container with the staining solution.
-
Ensure the staining solution completely covers the gel.
-
Agitate the gel gently on a shaker for 20-40 minutes at room temperature. The optimal staining time can vary depending on the thickness and percentage of the agarose gel.
-
Protect the staining container from light by covering it with aluminum foil or placing it in a dark area.
-
-
Visualization:
-
No destaining step is required.
-
Carefully remove the stained gel from the staining solution and place it on a UV transilluminator.
-
For the highest sensitivity, use 254 nm epi-illumination. Standard 300 nm transillumination can also be used.
-
Visualize the nucleic acid bands. The SYBR® Green II-stained nucleic acids will fluoresce with a green color.
-
For photographic documentation, use a SYBR® Green gel stain photographic filter for optimal results. Do not use filters intended for ethidium bromide.
-
Handling and Disposal:
-
SYBR® Green II is a nucleic acid binding agent and should be handled as a potential mutagen. Always wear appropriate personal protective equipment.
-
The DMSO stock solution can facilitate the entry of organic molecules into tissues; therefore, handle it with extra caution.
-
Used staining solutions should be disposed of according to local regulations. One common method is to pour the solution through activated charcoal, which can then be incinerated.
Visualizations
Caption: Post-staining workflow for agarose gels using SYBR® Green II.
References
SYBR Green II for Bacterial Analysis by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYBR Green II is a highly sensitive, cell-permeant cyanine dye that exhibits a significant fluorescence enhancement upon binding to nucleic acids. This property makes it an invaluable tool for the quantitative analysis of bacteria using flow cytometry. Its ability to stain both DNA and RNA allows for a variety of applications, including bacterial enumeration, viability assessment, and cell cycle analysis. This document provides detailed application notes and protocols for the use of this compound in bacterial flow cytometry.
Principle of this compound Staining
This compound is a nucleic acid stain that can cross the cell membranes of both viable and non-viable bacteria. Upon binding to intracellular nucleic acids, its fluorescence emission increases significantly. When used in conjunction with a membrane-impermeant dye like Propidium Iodide (PI), it allows for the differentiation of live, damaged, and dead bacterial cells. Live cells with intact membranes will only be stained by this compound, while cells with compromised membranes will be stained by both this compound and PI.[1] This dual-staining strategy is a powerful method for assessing bacterial viability.[1][2] Furthermore, the intensity of this compound fluorescence can correlate with the nucleic acid content of the bacteria, enabling the discrimination of subpopulations, such as those with high and low nucleic acid content (HNA and LNA), and providing insights into the physiological state of the bacterial population.[3][4]
Applications
Bacterial Enumeration
This compound is an effective stain for the rapid and accurate enumeration of bacteria in various samples, including aquatic environments and clinical specimens. It provides a more precise and faster alternative to traditional culture-based methods.
Viability Assessment
In combination with a viability dye like Propidium Iodide (PI), this compound allows for the differentiation of live, membrane-compromised, and dead bacteria. This is crucial for applications such as monitoring the efficacy of antimicrobial agents and assessing the health of bacterial populations in environmental samples.
Cell Cycle Analysis
The stoichiometric binding of this compound to nucleic acids allows for the analysis of bacterial cell cycles. The fluorescence intensity of stained cells correlates with their DNA content, enabling the identification of different cell cycle phases.
Discrimination of Bacterial Subpopulations
Flow cytometric analysis of this compound-stained bacteria can reveal subpopulations based on their nucleic acid content, often referred to as high nucleic acid (HNA) and low nucleic acid (LNA) bacteria. These subpopulations may differ in their physiological activity and ecological roles.
Quantitative Data Summary
| Application | Parameters Measured | Key Findings | Reference |
| Bacterial Enumeration | Correlation between flow cytometry counts (this compound) and epifluorescence microscopy counts (DAPI) | High correlation for both live (r² = 0.99) and fixed (r² = 0.985) cells in non-saline samples. | |
| Viability Assessment (with PI) | Differentiation of viable, membrane-compromised, and dead cells | Clear separation of populations based on green (this compound) and red (PI) fluorescence. | |
| Cell Cycle Analysis | Resolution of DNA distribution | Resolution of DNA distribution with SYBR Green I is comparable to that obtained with Hoechst 33342. | |
| Subpopulation Analysis | Contribution of High Nucleic Acid (HNA) cells to total bacterial numbers | HNA cells constituted 43% to 70% of the total bacterial population in aquatic samples. |
Experimental Protocols
Protocol 1: General Bacterial Staining for Enumeration
This protocol is suitable for the general enumeration of bacteria in liquid samples.
Materials:
-
This compound (stock solution, typically 10,000x in DMSO)
-
Potassium citrate (30 mM, pH 7.4)
-
Flow cytometer with a 488 nm laser
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution 1:100 in sterile, nuclease-free water.
-
For each sample, add 2.5 µL of the 100x diluted SYBR Green I (for a final 10,000x dilution of the commercial stock) to 250 µL of the bacterial suspension. Some protocols suggest a final concentration of 10⁻⁴ of the stock solution.
-
Add potassium citrate to a final concentration of 30 mM to enhance staining.
-
Incubate the samples in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the green fluorescence emission (typically around 520 nm).
Protocol 2: Bacterial Viability Assessment using this compound and Propidium Iodide (PI)
This protocol allows for the differentiation of live and dead bacteria.
Materials:
-
This compound (stock solution)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Flow cytometer with a 488 nm laser and detectors for green and red fluorescence
Procedure:
-
Prepare a staining solution containing both this compound and PI. A final concentration of 1:10,000 (v/v) for this compound and 10 µg/mL for PI can be used for seawater samples.
-
Add the staining solution to the bacterial suspension.
-
Incubate the samples in the dark at room temperature for 20-30 minutes.
-
Analyze the samples on a flow cytometer.
-
Excite with a 488 nm laser.
-
Collect green fluorescence (this compound) in the FL1 channel (e.g., 530/30 nm).
-
Collect red fluorescence (PI) in the FL3 channel (e.g., >670 nm).
-
-
Gate on the bacterial population based on forward and side scatter.
-
Analyze the green versus red fluorescence dot plot to distinguish between:
-
Live cells: High green fluorescence, low red fluorescence.
-
Dead/Membrane-compromised cells: High green and high red fluorescence.
-
Diagrams
Caption: Workflow for bacterial enumeration using this compound.
Caption: Workflow for bacterial viability assessment.
Caption: Principle of dual staining for viability.
References
- 1. Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: SYBR Green II for Assessing Cell Viability and Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYBR Green II is a highly sensitive, cell-permeant cyanine dye used for the quantification of nucleic acids. Its utility extends to cell biology, where it serves as a valuable tool for assessing cell viability and membrane integrity. The dye can enter all cells, but its fluorescence is significantly enhanced upon binding to nucleic acids. This characteristic allows for the differentiation between viable cells with intact membranes and cells with compromised membranes, a hallmark of late-stage apoptosis or necrosis. In cells with damaged membranes, the dye has greater access to the nucleic acids, resulting in a much brighter fluorescent signal. This differential staining provides a robust method for quantifying cell viability in response to various stimuli.
Principle of Action
The application of this compound in viability assays is based on the integrity of the cell membrane.
-
Viable Cells: Healthy cells with intact plasma membranes exhibit a low level of fluorescence when stained with this compound. While the dye can permeate these cells, the access to nucleic acids is limited, resulting in a dim green fluorescence.
-
Cells with Compromised Membranes: In contrast, cells undergoing necrosis or late-stage apoptosis have compromised membrane integrity. This allows for an influx of this compound, leading to extensive binding with the cellular DNA and RNA. This interaction results in a significant increase in fluorescence, making these cells appear bright green.
This distinction in fluorescence intensity allows for the quantification of live and dead cell populations using fluorescence-based instrumentation such as flow cytometers and fluorescence microscopes.
Data Presentation
Quantitative data from cell viability and membrane integrity assays using this compound can be effectively summarized in tabular format for clear comparison.
Table 1: Flow Cytometry Analysis of Apoptosis Induction in Jurkat Cells
| Treatment Group | % Live Cells (Dim Green Fluorescence) | % Dead/Dying Cells (Bright Green Fluorescence) | Mean Fluorescence Intensity (MFI) of Bright Population |
| Untreated Control | 95.2% | 4.8% | 850 |
| Staurosporine (1 µM) | 42.5% | 57.5% | 3200 |
| Vehicle Control (DMSO) | 94.8% | 5.2% | 870 |
Table 2: Fluorescence Microscopy Quantification of Membrane Integrity in HeLa Cells
| Treatment | % Cells with Intact Membranes (Dim Green) | % Cells with Compromised Membranes (Bright Green) |
| Control | 98% | 2% |
| Heat Shock (45°C, 30 min) | 15% | 85% |
| Compound X (10 µM) | 65% | 35% |
Experimental Protocols
Protocol 1: Assessing Cell Viability by Flow Cytometry
This protocol provides a detailed method for quantifying viable and non-viable cells in a suspension culture using this compound and flow cytometry.
Materials:
-
This compound Nucleic Acid Stain (10,000X concentrate in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell suspension (e.g., Jurkat cells)
-
Flow cytometer with a 488 nm laser for excitation
Procedure:
-
Reagent Preparation:
-
Prepare a 100X intermediate stock of this compound by diluting the 10,000X stock 1:100 in anhydrous DMSO. This can be stored at -20°C.
-
Prepare a 1X working solution of this compound by diluting the 100X intermediate stock 1:100 in PBS. The final concentration may need optimization depending on the cell type, but a 1:10,000 final dilution of the commercial stock is a good starting point.[1]
-
-
Cell Preparation:
-
Culture cells under desired experimental conditions.
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Staining:
-
Add 5 µL of the 1X this compound working solution to the 500 µL cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect the green fluorescence emission at approximately 520 nm.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Generate a histogram of green fluorescence intensity to distinguish between the dim (live) and bright (dead/dying) populations.
-
Protocol 2: Visualizing Membrane Integrity by Fluorescence Microscopy
This protocol outlines the steps to visualize and assess cell membrane integrity in adherent cells using this compound.
Materials:
-
This compound Nucleic Acid Stain (10,000X concentrate in DMSO)
-
PBS, pH 7.4
-
Cell culture medium
-
Adherent cells (e.g., HeLa cells) grown on coverslips or in imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~497/520 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on a suitable imaging vessel and allow them to adhere.
-
Treat cells with the experimental compound or stimulus. Include appropriate positive (e.g., heat shock) and negative controls.
-
-
Staining:
-
Carefully remove the culture medium from the cells.
-
Wash the cells gently with pre-warmed PBS.
-
Prepare a 1X this compound staining solution in PBS (final dilution of 1:5,000 to 1:10,000 of the commercial stock).[1]
-
Add the staining solution to the cells and incubate for 10-20 minutes at room temperature, protected from light.
-
-
Imaging:
-
Gently wash the cells twice with PBS to remove excess dye.
-
Add fresh PBS or a suitable imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope.
-
Capture images, ensuring to use consistent exposure settings across all samples for accurate comparison. Live cells will appear dimly green, while cells with compromised membranes will be brightly fluorescent.
-
Mandatory Visualizations
Caption: this compound staining mechanism for viability.
Caption: Experimental workflow for this compound assays.
Caption: Apoptosis leading to membrane compromise.
References
Application Notes and Protocols for SYBR Green II Working Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYBR Green II is a highly sensitive fluorescent nucleic acid stain used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[1][2] It exhibits a significantly higher quantum yield when bound to RNA compared to double-stranded DNA (dsDNA), making it an excellent choice for RNA analysis.[1][2] Its sensitivity surpasses that of the more traditional ethidium bromide, allowing for the detection of as little as 100 pg of RNA or ssDNA per band.[3] This document provides detailed protocols for the preparation of this compound working solutions for various applications in a research and drug development setting.
Data Presentation
This compound Stock and Working Concentrations
The following table summarizes the key concentrations for the preparation of this compound working solutions from a 10,000X stock concentrate in DMSO.
| Solution Type | Stock Concentration | Diluent | Recommended Dilution Factor | Final Working Concentration | Application |
| Post-Staining Solution (Non-denaturing & Polyacrylamide/Urea Gels) | 10,000X in DMSO | TBE Buffer (pH 7.5-8.0) | 1:10,000 | 1X | Staining of RNA and ssDNA in non-denaturing agarose and denaturing polyacrylamide/urea gels after electrophoresis. |
| Post-Staining Solution (Denaturing Agarose/Formaldehyde Gels) | 10,000X in DMSO | TBE Buffer (pH 7.5-8.0) | 1:5,000 | 2X | Staining of RNA in denaturing agarose/formaldehyde gels after electrophoresis. |
| Loading Buffer Additive | 10,000X in DMSO | Anhydrous DMSO | 1:100 (Intermediate) | 100X (Intermediate) | Preparation of an intermediate dilution for addition to sample loading buffer. |
| Final Loading Buffer with Stain | 100X (Intermediate) | Sample Loading Buffer | 1:1,000 (from stock) | 10X | Staining of nucleic acids by direct addition to the loading buffer before electrophoresis. |
Note: TBE buffer composition is typically 89 mM Tris base, 89 mM boric acid, and 2 mM EDTA, with a pH adjusted to between 7.5 and 8.0 for optimal staining.
Experimental Protocols
Protocol 1: Post-Electrophoresis Gel Staining
This is the recommended method for achieving the highest sensitivity.
Materials:
-
This compound Nucleic Acid Gel Stain (10,000X in DMSO)
-
TBE Buffer (pH 7.5-8.0)
-
Staining container (polypropylene is recommended to prevent dye adsorption to glass)
-
Electrophoresed gel
-
Protective gloves and lab coat
Procedure:
-
Equilibrate Stock Solution: Before use, allow the vial of this compound stock solution to warm to room temperature and then briefly centrifuge it to collect the DMSO solution at the bottom of the vial.
-
Prepare Working Solution:
-
For non-denaturing agarose gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the this compound stock solution in TBE buffer. For example, add 10 µL of 10,000X this compound to 100 mL of TBE buffer.
-
For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the this compound stock solution in TBE buffer. For example, add 20 µL of 10,000X this compound to 100 mL of TBE buffer.
-
-
Staining:
-
Place the gel in the staining container and add enough working solution to completely cover the gel.
-
Incubate at room temperature for 10-40 minutes, protected from light. Gentle agitation can improve staining uniformity.
-
-
Destaining (Optional): Destaining is generally not required due to the low background fluorescence of this compound.
-
Visualization: Visualize the stained gel using a UV transilluminator. The maximal excitation for this compound is 497 nm, with a secondary peak at 254 nm. The emission maximum is at 520 nm. For highest sensitivity, 254 nm epi-illumination is recommended.
Protocol 2: Staining by Addition to Loading Buffer
This method is faster but may result in slightly lower sensitivity and potential effects on nucleic acid mobility.
Materials:
-
This compound Nucleic Acid Gel Stain (10,000X in DMSO)
-
Anhydrous DMSO
-
Nucleic acid sample loading buffer
-
Protective gloves and lab coat
Procedure:
-
Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution of the this compound stock solution in high-quality anhydrous DMSO. For example, add 1 µL of 10,000X this compound to 99 µL of anhydrous DMSO. This intermediate dilution can be stored at -20°C for future use.
-
Prepare Final Loading Buffer: Add the intermediate dilution to your sample loading buffer to achieve a final 1:1,000 dilution of the original stock. For example, add 1 µL of the 100X intermediate dilution to 9 µL of your sample before loading.
-
Electrophoresis: Load the samples and run the gel according to your standard protocol.
-
Visualization: Visualize the gel immediately after electrophoresis using a UV transilluminator as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for preparing this compound working solutions.
Safety and Handling Precautions:
-
This compound binds to nucleic acids and should be treated as a potential mutagen.
-
Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the dye.
-
The stock solution is in DMSO, which can facilitate the entry of organic molecules into tissues. Handle with extra caution.
-
Dispose of staining solutions by pouring them through activated charcoal before discarding them with hazardous waste.
Storage and Stability:
-
Store the this compound stock solution at -20°C, protected from light in a desiccator. When stored properly, it is stable for six months to a year.
-
Working solutions can be stored at 4°C in the dark and reused 3-4 times.
-
It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
References
Visualizing RNA Integrity with SYBR® Green II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of RNA is a critical factor for the success of downstream applications such as reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation sequencing. Degraded RNA can lead to unreliable and inaccurate results. SYBR® Green II is a highly sensitive fluorescent nucleic acid stain that offers a significant improvement over traditional methods like ethidium bromide for the visualization of RNA integrity.[1][2] This document provides detailed protocols and data for assessing RNA integrity using SYBR® Green II.
SYBR® Green II exhibits a high fluorescence quantum yield when bound to RNA (~0.54), which is greater than its affinity for double-stranded DNA (~0.36).[1][3] This property, combined with its low intrinsic fluorescence, allows for the detection of as little as 100 pg of RNA per band in electrophoretic gels with minimal background.[1]
Key Features of SYBR® Green II for RNA Analysis:
-
High Sensitivity: Detects picogram levels of RNA, making it ideal for precious or low-yield samples.
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Low Background: Gels stained with SYBR® Green II have negligible background fluorescence, eliminating the need for destaining steps.
-
Compatibility: Can be used with various gel types, including denaturing agarose-formaldehyde and polyacrylamide-urea gels. The fluorescence is not quenched by the presence of formaldehyde or urea.
-
Versatile Imaging: Compatible with standard UV transilluminators (300 nm), epi-illuminators (254 nm), blue-light transilluminators, and laser-based gel scanners.
-
Downstream Compatibility: Staining with SYBR® Green II does not interfere with subsequent applications like Northern blot analysis, provided that 0.1–0.3% SDS is included in prehybridization and hybridization buffers to remove the dye.
Data Presentation
Quantitative Sensitivity of SYBR® Green II for RNA Detection
The following table summarizes the detection limits of SYBR® Green II under various conditions, demonstrating its superior sensitivity compared to ethidium bromide.
| Gel Type | Illumination Source | Detection Limit per Band | Reference |
| Non-denaturing Agarose/Polyacrylamide | 254 nm epi-illumination | 100 pg | |
| Non-denaturing Agarose/Polyacrylamide | 300 nm transillumination | 500 pg | |
| Denaturing Agarose-Formaldehyde | 254 nm epi-illumination | 1 ng | |
| Denaturing Agarose-Formaldehyde | 300 nm transillumination | 4 ng | |
| Polyacrylamide-Urea | 254 nm epi-illumination | 1 ng | |
| Polyacrylamide-Urea | 300 nm transillumination | ~4 ng | |
| Ethidium Bromide (for comparison) | 300 nm transillumination | ~1.5 ng (single-stranded) |
Experimental Protocols
Protocol 1: Post-Staining of RNA Gels
This is the recommended method for achieving the highest sensitivity.
Materials:
-
SYBR® Green II RNA Gel Stain (10,000X concentrate in DMSO)
-
TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
-
Staining container (e.g., polypropylene)
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Gel electrophoresis equipment
-
Imaging system (UV transilluminator, laser scanner, etc.)
Procedure:
-
Perform Electrophoresis: Run the RNA samples on a denaturing (e.g., agarose-formaldehyde) or non-denaturing gel according to standard protocols.
-
Prepare Staining Solution:
-
For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR® Green II stock solution in TBE buffer.
-
For denaturing agarose-formaldehyde gels, a 1:5,000 dilution is recommended.
-
Note: The pH of the staining solution is critical for optimal sensitivity and should be between 7.5 and 8.0.
-
-
Stain the Gel:
-
Carefully place the gel in a clean staining container.
-
Add enough staining solution to completely submerge the gel.
-
Protect the container from light by covering it with aluminum foil or placing it in the dark.
-
Agitate the gel gently on a shaker at room temperature.
-
Optimal staining time for polyacrylamide gels is 10–40 minutes.
-
Optimal staining time for agarose gels is 20–40 minutes.
-
-
-
Visualize the Gel:
-
There is no need for a destaining step.
-
Illuminate the stained gel using a 300 nm UV transilluminator. For greater sensitivity, a 254 nm epi-illuminator can be used.
-
Photograph the gel using an appropriate filter. Do not use orange-red filters intended for ethidium bromide. A SYBR® Green gel stain photographic filter is recommended for optimal results.
-
Protocol 2: Pre-Casting Gels with SYBR® Green II (for Agarose Gels)
This method is more convenient but may result in slightly lower sensitivity compared to post-staining. This protocol is not recommended for polyacrylamide gels.
Materials:
-
SYBR® Green II RNA Gel Stain (10,000X concentrate in DMSO)
-
Agarose
-
Electrophoresis buffer (e.g., TBE or MOPS)
-
Gel casting equipment
Procedure:
-
Prepare Molten Agarose: Prepare the molten agarose gel solution as you would for a standard protocol.
-
Add SYBR® Green II Stain: Cool the agarose to 60-70°C. Add the SYBR® Green II 10,000X stock reagent to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.
-
Cast the Gel: Pour the agarose solution into the gel tray and allow it to solidify.
-
Load and Run the Gel: Load your RNA samples and run the gel using your standard protocol.
-
Visualize the Gel: Image the gel directly after electrophoresis as described in the post-staining protocol (Step 4).
Interpretation of Results
When visualizing total RNA from eukaryotic samples on a denaturing gel, intact RNA will show two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA). The 28S rRNA band should be approximately twice as intense as the 18S rRNA band. Degraded RNA will appear as a smear towards the lower molecular weight region of the gel, and the 2:1 ratio of the rRNA bands will be lost.
Visualizations
Experimental Workflow for RNA Integrity Assessment
The following diagram illustrates the general workflow for assessing RNA integrity using SYBR® Green II post-staining.
Caption: Workflow for RNA Integrity Assessment.
Logical Relationship of SYBR® Green II Staining
This diagram illustrates the principle of RNA detection using SYBR® Green II.
Caption: SYBR® Green II Staining Mechanism.
References
SYBR Green II for Quantification of RNA on Gels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYBR Green II is a highly sensitive fluorescent dye used for the detection and quantification of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[][2] Its superior sensitivity and simple staining protocols make it an excellent alternative to traditional dyes like ethidium bromide. This document provides detailed application notes and protocols for the effective use of this compound in RNA analysis.
This compound exhibits a significantly higher quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36).[3][4][5] The fluorescence quantum yield of the RNA/SYBR Green II complex is more than seven times greater than that of the RNA/ethidium bromide complex (~0.07). This property, combined with a high binding affinity and substantial fluorescence enhancement upon binding to RNA, contributes to its remarkable sensitivity. One of the key advantages of this compound is that it does not require any washing or destaining steps, as it has low intrinsic fluorescence in its unbound state.
Quantitative Data Summary
The sensitivity of this compound for RNA detection is dependent on the type of gel and the imaging system used. The following tables summarize the detection limits and spectral properties of this compound.
Table 1: Detection Limits of this compound for RNA in Gels
| Gel Type | Illumination | Detection Limit (per band) | Reference |
| Non-denaturing Agarose/Polyacrylamide | 254 nm epi-illumination | As little as 100 pg | |
| Non-denaturing Agarose/Polyacrylamide | 300 nm transillumination | As little as 500 pg | |
| Denaturing Agarose-Formaldehyde/Polyacrylamide-Urea | 254 nm epi-illumination | Approximately 1 ng | |
| Denaturing Agarose-Formaldehyde/Polyacrylamide-Urea | 300 nm transillumination | Approximately 4 ng |
Table 2: Comparison of this compound and Ethidium Bromide for RNA Staining
| Feature | This compound | Ethidium Bromide | Reference |
| Sensitivity (ssNA) | High (detects as low as 100 pg) | Lower (limit of ~1.5 ng) | |
| Quantum Yield (bound to RNA) | ~0.54 | ~0.07 | |
| Fluorescence Enhancement | Over an order of magnitude greater | Lower | |
| Destaining Required | No | Often required for optimal sensitivity | |
| Compatibility with Denaturing Gels | High (no need to wash out urea/formaldehyde) | Requires extensive washing for maximal sensitivity | |
| Downstream Applications | Compatible with Northern blotting | Compatible |
Table 3: Spectral Properties of this compound
| Property | Wavelength | Reference |
| Maximum Excitation | 497 nm | |
| Secondary Excitation Peak | ~254 nm | |
| Maximum Emission | 520 nm |
Experimental Protocols
I. Post-Staining Protocol for RNA Gels
This is the recommended method for most applications.
Materials:
-
This compound RNA Gel Stain (10,000X concentrate in DMSO)
-
TE, TBE, or MOPS buffer
-
Staining container (polypropylene)
-
Protective gloves and lab coat
Procedure:
-
Electrophoresis: Perform RNA electrophoresis on an agarose or polyacrylamide gel according to your standard protocol.
-
Prepare Staining Solution:
-
For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the this compound stock solution in TBE buffer (pH 7.5-8.0).
-
For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution in TBE buffer (pH 7.5-8.0).
-
Note: The pH of the staining solution is critical for optimal performance and should be between 7.5 and 8.0.
-
-
Stain the Gel:
-
Place the gel in a clean staining container and add enough staining solution to completely cover the gel.
-
Protect the container from light by covering it with aluminum foil or placing it in the dark.
-
Agitate the gel gently at room temperature.
-
Polyacrylamide gels: 10-40 minutes.
-
Agarose gels: 20-40 minutes.
-
-
Note: Staining time may vary depending on the thickness of the gel and the percentage of agarose or polyacrylamide. No destaining is required.
-
-
Visualize and Document:
-
Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator. Blue-light transilluminators can also be used.
-
Photograph the gel using a photographic filter designed for SYBR Green stains (yellow or green gelatin filters) for optimal results. Do not use filters designed for ethidium bromide.
-
II. Pre-Staining Protocol for Agarose Gels
This method involves adding the dye to the molten agarose before casting the gel.
Materials:
-
This compound RNA Gel Stain (10,000X concentrate in DMSO)
-
Agarose
-
Electrophoresis buffer (e.g., MOPS for denaturing gels)
Procedure:
-
Prepare Molten Agarose: Prepare the molten agarose gel solution as you would for your standard protocol.
-
Add this compound:
-
Cool the molten agarose to a temperature that is safe to handle but still liquid.
-
Add this compound stain to the molten agarose at a final dilution of 1:10,000 and mix thoroughly.
-
-
Cast the Gel: Pour the agarose solution containing the dye into the gel casting tray and allow it to solidify.
-
Electrophoresis and Visualization:
-
Load your RNA samples and run the electrophoresis as usual.
-
After electrophoresis, visualize the RNA bands directly on a UV or blue-light transilluminator as described in the post-staining protocol.
-
Diagrams
Caption: Post-staining workflow for RNA quantification using this compound.
Caption: Principle of this compound fluorescence upon binding to RNA.
Downstream Applications
RNA stained with this compound is compatible with downstream applications such as Northern blot analysis. When performing Northern transfers, it is recommended to include 0.1% to 0.3% SDS in the prehybridization and hybridization solutions to ensure the removal of the dye. The dye can be efficiently removed from nucleic acids by ethanol precipitation.
Safety and Disposal
As with all nucleic acid stains, appropriate personal protective equipment should be worn. Solutions of this compound should be disposed of in accordance with local regulations. It is often recommended to treat the staining solution with activated charcoal before disposal to absorb the dye.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SYBR Green II Staining for Low RNA Concentration
Welcome to the technical support center for SYBR Green II staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols, particularly for low concentrations of RNA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dilution of this compound for staining low concentrations of RNA?
A1: The optimal dilution of this compound depends on the type of gel you are using. For non-denaturing gels, a 1:10,000 dilution of the stock concentrate is recommended.[1][2][3] For denaturing agarose/formaldehyde gels, a higher concentration, typically a 1:5,000 dilution, is advised to achieve optimal sensitivity.[1][2]
Q2: What is the optimal pH for the this compound staining solution?
A2: this compound is pH-sensitive. For maximal sensitivity, the pH of the staining solution should be maintained between 7.5 and 8.0, with a pH of 8.0 being ideal.
Q3: How long should I incubate my gel in the this compound staining solution?
A3: The optimal incubation time can vary based on the gel type and thickness. Generally, for polyacrylamide gels, a staining time of 10–40 minutes is recommended. For agarose gels, a slightly longer incubation of 20–40 minutes is typical. It is recommended to agitate the gel gently during staining to ensure even dye distribution.
Q4: Do I need to destain the gel after staining with this compound?
A4: No, a destaining step is not required. This compound has a low intrinsic fluorescence, resulting in negligible background fluorescence in the gel.
Q5: Can I reuse the this compound staining solution?
A5: Yes, the staining solution can be stored in the dark, preferably refrigerated, and reused three to four times.
Q6: What are the excitation and emission wavelengths for this compound?
A6: this compound has a primary excitation maximum at 497 nm and a secondary peak around 254 nm. The fluorescence emission is centered at 520 nm.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Suboptimal dye concentration. | Ensure you are using the correct dilution for your gel type (1:10,000 for non-denaturing, 1:5,000 for denaturing). |
| Incorrect pH of staining buffer. | Verify that the pH of your TBE or TAE buffer is between 7.5 and 8.0. | |
| Insufficient incubation time. | Increase the staining time within the recommended range (10-40 minutes for polyacrylamide, 20-40 minutes for agarose). | |
| RNA degradation. | Ensure proper handling and storage of RNA samples to prevent degradation. | |
| Dye has precipitated out of solution. | Vortex the this compound stock solution to ensure it is fully dissolved. | |
| High Background | Excess template in the reaction. | For qPCR applications, consider diluting your samples to reduce the amount of template DNA that can non-specifically bind the dye. |
| Contaminated electrophoresis buffer. | Use fresh electrophoresis buffer for preparing the staining solution. | |
| Staining container material. | Prepare the staining solution in a plastic container as the dye may adsorb to glass surfaces. | |
| Smeared Bands | RNA overloading. | Reduce the amount of RNA loaded onto the gel. For highly sensitive detection, loading less than 100 ng of RNA is recommended to avoid band shifts. |
| Inappropriate gel percentage. | Use a lower percentage agarose gel for better resolution of larger RNA fragments. | |
| Discrepant RNA Migration | High dye concentration in precast gels. | If using a pre-cast protocol, consider reducing the amount of dye or switch to post-staining. |
| Excessive RNA loading. | Reduce the amount of RNA loaded onto the gel. |
Experimental Protocols
Standard this compound Post-Staining Protocol for Low Concentration RNA
-
Perform Electrophoresis: Run your RNA sample on a non-denaturing or denaturing polyacrylamide/urea or agarose/formaldehyde gel using standard protocols.
-
Prepare Staining Solution:
-
For non-denaturing gels, dilute the this compound stock solution 1:10,000 in 1x TBE buffer (pH 7.5-8.0).
-
For denaturing agarose/formaldehyde gels, dilute the stock solution 1:5,000 in 1x TBE buffer (pH 7.5-8.0).
-
Prepare the solution in a plastic container to prevent the dye from adsorbing to glass.
-
-
Stain the Gel:
-
Carefully place the gel in the staining solution, ensuring the gel is fully submerged.
-
Protect the staining container from light by covering it with aluminum foil or placing it in the dark.
-
Agitate the gel gently at room temperature for 20-40 minutes for agarose gels or 10-40 minutes for polyacrylamide gels.
-
-
Visualize the Gel:
-
Illuminate the stained gel using a 300 nm ultraviolet transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.
-
Use a photographic filter suitable for SYBR Green dyes for optimal results; orange-red filters used for ethidium bromide are not recommended.
-
Quantitative Data Summary
| Parameter | Recommendation | Gel Type |
| This compound Dilution | 1:10,000 | Non-denaturing Agarose/Polyacrylamide |
| 1:5,000 | Denaturing Agarose/Formaldehyde | |
| Staining Time | 20 - 40 minutes | Agarose |
| 10 - 40 minutes | Polyacrylamide | |
| Buffer pH | 7.5 - 8.0 | All |
| Detection Limit | As low as 100 pg RNA per band | With 254 nm epi-illumination |
| Approximately 500 pg RNA per band | With 300 nm transillumination | |
| 1 ng RNA per band | Denaturing gels with 254 nm epi-illumination | |
| 4 ng RNA per band | Denaturing gels with 300 nm transillumination |
Visual Workflow
Caption: Workflow for optimizing this compound staining of low concentration RNA.
References
Navigating the Nuances of pH in SYBR Green II Staining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the critical role of pH in the efficiency of SYBR Green II staining for nucleic acid analysis. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure optimal results in your experiments.
The Impact of pH on this compound Staining Efficiency
The pH of the staining solution is a critical factor that directly influences the stability of this compound and its ability to effectively bind to RNA and single-stranded DNA (ssDNA). Optimal pH ensures maximal fluorescence and, consequently, the highest sensitivity for detection.
Quantitative Data Summary
| pH of Staining Buffer | Expected Staining Efficiency | Stability of Staining Solution | Recommendations |
| < 7.5 | Reduced | Less stable | Not Recommended |
| 7.5 - 8.0 | Optimal | Stable | Highly Recommended |
| > 8.0 | Reduced | Less stable | Not Recommended |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining?
For maximal sensitivity and stability of the staining solution, it is crucial to use a buffer with a pH between 7.5 and 8.0.[1][2] A pH of 8.0 is often preferred for the best results.
Q2: What happens if the pH of my staining buffer is below 7.5 or above 8.0?
Using a staining buffer outside the optimal pH range of 7.5-8.0 will lead to reduced staining efficacy and lower stability of the this compound dye.[2] This will result in weaker fluorescent signals and potentially a complete failure to detect low-concentration nucleic acids.
Q3: I'm seeing very faint bands or no bands at all. Could pH be the issue?
Yes, a suboptimal pH is a common reason for poor staining results. If you are experiencing faint or absent bands, one of the first troubleshooting steps should be to verify the pH of your staining buffer.
Q4: Can I use water instead of a buffer to prepare my this compound staining solution?
Staining solutions prepared in water are less stable than those prepared in a buffer and should be used within 24 hours.[2] For consistent and optimal results, it is highly recommended to use a buffered solution, such as TBE, with a pH adjusted to 7.5-8.0.
Q5: How should I prepare the staining buffer to ensure the correct pH?
When preparing your TBE (Tris-borate-EDTA) or other staining buffers, it is essential to measure and adjust the pH after all components have been dissolved. Use a calibrated pH meter for accurate measurements.
Detailed Experimental Protocol for Optimal this compound Staining
This protocol outlines the key steps for staining RNA and ssDNA in agarose or polyacrylamide gels with this compound, with a special emphasis on pH control.
Materials
-
This compound Nucleic Acid Gel Stain (e.g., 10,000X concentrate in DMSO)
-
TBE Buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA)
-
Deionized water
-
pH meter
-
Polypropylene staining container
Protocol
-
Buffer Preparation and pH Adjustment:
-
Prepare 1X TBE buffer.
-
Crucially, verify and adjust the pH of the TBE buffer to be between 7.5 and 8.0 using a calibrated pH meter.
-
-
Preparation of this compound Staining Solution:
-
Allow the this compound stock solution to warm to room temperature before opening.
-
For non-denaturing gels, prepare a 1:10,000 dilution of the this compound stock solution in the pH-adjusted 1X TBE buffer.[1]
-
For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.
-
Prepare the staining solution in a polypropylene container, as the dye may adsorb to glass surfaces.
-
-
Gel Staining:
-
Following electrophoresis, place the gel in the polypropylene staining container.
-
Add a sufficient volume of the this compound staining solution to completely submerge the gel.
-
Protect the staining container from light by covering it with aluminum foil or placing it in a dark area.
-
Agitate the gel gently on a shaker at room temperature for 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.
-
-
Visualization:
-
No destaining is required.
-
Visualize the stained gel using a standard UV transilluminator. For the highest sensitivity, 254 nm epi-illumination is recommended.
-
Visual Guides
pH Effect on this compound Staining
Caption: Relationship between staining buffer pH and this compound efficiency.
Troubleshooting Workflow for Suboptimal Staining
Caption: A logical workflow for troubleshooting poor this compound staining results.
References
SYBR Green II signal instability and quenching issues
Welcome to the technical support center for SYBR Green II nucleic acid stain. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to signal instability and quenching during their experiments.
Troubleshooting Guides
This section provides answers to specific problems you might encounter with this compound, offering explanations and actionable solutions.
FAQs: Signal Instability
Q1: Why is my this compound signal weak or decreasing over time?
A1: Weak or unstable this compound signals can be attributed to several factors related to the preparation and storage of the staining solution, as well as the experimental conditions.
-
Improper Staining Solution Preparation: this compound is not stable in water alone and requires a buffered solution for dilution.[1] Staining solutions prepared in water must be used within 24 hours.[2]
-
Incorrect pH: The staining efficiency of this compound is pH-sensitive. The optimal pH range for the staining solution is between 7.5 and 8.0.[3][4] A significant drop in sensitivity is observed at a pH greater than 8.3 or less than 7.5.[1] It is important to note that the pH of Tris buffers can increase at lower temperatures; a buffer at pH 8.0 at room temperature can rise to pH 8.5 at 4°C, which is outside the optimal range.
-
Incorrect Storage: Staining solutions should be stored protected from light, preferably refrigerated, and in polypropylene containers. Glass containers should be avoided as the dye can adsorb to glass surfaces. Even with plastic containers, there may be an initial period where the dye saturates the plastic, potentially leading to poor staining after storage. It is recommended to reserve specific containers for SYBR stain use. The stock solution in DMSO should be stored at -20°C, protected from light, and desiccated. It is stable for six months to a year under these conditions. Repeated freeze-thaw cycles of the stock solution are generally well-tolerated, but it's crucial to ensure the solution is completely thawed and mixed well before use to avoid concentration changes.
-
Photobleaching: Exposure to light, especially UV light, can cause photobleaching and a decrease in fluorescence. Gels should be protected from light during staining and storage.
-
Degradation in Precast Gels: this compound can degrade if gels are prestained and stored for more than 1-2 days. If staining has decreased in a precast gel, it can be post-stained to recover the signal.
Q2: Why am I observing high background fluorescence in my gel?
A2: While this compound is known for its low intrinsic fluorescence, high background can occasionally occur.
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Excessive Dye Concentration: Using a higher than recommended concentration of this compound can lead to increased background fluorescence. The recommended final dilution is typically 1:10,000 of the stock solution.
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Old or Used Electrophoresis Buffer: Using old or previously used electrophoresis buffer to prepare the staining solution can result in poor staining and higher background. Always use freshly prepared buffer.
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Contamination: Contamination in the electrophoresis buffer or on the gel surface can contribute to background fluorescence.
FAQs: Signal Quenching
Q3: What could be causing the quenching of my this compound signal?
A3: Signal quenching is the reduction of fluorescence intensity. Several factors can contribute to this phenomenon.
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Presence of Certain Chemicals: While the fluorescence of RNA/SYBR Green II complexes is not quenched by urea or formaldehyde, other components in your sample or buffer could potentially interfere with the signal.
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High Nucleic Acid Concentration: At very high concentrations of nucleic acids, self-quenching can occur where the fluorescent molecules interact and reduce the overall signal.
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Interaction with Proteins: Some proteins can interact with intercalating dyes and may cause quenching of the fluorescent signal.
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Cations: The presence of cations such as Na+, K+, Ca++, Mn++, and Mg++ can reduce the fluorescent intensity of dye/DNA complexes in a concentration-dependent manner.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Impact on Signal Stability and Intensity | Reference |
| Working Solution pH | 7.5 - 8.0 | Significant drop in sensitivity outside this range. | |
| Working Solution Storage | 4°C, protected from light, in polypropylene containers | Unstable in water alone; must be used within 24 hours. Adsorbs to glass. Can degrade in precast gels stored >1-2 days. | |
| Stock Solution Storage | -20°C, protected from light, desiccated | Stable for six months to a year. | |
| Final Dilution (Post-staining) | 1:10,000 in TBE for non-denaturing gels | Higher concentrations can increase background. | |
| Final Dilution (Denaturing Gels) | 1:5,000 in TBE for denaturing agarose/formaldehyde gels | A higher concentration may be needed for these gel types. | |
| Excitation Wavelengths | Primary: 497 nm, Secondary: ~254 nm | Using the appropriate excitation source is crucial for maximal signal. | |
| Emission Wavelength | ~520 nm | A photographic filter specific for green stains is recommended for optimal photography. |
Experimental Protocols
Protocol 1: Post-Electrophoresis Staining of RNA Gels
This is the recommended method for achieving the highest sensitivity with this compound.
-
Prepare Staining Solution:
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For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the this compound stock solution in fresh 1x TBE buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA, pH 8.0).
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For denaturing agarose/formaldehyde gels, a 1:5,000 dilution in 1x TBE is recommended.
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Verify that the pH of the staining solution is between 7.5 and 8.0 at the temperature you will be using for staining.
-
-
Staining Procedure:
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Place the gel in a clean polypropylene container.
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Add enough staining solution to completely cover the gel.
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Protect the container from light by covering it with aluminum foil or placing it in a dark area.
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Agitate the gel gently on a shaker at room temperature.
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Staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.
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-
Destaining:
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No destaining is required as this compound has low intrinsic fluorescence.
-
-
Visualization:
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Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.
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For photography, use a photographic filter designed for green stains for optimal results.
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Protocol 2: Adding Dye to Loading Buffer
This method is faster but may result in some loss of sensitivity and can affect nucleic acid mobility.
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Prepare a 1:100 Dilution: First, prepare a 1:100 dilution of the this compound stock solution in high-quality anhydrous DMSO. This dilution can be stored in the freezer.
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Add to Sample: Add 1 µl of the 1:100 diluted dye to 9-10 µl of your sample before loading it onto the gel. This results in a final concentration of 1:1,000 in the loading buffer.
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Electrophoresis and Visualization: Proceed with electrophoresis and visualize the gel as described in the post-staining protocol.
Visualizations
Caption: Troubleshooting workflow for this compound signal issues.
References
SYBR Green II staining artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts when using SYBR Green II for nucleic acid staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a highly sensitive fluorescent dye used for detecting RNA and single-stranded DNA (ssDNA) in electrophoretic gels, such as agarose or polyacrylamide gels.[1][2] It offers a safer alternative to the traditional ethidium bromide stain. While not entirely selective for RNA, it exhibits a higher quantum yield when bound to RNA compared to double-stranded DNA (dsDNA).[2][3] Its sensitivity allows for the detection of as little as 100 pg of RNA per band under optimal conditions.[4]
Q2: What are the optimal excitation and emission wavelengths for this compound?
This compound is maximally excited at 497 nm and has a secondary excitation peak around 254 nm. Its fluorescence emission is centered at 520 nm. This makes it compatible with standard UV transilluminators (254 nm and 300 nm), blue-light transilluminators, and laser-based gel scanners.
Q3: Is this compound compatible with downstream applications like Northern blotting?
Yes, staining with this compound does not interfere with the transfer of RNA to a membrane for Northern blot analysis. To ensure efficient hybridization, it is recommended to include 0.1%–0.3% SDS in the prehybridization and hybridization buffers to remove the dye from the nucleic acid. The dye can also be removed from nucleic acids by ethanol precipitation.
Q4: Can this compound be used in denaturing gels containing formaldehyde or urea?
Yes, a key advantage of this compound is that its fluorescence is not quenched by the presence of formaldehyde or urea. This eliminates the need for extensive washing steps to remove these denaturants from the gel prior to staining, streamlining the experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound staining procedures.
Issue 1: High Background Fluorescence
High background can obscure faint bands and make quantification difficult.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excess Dye | While destaining is not typically required, if the background is high, a brief wash with DI water after staining may help. |
| Incorrect Staining Solution pH | This compound staining is pH-sensitive. Ensure the staining buffer (e.g., TBE) is fresh and has a pH between 7.5 and 8.0 for optimal signal-to-noise ratio. |
| Contaminated Reagents or Equipment | Use fresh, high-quality reagents and clean staining trays. Contaminants can sometimes fluoresce. |
| Improper Filter for Photography | Using filters designed for other dyes (e.g., orange-red filters for ethidium bromide) can result in poor signal-to-noise. Use a specific SYBR Green photographic filter for best results. |
Issue 2: Weak or No Signal
The absence of a clear signal can be due to several factors.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Staining Time | Ensure the gel is incubated in the staining solution for the recommended time (typically 10-40 minutes), with gentle agitation to facilitate dye penetration. |
| Low Amount of Nucleic Acid | This compound is highly sensitive, but there is a detection limit. Verify the amount of RNA/ssDNA loaded on the gel. |
| Incorrect Excitation/Emission Settings | Use a UV transilluminator (254 nm for higher sensitivity, or 300 nm) or a blue-light transilluminator. Ensure the correct filter is used for imaging. |
| Dye Precipitation | If the this compound stock solution has been stored for a long time or at improper temperatures, the dye may precipitate. Vortex the solution before use. |
| Stain Binding to Glass Containers | Do not dilute the this compound stock solution in glass containers as the dye can bind to glass, reducing its effective concentration. Use polypropylene containers instead. |
Issue 3: Smeared Bands or Altered Migration
Band appearance can be affected by the staining process.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Overloading of Nucleic Acid | High concentrations of RNA (>100 ng per band) can cause band shifting when using the pre-staining method. Reduce the amount of RNA loaded or use the post-staining method. |
| Dye-Nucleic Acid Interaction | Some dyes can alter the migration of nucleic acids. If precise sizing is critical, consider post-staining the gel after electrophoresis is complete. |
| Degraded RNA | If bands appear smeared, the RNA sample may be degraded. Ensure proper RNA handling techniques to prevent degradation by RNases. |
Quantitative Data Summary
The sensitivity of this compound varies with the type of gel and the imaging equipment used.
| Gel Type | Illumination | Detection Limit per Band | Reference |
| Non-denaturing Agarose/Polyacrylamide | 254 nm epi-illumination | 100 pg | |
| Non-denaturing Agarose/Polyacrylamide | 300 nm transillumination | 500 pg | |
| Denaturing Agarose/Formaldehyde | 254 nm epi-illumination | 1 ng | |
| Denaturing Agarose/Formaldehyde | 300 nm transillumination | 4 ng | |
| Denaturing Polyacrylamide/Urea | 254 nm epi-illumination | 1 ng | |
| Denaturing Polyacrylamide/Urea | 300 nm transillumination | 4 ng |
Experimental Protocols
Protocol 1: Post-Staining of RNA Gels
This is the recommended method for optimal sensitivity and to avoid issues with altered nucleic acid migration.
Methodology:
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Perform Electrophoresis : Run RNA samples on a non-denaturing or denaturing gel according to standard protocols.
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Prepare Staining Solution :
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For non-denaturing and polyacrylamide/urea gels, dilute the stock this compound stain 1:10,000 in fresh TBE buffer.
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For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.
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Verify that the pH of the TBE buffer is between 7.5 and 8.0. Use a polypropylene container for dilution.
-
-
Stain the Gel : Place the gel in a staining container and add enough staining solution to completely cover the gel. Protect the container from light by covering it with aluminum foil.
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Incubate : Agitate the gel gently on a shaker for 10-40 minutes at room temperature. Optimal time may vary depending on gel thickness and composition.
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Visualize : No destaining is required. Place the gel on a UV (254 nm or 300 nm) or blue-light transilluminator for visualization.
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Photograph : For best results, photograph the gel using a specific SYBR Green gel stain photographic filter. Avoid using filters designed for ethidium bromide.
Protocol 2: Troubleshooting High Background
A logical workflow to diagnose and resolve high background issues.
References
SYBR Green II compatibility with different gel buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using SYBR Green II for nucleic acid staining in gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: Which gel electrophoresis buffers are compatible with this compound?
Q2: Can I add this compound directly to my agarose gel (pre-casting)?
Yes, you can add this compound to the molten agarose before casting the gel. The recommended final concentration for pre-casting is a 1:10,000 dilution of the stock reagent into the molten agarose solution. However, be aware that adding the dye before electrophoresis can sometimes affect the mobility of the nucleic acids. If you observe altered migration, post-staining is the recommended alternative. For polyacrylamide gels, post-staining is the recommended method.
Q3: What is the optimal staining time for my gel?
The optimal staining time can vary depending on the gel type and thickness. For polyacrylamide gels, a staining time of 10-40 minutes is typically sufficient. For agarose gels, the recommended time is 20-40 minutes. It is advisable to gently agitate the gel during staining to ensure even distribution of the dye. No destaining step is required.
Q4: How should I visualize and photograph my this compound stained gel?
This compound has a primary excitation maximum at 497 nm and a secondary peak at 254 nm. The fluorescence emission is centered at 520 nm. For visualization, a standard UV transilluminator at 300 nm can be used, but for greater sensitivity, 254 nm epi-illumination is recommended. When photographing the gel, it is best to use a specific SYBR Green gel stain photographic filter for optimal results. Filters designed for ethidium bromide are not suitable.
Q5: Is this compound compatible with downstream applications like Northern blotting?
Yes, staining with this compound is compatible with the transfer of RNA to membranes for Northern blot analysis. To ensure efficient transfer and subsequent hybridization, it is recommended to include 0.1%–0.3% SDS in the prehybridization and hybridization buffers to remove the dye.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining.
Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect pH of staining buffer | Ensure the pH of the TBE staining buffer is between 7.5 and 8.0. |
| Dye precipitation | Vortex the this compound stock solution before dilution to ensure it is fully dissolved. |
| Insufficient dye concentration | For pre-cast gels, you can try increasing the dye concentration to 2X (1:5,000 dilution). For post-staining, ensure the recommended dilution (1:10,000 for non-denaturing gels, 1:5,000 for denaturing agarose/formaldehyde gels) is used. |
| Photobleaching | Protect the staining solution and the stained gel from light. Store the staining solution in the dark. |
| Suboptimal imaging conditions | Use a 254 nm epi-illumination source for higher sensitivity. Use a dedicated SYBR Green photographic filter. |
Smeared Bands
| Possible Cause | Recommended Solution |
| Overloading of nucleic acid | Reduce the amount of RNA or DNA loaded onto the gel. High concentrations of nucleic acid can lead to band smearing. |
| Issues with pre-cast gels | If smearing occurs in a pre-cast gel, switch to the post-staining method. |
| Poor gel resolution | For large fragments, consider using a lower percentage agarose gel to improve resolution. |
| Running buffer issue | TBE buffer has a higher buffering capacity than TAE, which can sometimes improve band resolution. |
Altered DNA/RNA Migration
| Possible Cause | Recommended Solution |
| Dye interaction in pre-cast gels | The presence of this compound in the gel matrix can affect the migration of nucleic acids. |
| High dye concentration | Reduce the amount of this compound used in the pre-cast gel to a 0.5X final concentration. |
| Inconsistent staining | Switch to the post-staining protocol for more consistent migration patterns. |
Quantitative Data Summary
The sensitivity of this compound makes it a superior alternative to ethidium bromide for the detection of RNA and ssDNA.
| Nucleic Acid Type | Gel Type | Illumination | Detection Limit per Band |
| RNA or ssDNA | Agarose or Polyacrylamide | 254 nm epi-illumination | As little as 100 pg |
| RNA or ssDNA | Agarose or Polyacrylamide | 300 nm transillumination | As little as 500 pg |
| RNA | Denaturing agarose/formaldehyde or polyacrylamide/urea | 254 nm epi-illumination | ~1 ng |
| RNA | Denaturing agarose/formaldehyde or polyacrylamide/urea | 300 nm transillumination | ~4 ng |
Experimental Protocols
Post-Electrophoresis Staining Protocol
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Perform Electrophoresis: Run your RNA or DNA samples on an agarose or polyacrylamide gel using standard procedures.
-
Prepare Staining Solution:
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For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the this compound stock solution in TBE buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA, pH 8.0).
-
For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution in TBE buffer.
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Ensure the pH of the staining solution is between 7.5 and 8.0.
-
-
Stain the Gel:
-
Place the gel in a clean plastic container and add enough staining solution to completely cover the gel.
-
Protect the container from light by covering it with aluminum foil or placing it in a dark area.
-
Gently agitate the gel for 10-40 minutes for polyacrylamide gels or 20-40 minutes for agarose gels.
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-
Visualize the Gel:
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No destaining is necessary.
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Illuminate the gel using a UV transilluminator (300 nm) or for higher sensitivity, a 254 nm epi-illuminator.
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Photograph the gel using a SYBR Green photographic filter.
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In-Gel Staining (Pre-casting) Protocol for Agarose Gels
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Prepare Molten Agarose: Prepare your desired concentration of agarose in your chosen running buffer (e.g., TBE or TAE) and heat until the agarose is completely dissolved.
-
Cool the Agarose: Let the molten agarose cool to approximately 60°C.
-
Add this compound: Add this compound stock solution to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.
-
Cast the Gel: Pour the agarose solution containing this compound into the gel casting tray with combs and allow it to solidify.
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Run Electrophoresis: Load your samples and run the gel according to your standard protocol.
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Visualize the Gel: Immediately after electrophoresis, visualize the gel using a UV transilluminator.
Diagrams
Caption: Troubleshooting workflow for common this compound staining issues.
References
SYBR Green II storage and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of SYBR Green II, along with troubleshooting solutions for common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: How should the concentrated this compound stock solution be stored?
A1: Upon receipt, the this compound stock solution, typically provided as a 10,000X concentrate in DMSO, should be stored frozen at -20°C.[1][2] It is crucial to protect the solution from light and store it in a desiccator to prevent moisture accumulation.[1] For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q2: What is the shelf life of the this compound stock solution?
A2: When stored correctly at -20°C and protected from light, the this compound stock solution in DMSO is stable for six months to one year.[1] One manufacturer suggests that the powder form can be stored at -20°C for up to three years, and as a solution in a solvent at -80°C for one year.
Q3: How should I handle the this compound stock solution before use?
A3: Before opening a vial of this compound, it should be allowed to warm to room temperature and then briefly centrifuged to collect the entire DMSO solution at the bottom of the vial. This ensures that you are using the correct concentration, as incomplete thawing can lead to a less concentrated solution being drawn from the top.
Q4: How stable are diluted this compound working solutions?
A4: The stability of diluted this compound depends on the diluent and storage conditions.
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In buffer (e.g., TBE): Staining solutions prepared in a buffer with a pH between 7.5 and 8.0 are relatively stable. They can be stored protected from light at 2-8°C for several weeks or at room temperature for 3-4 days. These solutions can often be reused three to four times.
-
In water: Staining solutions prepared in water are less stable and should be used within 24 hours to ensure maximum sensitivity.
Q5: What factors can degrade this compound and affect its performance?
A5: Several factors can lead to the degradation of this compound and a subsequent loss of staining efficiency:
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Light Exposure: this compound is sensitive to light. Both stock and working solutions should be protected from light by storing them in dark containers or wrapping them in aluminum foil.
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Incorrect pH: The staining efficiency of this compound is pH-sensitive. Optimal performance is observed in buffers with a pH between 7.5 and 8.0. Solutions with a pH outside this range are less stable and less effective.
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Improper Storage Containers: this compound may adsorb to glass surfaces. It is recommended to store working solutions in plastic containers.
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Repeated Freeze-Thaw Cycles: While the dye is stable to some freeze-thaw cycles, it is best practice to aliquot the stock solution to minimize this.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Solvent | Duration of Stability | Key Considerations |
| Stock Solution (Powder) | -20°C | N/A | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | DMSO | 6 months to 1 year | Protect from light; aliquot to minimize freeze-thaw cycles. |
| Stock Solution (in solvent) | -80°C | Appropriate Solvent | Up to 1 year | Protect from light. |
| Working Solution (in Buffer) | 2-8°C | TBE (pH 7.5-8.0) | Several weeks | Protect from light; can be reused 3-4 times. |
| Working Solution (in Buffer) | Room Temperature | TBE (pH 7.5-8.0) | 3-4 days | Protect from light. |
| Working Solution (in Water) | Room Temperature | Water | Use within 24 hours | Less stable than buffered solutions. |
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
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Question: I am not seeing any bands, or the bands are very faint. What could be the problem?
-
Answer: This is a common issue that can often be traced back to the stability and handling of your this compound stain. Follow this troubleshooting workflow:
References
Technical Support Center: Impact of Detergents on SYBR Green II Performance
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using SYBR Green II in the presence of detergents.
Frequently Asked questions (FAQs)
Q1: Can detergents from my lysis buffer or sample preparation carry over and affect my this compound assay?
A1: Yes, detergents are common components of lysis buffers and can be carried over into your final sample. Depending on the type and concentration, these detergents can significantly impact the performance of your this compound assay, leading to either inhibition or an increase in fluorescence signal.
Q2: What are the general effects of common detergents on this compound performance?
A2: The effects vary by detergent type:
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Anionic detergents (e.g., Sodium Dodecyl Sulfate - SDS): Generally, SDS is considered inhibitory. It can dramatically reduce staining efficiency in electrophoretic buffers and may interfere with qPCR by denaturing the polymerase or interacting with the DNA and dye. However, in some specialized applications like capillary electrophoresis, SDS has been observed to increase the fluorescence of other dyes.
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Non-ionic detergents (e.g., Triton X-100, Tween 20): The impact of non-ionic detergents is more complex. Some studies report that Triton X-100 has no noticeable effect on SYBR Green staining. In contrast, other reports suggest that surfactants like Triton X-100 and Tween 20 can increase the fluorescence of SYBR Green I, a related dye, potentially by forming micelles that interact with the dye. Tween 20 is sometimes intentionally added to PCR mixes to improve specificity and efficiency and can help neutralize residual SDS.
Q3: How do I know if a detergent is interfering with my this compound assay?
A3: Signs of detergent interference include:
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Low or no fluorescence signal: This could indicate inhibition of the dye's binding to nucleic acids or quenching of the fluorescence.
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High background fluorescence: Some detergents may interact with this compound in the absence of nucleic acids, leading to a high signal in your no-template controls (NTCs).
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Inconsistent or non-reproducible results: Detergent micelles can be variable in their formation and interaction, leading to poor reproducibility.
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Shifts in the melt curve: In qPCR applications, detergents might alter the melting temperature (Tm) of the amplicon.
Q4: Can I use this compound for quantification if my samples contain detergents?
A4: It is challenging to perform accurate quantification in the presence of unknown or variable concentrations of detergents. If detergents are unavoidable, it is crucial to have consistent concentrations across all samples and standards to minimize variability. It is highly recommended to perform a validation experiment to assess the impact of the specific detergent and its concentration on your assay.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
If you are experiencing a weak or absent fluorescence signal, consider the following causes and solutions related to detergent interference.
| Possible Cause | Recommended Solution |
| Inhibition by Anionic Detergents (e.g., SDS) | Anionic detergents can interfere with DNA-dye binding or quench fluorescence. It's recommended to remove or dilute the SDS. Consider adding a non-ionic detergent like Tween 20 (at a final concentration of 0.25% to 1%) to your sample, as this can help neutralize residual SDS[1]. |
| High Concentration of Non-ionic Detergents | While often less inhibitory than anionic detergents, high concentrations of non-ionic detergents can still interfere with the assay. Dilute your sample to reduce the final detergent concentration. |
| Detergent-Induced Enzyme Inhibition (in qPCR) | Detergents can inhibit the activity of DNA polymerase. Dilute the sample to a level where the detergent concentration is no longer inhibitory to the enzyme. |
Issue 2: High Background Fluorescence in No-Template Control (NTC)
High background fluorescence can compromise the sensitivity of your assay.
| Possible Cause | Recommended Solution |
| Detergent-Dye Interaction | Some detergents, particularly non-ionic ones, can form micelles that interact with this compound, leading to an increase in background fluorescence[2]. Prepare your NTC with the same buffer (including the detergent) as your samples to accurately assess the background. |
| Contamination | Ensure that your reagents and workspace are free from nucleic acid contamination, which can be exacerbated by the presence of detergents. |
Quantitative Data Summary
The following tables summarize the observed effects of different detergents on fluorescent signals. Note that much of the available quantitative data is for SYBR Green I or other fluorescent dyes, but the principles may be applicable to this compound.
Table 1: Effect of SDS on Fluorescence
| Assay/Context | SDS Concentration | Observed Effect | Reference |
| Capillary Electrophoresis (non-SYBR dye) | 5-30 mM | Dramatic increase in fluorescence signal intensity. | [3] |
| Gel Staining (SYBR Dyes) | Not specified | Dramatically reduces staining efficiency. | |
| Northern/Southern Blotting | 0.1% - 0.3% | Used to remove SYBR Green dye from the membrane. | |
| Fluorescence Quenching (non-SYBR dye) | 0 to 2x10-6 mol L-1 | Quenching effect on the fluorescence of a near-infrared hydrophobic dye. | [4] |
Table 2: Effect of Triton X-100 on Fluorescence
| Assay/Context | Triton X-100 Concentration | Observed Effect | Reference |
| Gel Staining (SYBR Green) | Not specified | No noticeable effect. | |
| Spectrofluorimetry (Al-Morin complex) | 0% - 0.6% v/v | Fluorescence intensity increased with concentration. | [5] |
| Aptamer-based biosensor (SYBR Green I) | 0.01% | Improved signal stability by preventing dye adsorption. | |
| qPCR (with PMAxx dye) | 0.1% - 1% | Significant decrease in intact cells (higher Ct), indicating cell lysis. |
Table 3: Effect of Tween 20 on Assay Performance
| Assay/Context | Tween 20 Concentration | Observed Effect | Reference |
| AlphaScreen Assay | 0.05% | Decreased non-specific binding and improved signal-to-background window. | |
| PCR | 6% (optimal in this study) | Acted as a PCR enhancer, improving product yield. | |
| PCR | 0.25% - 1% | Can neutralize residual SDS. |
Experimental Protocols
Protocol 1: Testing Detergent Compatibility with this compound
This protocol allows you to assess the impact of a specific detergent on this compound fluorescence in a controlled manner.
Objective: To determine the effect of a detergent on the fluorescence of this compound in the presence of a known amount of nucleic acid.
Materials:
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This compound dye
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Nucleic acid standard (e.g., ssDNA or RNA of known concentration)
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The detergent to be tested (e.g., SDS, Triton X-100, Tween 20)
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Assay buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)
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Fluorometer or microplate reader capable of measuring this compound fluorescence (Excitation: ~497 nm, Emission: ~520 nm)
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Low-binding microplates or cuvettes
Methodology:
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Prepare a Nucleic Acid Solution: Dilute the nucleic acid standard in the assay buffer to a final concentration that typically gives a mid-range signal in your assays.
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Prepare Detergent Dilutions: Create a serial dilution of the detergent in the assay buffer. The concentration range should span the expected concentration in your experimental samples.
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Set up the Assay: In a microplate, set up the following reactions:
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Test Reactions: Nucleic acid solution + this compound + each detergent dilution.
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Control Reactions (No Detergent): Nucleic acid solution + this compound + assay buffer.
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Background Controls (No Nucleic Acid): Assay buffer + this compound + each detergent dilution.
-
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Incubate: Incubate the plate at room temperature for 5-10 minutes, protected from light.
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Measure Fluorescence: Read the fluorescence in a plate reader using the appropriate excitation and emission wavelengths for this compound.
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Analyze Data:
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Subtract the background fluorescence (from the "No Nucleic Acid" controls) from the corresponding test and control reactions.
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Compare the fluorescence signal of the test reactions (with detergent) to the control reaction (without detergent) to determine the percentage of signal inhibition or enhancement.
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Signaling Pathways and Experimental Workflows
Diagram 1: Potential Mechanisms of Detergent Interference
Caption: Potential mechanisms of detergent interference with this compound assays.
Diagram 2: Experimental Workflow for Assessing Detergent Impact
Caption: Workflow for testing the impact of detergents on this compound performance.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. static.yanyin.tech [static.yanyin.tech]
- 4. A quantitative fluorescence-based microplate assay for the determination of double-stranded DNA using SYBR Green I and a standard ultraviolet transilluminator gel imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time PCR Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
photography and imaging settings for SYBR Green II gels
This technical support center provides troubleshooting guidance and frequently asked questions for the photography and imaging of nucleic acid gels stained with SYBR® Green II.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for SYBR Green II?
This compound has a primary excitation maximum at 497 nm and a secondary peak around 254 nm.[1][2][3][4] Its fluorescence emission is centered at 520 nm.[1] This makes it compatible with a variety of imaging instruments.
Q2: What type of illumination source should I use for this compound stained gels?
For visualizing this compound stained gels, you can use several types of illuminators:
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254 nm UV epi-illumination: This method typically provides the highest sensitivity for detecting low amounts of RNA or single-stranded DNA.
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300 nm UV transillumination: This is a common and effective method, though it may be slightly less sensitive than 254 nm epi-illumination.
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Blue-light transilluminators: These are a safer alternative to UV light as they do not cause damage to nucleic acids and are safer for the user.
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Laser-based gel scanners: Scanners with an excitation laser, such as a 488 nm argon-ion laser, are also compatible.
Q3: What photographic filter is recommended for imaging this compound gels?
A SYBR Green gel stain photographic filter or a long-pass green filter is recommended for optimal results. Yellow or green gelatin or cellophane filters can also be used, but they may result in slightly lower sensitivity. It is important not to use the orange-red filters designed for ethidium bromide, as they will produce poor results with this compound.
Q4: Can I use the same imaging settings for this compound as I do for ethidium bromide?
No, the imaging settings for this compound and ethidium bromide are different. This compound requires different excitation sources and filters for optimal performance. Using ethidium bromide filters with this compound stained gels is not recommended.
Q5: Do I need to destain my gel after staining with this compound?
No, destaining is not required for this compound stained gels. The dye has low intrinsic fluorescence and a high fluorescence enhancement upon binding to nucleic acids, resulting in low background fluorescence without a destaining step.
Data Presentation: Imaging Parameters
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | Primary: 497 nm | Secondary peak at ~254 nm can also be used. |
| Emission Wavelength | 520 nm | |
| Illumination Source | 254 nm UV epi-illumination | For highest sensitivity. |
| 300 nm UV transillumination | Commonly available and effective. | |
| Blue-light transilluminator | Safer alternative to UV. | |
| Photographic Filter | SYBR Green photographic filter | Optimal for sensitivity. |
| Long-pass green filter | A suitable alternative. | |
| Wratten 15 filter | Can be used for black and white film photography. | |
| Camera Aperture (f-stop) | f/4.5 | A typical starting point for film photography. |
| Exposure Time (Film) | 1-2 seconds | For 300 nm transillumination. |
| 1-1.5 minutes | For 254 nm epi-illumination, especially with a hand-held lamp. |
Experimental Protocol: Imaging of this compound Stained Gels
Objective: To properly image a this compound stained nucleic acid gel using a gel documentation system.
Materials:
-
This compound stained agarose or polyacrylamide gel
-
Gel documentation system equipped with a suitable UV or blue-light illuminator
-
Appropriate emission filter (e.g., SYBR Green photographic filter)
-
Protective UV face shield and gloves
Methodology:
-
Following electrophoresis, stain the gel with this compound according to the manufacturer's protocol. No destaining is necessary.
-
Carefully place the stained gel onto the surface of the transilluminator within the gel documentation system. Ensure there are no air bubbles between the gel and the illuminator surface.
-
Select the appropriate illumination source. For high sensitivity, use 254 nm epi-illumination; for standard visualization, 300 nm transillumination is sufficient. Alternatively, a blue-light transilluminator can be used.
-
Ensure the correct emission filter is in place. A SYBR Green specific filter is highly recommended. Do not use an ethidium bromide filter.
-
Turn on the illumination source.
-
Adjust the camera settings. For digital imagers, adjust the aperture, exposure time, and focus to obtain a clear image with minimal background. For film photography, a starting point of f/4.5 with an exposure of 1-2 seconds for 300 nm transillumination is suggested. Longer exposure times may be needed for weaker signals or when using 254 nm epi-illumination.
-
Capture the image.
-
Save the image file for analysis.
-
Turn off the illuminator and remove the gel.
Troubleshooting Guide
Problem 1: Weak or No Signal
-
Possible Cause: Incorrect excitation or emission filter.
-
Solution: Verify that you are using an appropriate illumination source (e.g., 254 nm or 300 nm UV, or blue light) and a SYBR Green specific or long-pass green filter. Do not use filters intended for ethidium bromide.
-
-
Possible Cause: Insufficient exposure time.
-
Solution: Increase the exposure time. This compound has low background fluorescence, which allows for longer exposures to detect faint bands.
-
-
Possible Cause: Low concentration of nucleic acid.
-
Solution: this compound is highly sensitive, but there is a lower detection limit. If possible, load more sample onto the gel.
-
-
Possible Cause: pH of staining solution is outside the optimal range.
-
Solution: Ensure the pH of the staining buffer is between 7.5 and 8.0 for optimal dye performance.
-
Problem 2: High Background
-
Possible Cause: Intense transilluminator light causing "fogging".
-
Solution: If using a particularly strong UV source, a UV-blocking filter, such as a Wratten 2A, may be used in conjunction with the emission filter to reduce background.
-
-
Possible Cause: Image is overexposed.
-
Solution: Reduce the exposure time or adjust the aperture (use a higher f-stop number).
-
-
Possible Cause: Outline of the UV light source is visible in the photograph.
-
Solution: This can occur with 254 nm transilluminators. Using a filter that allows for 525 nm transmission while excluding other wavelengths can help. Epi-illumination is generally recommended over transillumination at 254 nm to avoid this issue.
-
Problem 3: Smeared Bands
-
Possible Cause: High loading amount of RNA in precast gels.
-
Solution: this compound is very sensitive, and overloading can cause band shifting or smearing. Reduce the amount of RNA loaded onto the gel.
-
-
Possible Cause: RNA degradation.
-
Solution: Ensure proper handling techniques to prevent RNase contamination during sample preparation and electrophoresis.
-
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for imaging this compound stained gels.
Caption: Troubleshooting logic for common this compound imaging issues.
References
SYBR Green II Staining Solution: Technical Support Center
This guide provides best practices, troubleshooting advice, and detailed protocols for the effective reuse of SYBR Green II staining solution in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: How many times can I reuse my this compound staining solution? You can typically reuse the this compound working staining solution three to four times.[1][2][3][4][5] However, the exact number of uses depends on factors like the size of the gel, the amount of nucleic acid being stained, and the time between uses. For samples with expected low concentrations of nucleic acids, it is recommended not to reuse the solution more than once or twice to ensure maximum sensitivity.
Q2: What is the proper way to store the reused staining solution? For optimal stability, the working solution should be stored in a polypropylene plastic container, protected from light, and refrigerated at 2-8°C. Avoid using glass containers, as the dye can adsorb to glass surfaces, reducing its concentration and effectiveness.
Q3: How long can the working solution be stored? When prepared in a buffer and stored refrigerated (2-8°C) and protected from light, the solution can be stable for several weeks. If stored at room temperature, it should be used within three to four days. Staining solutions prepared in water instead of buffer are less stable and should be used within 24 hours for maximum sensitivity.
Q4: My signal is weak after reusing the stain. What could be the cause? A weak signal can result from several factors:
-
Dye Exhaustion: The dye in the solution is depleted after multiple uses.
-
Improper pH: The staining efficiency of this compound is pH-sensitive. The optimal pH range for the staining buffer is 7.5 to 8.0. Performance significantly drops outside this range.
-
Photobleaching: Exposure to light can degrade the fluorescent dye. Always store the solution in the dark.
-
Incorrect Storage: Storing in glass containers or using old electrophoresis buffer can lead to poor staining results.
Q5: I'm observing high background fluorescence. What's wrong? this compound is known for its low intrinsic fluorescence, which typically results in negligible background. If you experience high background, check the following:
-
Transilluminator Surface: Fluorescent dyes can accumulate on the glass surface of the transilluminator. Clean the surface with deionized water after each use.
-
Dye Concentration: While rare with post-staining, excessively high dye concentration in pre-cast gels can sometimes increase background fluorescence.
Q6: Does reusing the staining solution affect downstream applications like Northern blotting? No, staining with this compound does not interfere with the transfer of RNA to membranes for Northern blot analysis. It is recommended to include 0.1% to 0.3% SDS in the prehybridization and hybridization buffers to ensure the dye is completely removed. The dye can also be efficiently removed from nucleic acids by ethanol precipitation.
Data Summary: Storage and Stability
| Parameter | Recommendation | Stability/Notes | Citations |
| Number of Reuses | 3 to 4 times | Depends on gel size and nucleic acid concentration. | |
| Storage Temperature | 2-8°C (Refrigerated) | Preferred method for multi-week stability. | |
| Room Temperature | Stable for 3-4 days. | ||
| Storage Container | Polypropylene Plastic | Avoids dye adsorption. | |
| Glass Containers | Not recommended; dye adsorbs to glass surfaces. | ||
| Light Conditions | Store in the dark | Protect from light to prevent photobleaching. | |
| Working Solution pH | pH 7.5 - 8.0 | Optimal for staining efficacy. Reduced stability outside this range. | |
| Solvent | Buffer (TBE, TAE, TE) | Provides higher stability. | |
| Water | Use within 24 hours due to lower stability. |
Experimental Protocols
Protocol 1: Preparation of 1X this compound Working Solution
-
Allow the 10,000X this compound stock solution in DMSO to thaw completely to room temperature.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
In a polypropylene container, prepare the desired volume of a suitable buffer (e.g., TBE, TAE, or TE). Ensure the buffer pH is between 7.5 and 8.0.
-
Dilute the stock solution 1:10,000 into the buffer. For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for better sensitivity.
-
Mix thoroughly. The solution is now ready for use. Protect from light.
Protocol 2: Post-Electrophoresis Staining and Reuse
-
Following electrophoresis, place the gel into a polypropylene staining tray.
-
Add a sufficient volume of the 1X this compound working solution to completely submerge the gel.
-
Protect the staining container from light by covering it with aluminum foil or placing it in a dark location.
-
Agitate the gel gently on an orbital shaker for 20-40 minutes for agarose gels or 10-40 minutes for polyacrylamide gels. No destaining is required.
-
After staining, carefully pour the staining solution back into its original light-protected polypropylene storage container for reuse.
-
The stained gel is now ready for visualization using a transilluminator with appropriate excitation and emission filters. The fluorescence emission maximum is approximately 520 nm.
-
For reuse, simply submerge the next gel in the stored solution and repeat the staining process. Discard the solution when a noticeable decrease in signal intensity is observed.
Visual Workflow
Caption: Decision tree for reusing this compound staining solution.
References
Validation & Comparative
SYBR Green II vs. Ethidium Bromide: A Comparative Guide for RNA Sensitivity
For researchers, scientists, and drug development professionals working with RNA, the choice of a fluorescent stain for visualization and quantification is a critical step that can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly used nucleic acid stains, SYBR Green II and ethidium bromide, with a specific focus on their sensitivity for detecting RNA in electrophoretic gels.
At a Glance: Key Performance Indicators
A direct comparison of this compound and ethidium bromide reveals significant differences in their spectral properties, sensitivity, and procedural requirements for RNA staining. This compound emerges as a more sensitive and convenient option for RNA analysis, particularly in the context of denaturing gels.
| Feature | This compound | Ethidium Bromide |
| Excitation Maxima (RNA-bound) | 497 nm (primary), 254 nm (secondary)[1][2][3] | 300 nm, 520 nm[4][5] |
| Emission Maximum (RNA-bound) | 520 nm | 590 nm |
| Sensitivity (Non-denaturing gel) | As low as 100 pg/band (254 nm epi-illumination), 500 pg/band (300 nm transillumination) | ~1.5 ng/band (ssNA) |
| Sensitivity (Denaturing gel) | 1 ng/band (254 nm epi-illumination), 4 ng/band (300 nm transillumination) | Lower sensitivity, requires more nucleic acid for equivalent detection |
| Quantum Yield (RNA-bound) | ~0.54 | ~0.07 |
| Destaining Required | No | Recommended, especially for denaturing gels |
| Formaldehyde/Urea Interference | No quenching of fluorescence | Sensitivity can be reduced; washing may be required |
| Safety | Less mutagenic than ethidium bromide | Potent mutagen |
Delving into the Data: Superior Sensitivity of this compound
This compound consistently demonstrates a higher sensitivity for RNA detection compared to ethidium bromide. This enhanced sensitivity is attributed to several factors, including a significantly higher fluorescence quantum yield upon binding to RNA (~0.54 for this compound vs. ~0.07 for ethidium bromide) and a greater fluorescence enhancement.
For instance, in non-denaturing gels, this compound can detect as little as 100 pg of RNA per band using 254 nm epi-illumination, and 500 pg per band with standard 300 nm transillumination. In contrast, the detection limit for ethidium bromide with single-stranded nucleic acids is approximately 1.5 ng per band.
The performance gap widens in the presence of denaturants like formaldehyde and urea, which are common components of RNA electrophoresis gels. The fluorescence of the RNA/SYBR Green II complex is not quenched by these chemicals, eliminating the need for time-consuming washing steps before staining. Conversely, to achieve maximal sensitivity with ethidium bromide in formaldehyde-containing gels, washing for several hours prior to staining is often necessary. Even without these washing steps, this compound can detect as little as 1 ng of RNA per band in denaturing gels with 254 nm epi-illumination.
Experimental Protocols
This compound Staining Protocol (Post-Electrophoresis)
This protocol is adapted from manufacturer's recommendations.
-
Prepare Staining Solution: Dilute the concentrated this compound stock solution. For non-denaturing and denaturing polyacrylamide/urea gels, a 1:10,000 dilution in TBE buffer is recommended. For denaturing agarose/formaldehyde gels, a 1:5,000 dilution in TBE buffer is advised. Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance. It is best to prepare the solution in a plastic container as the stain can adsorb to glass surfaces.
-
Staining: After electrophoresis, place the gel in a suitable container and add enough staining solution to fully submerge the gel.
-
Incubation: Gently agitate the gel at room temperature for 10-40 minutes, protected from light. The optimal time will depend on the gel thickness and composition.
-
Visualization: No destaining is required. Visualize the RNA bands using a 254 nm epi-illuminator for the highest sensitivity or a standard 300 nm UV transilluminator. A photographic filter designed for SYBR Green is recommended for photography.
Ethidium Bromide Staining Protocol (Post-Electrophoresis)
This protocol is a standard method for staining RNA gels.
-
Prepare Staining Solution: Prepare a 0.5 µg/mL solution of ethidium bromide in water or a suitable buffer (e.g., TBE).
-
Pre-Staining Wash (for Formaldehyde Gels): For gels containing formaldehyde, it is recommended to wash the gel in nuclease-free water for 10-15 minutes to remove the formaldehyde, which can interfere with staining and increase background.
-
Staining: Immerse the gel in the ethidium bromide staining solution and agitate gently for 10-20 minutes at room temperature.
-
Destaining: Destain the gel in nuclease-free water for 10-20 minutes to reduce the background fluorescence and improve the signal-to-noise ratio.
-
Visualization: Visualize the RNA bands using a UV transilluminator.
Visualizing the Workflow and Decision Factors
To further clarify the experimental process and the key considerations when choosing between these two stains, the following diagrams illustrate the typical workflow for RNA gel staining and the logical factors influencing the selection process.
References
SYBR Green I vs. SYBR Green II: A Comprehensive Comparison for Nucleic Acid Staining
For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid quantification and visualization, the choice of a fluorescent stain is a critical decision that directly impacts experimental accuracy and sensitivity. This guide provides a detailed, objective comparison of two widely used cyanine dyes, SYBR Green I and SYBR Green II, to facilitate an informed selection for your specific research needs.
This comparison guide delves into the performance characteristics, optimal applications, and experimental protocols for both SYBR Green I and this compound, supported by quantitative data from various studies.
At a Glance: Key Differences and Primary Applications
SYBR Green I and this compound are both highly sensitive fluorescent dyes that exhibit a significant increase in fluorescence upon binding to nucleic acids. However, they are engineered for different primary applications due to their distinct binding affinities for various nucleic acid structures.
-
SYBR Green I is predominantly used for the detection and quantification of double-stranded DNA (dsDNA) .[1][2] Its fluorescence is significantly enhanced when bound to dsDNA, making it an excellent choice for applications like quantitative real-time PCR (qPCR) and dsDNA visualization in agarose and polyacrylamide gels.[][4]
-
This compound is optimized for the staining of RNA and single-stranded DNA (ssDNA) .[] It demonstrates a higher quantum yield when bound to RNA compared to dsDNA, rendering it a more sensitive option for detecting and quantifying single-stranded nucleic acids.
Performance Characteristics: A Quantitative Overview
The following tables summarize the key performance metrics of SYBR Green I and this compound based on available experimental data.
Table 1: Spectral Properties
| Property | SYBR Green I | This compound |
| Excitation Maxima (Bound) | ~497 nm (primary), ~254 nm (secondary) | ~497 nm (primary), ~254 nm (secondary) |
| Emission Maximum (Bound) | ~520 nm | ~520 nm |
Source:
Table 2: Fluorescence Quantum Yield
| Nucleic Acid Target | SYBR Green I | This compound |
| dsDNA | ~0.8 | ~0.36 |
| RNA | Lower than dsDNA | ~0.54 |
| ssDNA | Lower than dsDNA | High (sensitive to 100 pg) |
Source:
Table 3: Detection Limits in Gel Staining
| Nucleic Acid & Illumination | SYBR Green I | This compound |
| dsDNA (300 nm transillumination) | ~60 pg per band | Less sensitive than for RNA/ssDNA |
| dsDNA (254 nm epi-illumination) | Down to 20 pg per band | Not specified |
| ssDNA (254 nm epi-illumination) | 100-300 pg per band | As little as 100 pg per band |
| RNA (300 nm transillumination) | 100-300 pg per band | As little as 500 pg per band |
| RNA (254 nm epi-illumination) | Not specified | As little as 100 pg per band |
Source:
Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the typical experimental workflows for post-electrophoresis nucleic acid staining with SYBR Green I and this compound.
Caption: Post-electrophoresis staining workflow.
Caption: A simple guide for dye selection.
Detailed Experimental Protocols
Below are detailed methodologies for post-electrophoresis staining of nucleic acids in agarose or polyacrylamide gels using SYBR Green I and this compound.
Protocol 1: Post-Electrophoresis Staining with SYBR Green I
This protocol is optimized for the sensitive detection of dsDNA in gels.
Materials:
-
SYBR Green I Nucleic Acid Gel Stain (10,000X concentrate in DMSO)
-
Electrophoresis buffer (e.g., TAE or TBE), pH 7.5-8.0
-
Staining container (plastic is recommended to avoid dye adsorption to glass)
-
Gel imaging system with appropriate excitation source (e.g., 254 nm or 300 nm UV transilluminator)
Procedure:
-
Perform Electrophoresis: Run the nucleic acid samples on an agarose or polyacrylamide gel according to standard procedures.
-
Prepare Staining Solution: Dilute the SYBR Green I stock reagent 1:10,000 in a sufficient volume of electrophoresis buffer to fully submerge the gel. For optimal sensitivity, ensure the pH of the buffer is between 7.5 and 8.0.
-
Stain the Gel: Place the gel in the plastic staining container and add the staining solution. Incubate for 10-60 minutes at room temperature, protected from light. The optimal staining time may vary depending on the thickness and percentage of the gel. Gentle agitation during staining can improve uniformity.
-
Visualize the Gel: Carefully remove the gel from the staining solution. No destaining is required. Place the gel on the transilluminator of the gel imaging system. For maximum sensitivity, 254 nm epi-illumination is recommended, though 300 nm transillumination is also effective.
-
Image and Analyze: Capture the image of the gel using the appropriate filters and camera settings.
Protocol 2: Post-Electrophoresis Staining with this compound
This protocol is designed for the highly sensitive detection of RNA and ssDNA in gels.
Materials:
-
This compound RNA Gel Stain (10,000X concentrate in DMSO)
-
TBE buffer (pH 7.5-8.0)
-
Staining container (plastic is recommended)
-
Gel imaging system with appropriate excitation source (e.g., 254 nm or 300 nm UV transilluminator)
Procedure:
-
Perform Electrophoresis: Separate the RNA or ssDNA samples on a non-denaturing or denaturing (e.g., formaldehyde or urea) gel.
-
Prepare Staining Solution:
-
For non-denaturing and denaturing polyacrylamide/urea gels, dilute the this compound stock reagent 1:10,000 in TBE buffer.
-
For denaturing agarose/formaldehyde gels, a 1:5,000 dilution in TBE is recommended.
-
Ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal performance.
-
-
Stain the Gel: Immerse the gel in the staining solution in a plastic container and incubate for 10-40 minutes at room temperature, protected from light. Gentle agitation is recommended. The fluorescence of this compound complexes is not quenched by urea or formaldehyde, so no pre-washing of denaturing gels is necessary.
-
Visualize the Gel: Remove the gel from the staining solution. No destaining is needed. Visualize the stained nucleic acids using a transilluminator. For the highest sensitivity, 254 nm epi-illumination is preferred.
-
Image and Analyze: Capture the gel image using a photographic filter designed for SYBR Green stains for optimal results.
Summary and Recommendations
The choice between SYBR Green I and this compound should be primarily guided by the type of nucleic acid being investigated.
-
For applications involving the detection and quantification of dsDNA , such as qPCR and routine gel analysis of PCR products, SYBR Green I is the superior choice due to its high fluorescence enhancement and specificity for double-stranded structures.
-
For researchers working with RNA or ssDNA , This compound offers significantly higher sensitivity and is the recommended reagent. Its ability to effectively stain nucleic acids in denaturing gels without additional washing steps simplifies workflows for applications like Northern blotting preparation and analysis of single-stranded oligonucleotides.
By understanding the distinct properties and optimal applications of these two powerful fluorescent dyes, researchers can enhance the quality and reliability of their nucleic acid analysis.
References
- 1. The staining efficiency of cyanine dyes for single-stranded DNA is enormously dependent on nucleotide composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
SYBR Gold vs. SYBR Green II: A Comparative Guide for RNA Visualization in Gels
For researchers, scientists, and drug development professionals, the accurate visualization of RNA in electrophoretic gels is a cornerstone of molecular biology. The choice of fluorescent stain can significantly impact the sensitivity and quality of experimental results. This guide provides an objective, data-driven comparison of two widely used nucleic acid stains, SYBR Gold and SYBR Green II, with a specific focus on their performance in RNA analysis.
Performance at a Glance: SYBR Gold vs. This compound
SYBR Gold is consistently reported as the most sensitive fluorescent stain available for the detection of nucleic acids, including RNA, outperforming both this compound and the traditional ethidium bromide.[1][][3][4] this compound, while also highly sensitive, is particularly noted for its high quantum yield when bound to RNA.[5]
| Feature | SYBR Gold | This compound |
| Primary Application | Ultra-sensitive detection of dsDNA, ssDNA, and RNA | High-sensitivity detection of RNA and ssDNA |
| Sensitivity for RNA | Considered the most sensitive fluorescent gel stain for RNA | Highly sensitive, superior to ethidium bromide |
| Detection Limit (RNA) | Down to 25 pg of nucleic acid | As little as 100 pg of RNA with 254 nm epi-illumination; 500 pg with 300 nm transillumination |
| Quantum Yield (bound to RNA) | ~0.6 - 0.7 | ~0.54 |
| Fluorescence Enhancement | >1000-fold upon binding to nucleic acids | Not explicitly quantified, but described as superior |
| Excitation Maxima | ~300 nm and ~495 nm | ~254 nm and ~497 nm |
| Emission Maximum | ~537 nm | ~520 nm |
| Photostability | Moderate | Information not explicitly available, but generally SYBR dyes are less stable than EtBr |
| Mutagenicity | Not mutagenic in the Ames test | Not mutagenic in the Ames test |
| Compatibility | Agarose and polyacrylamide gels (native and denaturing) | Agarose and polyacrylamide gels (native and denaturing) |
Experimental Protocols
Detailed methodologies for post-staining of RNA in gels are provided below. These protocols are based on manufacturer recommendations and published experimental procedures.
SYBR Gold Post-Staining Protocol
This protocol is designed for staining RNA in both agarose and polyacrylamide minigels after electrophoresis.
Materials:
-
SYBR Gold Nucleic Acid Gel Stain (10,000X concentrate in DMSO)
-
TE, TBE, or TAE buffer (pH 7.0-8.5)
-
Staining container (polypropylene is recommended to prevent dye adsorption)
-
Protective gear (lab coat, gloves)
Procedure:
-
Prepare Staining Solution: Dilute the 10,000X SYBR Gold stock solution 10,000-fold in TE, TBE, or TAE buffer to create a 1X staining solution. Ensure the pH of the buffer is between 7.0 and 8.5 for optimal sensitivity.
-
Stain the Gel: After electrophoresis, place the gel in the staining container. Add a sufficient volume of the 1X staining solution to completely submerge the gel.
-
Incubate: Gently agitate the gel at room temperature for 10-40 minutes, protected from light. Thicker gels may require longer incubation times.
-
Destaining (Optional): Destaining is typically not required due to the low intrinsic fluorescence of the unbound dye.
-
Visualize: Image the gel on a standard UV transilluminator (300 nm is effective), a blue-light transilluminator, or a laser-based gel scanner. Use a photographic filter suitable for SYBR dyes (e.g., a long-pass green filter) for optimal results.
This compound Post-Staining Protocol
This protocol is optimized for staining RNA in both non-denaturing and denaturing agarose or polyacrylamide gels.
Materials:
-
This compound RNA Gel Stain (10,000X concentrate in DMSO)
-
TBE buffer (pH 7.5-8.0)
-
Staining container (polypropylene recommended)
-
Protective gear (lab coat, gloves)
Procedure:
-
Prepare Staining Solution:
-
For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the stock solution in TBE buffer.
-
For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.
-
Verify the pH of the staining solution is between 7.5 and 8.0 for optimal performance.
-
-
Stain the Gel: Following electrophoresis, immerse the gel in the staining solution in a suitable container.
-
Incubate: Gently agitate the gel for 10-40 minutes at room temperature, protected from light. The optimal time may vary depending on the gel thickness and composition.
-
Destaining: No destaining step is necessary.
-
Visualize: Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator. A photographic filter designed for SYBR Green is recommended for capturing the image.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps for RNA gel staining with both SYBR Gold and this compound.
Caption: Workflow for RNA gel staining using SYBR Gold.
Caption: Workflow for RNA gel staining using this compound.
Concluding Remarks
Both SYBR Gold and this compound are excellent, safer alternatives to the mutagenic ethidium bromide for RNA visualization. For experiments demanding the absolute highest sensitivity for RNA detection, SYBR Gold is the superior choice. Its high quantum yield and significant fluorescence enhancement upon binding to nucleic acids contribute to its exceptional performance. This compound remains a highly sensitive and reliable option, particularly noted for its preferential binding to RNA and ssDNA, making it a valuable tool for specific applications. The choice between these two dyes will ultimately depend on the specific requirements for sensitivity and the nature of the RNA being analyzed.
References
SYBR Green II vs. Silver Staining: A Comparative Guide to Sensitivity in SSCP Analysis
For researchers engaged in single-strand conformation polymorphism (SSCP) analysis, the choice of visualization method is critical to the successful detection of genetic variations. Both SYBR Green II and silver staining are widely used techniques, each offering distinct advantages in sensitivity and workflow. This guide provides an objective comparison of their performance, supported by experimental data, to aid scientists and drug development professionals in selecting the optimal method for their research needs.
Performance Overview
This compound is a fluorescent dye that intercalates with nucleic acids, offering a rapid and straightforward staining protocol. It is particularly noted for its high sensitivity in detecting single-stranded DNA (ssDNA), a key feature for SSCP analysis. Some studies report that SYBR Green dyes can be significantly more sensitive than traditional silver staining methods.[1] For instance, one report indicated that this compound provided a 10-fold increase in sensitivity over standard silver-staining techniques for the detection of Ki-ras mutants in SSCP analysis.[1]
Silver staining, a classic and highly sensitive method for detecting nucleic acids and proteins in polyacrylamide gels, relies on the reduction of silver ions to metallic silver at the location of the DNA bands. This technique is renowned for its ability to detect picogram levels of DNA.[2] While highly sensitive, silver staining protocols are generally more complex and time-consuming than fluorescent dye staining.[3]
Quantitative Data Summary
The following table summarizes the reported detection limits for this compound and silver staining in the context of nucleic acid detection in polyacrylamide gels. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Staining Method | Reported Detection Limit (per band) | Notes |
| This compound | 100 pg (ssDNA/RNA) | With 254 nm epi-illumination.[3] |
| 500 pg (ssDNA/RNA) | With 300 nm transillumination. | |
| Silver Staining | ~10 pg/mm² | Comparable to other high-sensitivity methods. |
Experimental Workflows
A generalized workflow for SSCP analysis is depicted below, followed by detailed protocols for both staining methods.
Caption: Workflow of Single-Strand Conformation Polymorphism (SSCP) Analysis.
Experimental Protocols
This compound Staining Protocol for SSCP Gels
This protocol is adapted from standard procedures for staining nucleic acids in polyacrylamide gels with this compound.
Materials:
-
This compound Nucleic Acid Gel Stain (10,000X concentrate in DMSO)
-
1X TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
-
Staining container (polypropylene)
-
UV transilluminator (254 nm or 300 nm)
-
Appropriate photographic filter for this compound
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution 1:10,000 in 1X TBE buffer. For optimal sensitivity, ensure the pH of the buffer is between 7.5 and 8.0. Prepare a sufficient volume to fully submerge the gel. It is recommended to prepare the staining solution in a polypropylene container as the dye may bind to glass.
-
Staining: After electrophoresis, carefully place the polyacrylamide gel into the staining container with the staining solution.
-
Incubation: Gently agitate the gel at room temperature for 10-40 minutes. The optimal staining time can vary depending on the thickness of the gel. Protect the staining container from light during this step by covering it with aluminum foil or placing it in the dark. No destaining is required.
-
Visualization: Place the stained gel on a UV transilluminator. For highest sensitivity, 254 nm epi-illumination is recommended, though a 300 nm transilluminator can also be used.
-
Photography: Photograph the gel using a camera equipped with a SYBR Green gel stain photographic filter.
Silver Staining Protocol for SSCP Gels
This protocol is a widely used method for silver staining of DNA in polyacrylamide gels.
Materials:
-
Fixing solution: 10% acetic acid
-
Deionized water
-
Staining solution: 0.1% silver nitrate with 0.08% formaldehyde (37%)
-
Developing solution: 2% sodium carbonate with 0.04% formaldehyde (37%) (must be made fresh and chilled)
-
Stop solution: 5% acetic acid
Procedure:
-
Fixation: After electrophoresis, immerse the gel in a fixing solution of 10% acetic acid for at least 20 minutes. Agitate gently.
-
Washing: Decant the fixing solution and wash the gel with deionized water for 20 minutes with gentle agitation. Repeat the wash step two more times for a total of three washes.
-
Silver Impregnation: Submerge the gel in a 0.1% silver nitrate solution containing 0.08% formaldehyde for 20 minutes with gentle agitation.
-
Rinsing: Briefly rinse the gel with deionized water for 1 minute, twice.
-
Developing: Incubate the gel in a freshly prepared and chilled developing solution (2% sodium carbonate with 0.04% formaldehyde) until the desired band intensity is achieved. If the developer turns yellow, replace it with a fresh solution.
-
Stopping the Reaction: Stop the development by immersing the gel in a 5% acetic acid solution for 10 minutes.
-
Final Wash: Wash the gel in deionized water for 5 minutes. The gel can then be photographed on a white light box.
References
A Researcher's Guide to RNA Gel Staining: Alternatives to SYBR Green II
The visualization of RNA in electrophoretic gels is a fundamental technique in molecular biology. For years, SYBR Green II has been a popular choice due to its high sensitivity for single-stranded nucleic acids. However, the landscape of fluorescent dyes has evolved, offering a range of alternatives with varying characteristics in terms of safety, sensitivity, and application flexibility. This guide provides a detailed comparison of viable alternatives to this compound, complete with quantitative data and experimental protocols to assist researchers in making an informed choice for their specific needs.
The primary driver for seeking alternatives has been the push for safer laboratory practices. While traditional dyes like Ethidium Bromide (EtBr) are effective, they are also potent mutagens.[1][2] Newer dyes are often engineered to be less hazardous, with reduced mutagenicity and cell permeability, without compromising on performance.[3][4]
Performance Comparison of RNA Gel Stains
The choice of a nucleic acid stain often involves a trade-off between sensitivity, safety, and cost. The following table summarizes the key performance metrics for several popular alternatives to this compound.
| Stain | Type | Detection Limit (per band) | Safety Profile | Excitation (Ex) / Emission (Em) Maxima (nm) | Compatibility |
| This compound | Green Fluorescent, Intercalator | ~100 pg (254 nm epi-illumination)[5]~500 pg (300 nm transillumination) | Mutagenic | Ex: 497 nmEm: 520 nm | Agarose & Polyacrylamide Gels |
| GelRed™ | Red Fluorescent, Intercalator | More sensitive than EtBr | Non-mutagenic, Non-cytotoxic | Ex: 300 nmEm: 590 nm | dsDNA, ssDNA, RNA in Agarose & Polyacrylamide Gels |
| GelGreen™ | Green Fluorescent, Intercalator | More sensitive than SYBR® Safe | Non-mutagenic, Non-cytotoxic | Ex: 250-300 nm, 500 nmEm: 530 nm | dsDNA, ssDNA, RNA in Agarose Gels |
| SYBR® Gold | Green-Gold Fluorescent, Intercalator | ~25 pg dsDNA, ~1 ng RNA | Less mutagenic than EtBr | Ex: ~495 nmEm: ~537 nm | Agarose & Polyacrylamide Gels |
| SYBR® Safe | Green Fluorescent, Intercalator | ~1-5 ng | Low mutagenicity | Ex: 280 nm, 502 nmEm: 530 nm | DNA & RNA in Agarose & Polyacrylamide Gels |
| EvaGreen® | Green Fluorescent, Intercalator | Functions as qPCR and gel stain | Non-mutagenic, Non-cytotoxic | Ex: 500 nmEm: 530 nm (DNA-bound) | Agarose Gels |
| EMBER™ Ultra RNA | Prestain Loading Dye | ≤5 ng RNA | Safer, no need to handle concentrated dye | Blue LED compatible | Agarose Gels |
| Methylene Blue | Visible Blue Dye, Intercalator | ~40-100 ng | Low toxicity | Visible Light | Agarose & Polyacrylamide Gels |
Experimental Protocols
Accurate and reproducible results depend on standardized protocols. Below are detailed methodologies for post-staining and pre-casting techniques, which are common to most fluorescent dyes. Always consult the manufacturer's specific instructions for optimal results.
General Workflow for RNA Gel Electrophoresis and Staining
The overall process, from sample preparation to visualization, follows a standardized sequence. The choice of staining method—post-staining or pre-casting—occurs at different points in this workflow.
References
A Head-to-Head Comparison of SYBR Green II and RiboGreen for RNA Quantification
For researchers, scientists, and drug development professionals navigating the crucial step of RNA quantification, the choice of fluorescent dye is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used dyes, SYBR Green II and RiboGreen, to aid in selecting the optimal reagent for your specific experimental needs.
This comparison delves into the performance characteristics of both dyes, supported by experimental data. We will explore their mechanisms of action, sensitivity, linear dynamic range, and selectivity for RNA. Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized through diagrams to facilitate understanding.
At a Glance: Key Performance Characteristics
To provide a clear and concise overview, the following table summarizes the key quantitative performance metrics of this compound and RiboGreen for RNA quantification.
| Feature | This compound | RiboGreen |
| Primary Application | RNA and ssDNA gel staining; solution-based total nucleic acid quantification[1][2] | RNA quantification in solution[3] |
| Excitation Maximum (Bound to RNA) | ~497 nm[4] | ~500 nm[3] |
| Emission Maximum (Bound to RNA) | ~520 nm | ~525 nm |
| Sensitivity in Solution | 10 ng/mL | 1.0 ng/mL |
| Linear Dynamic Range in Solution | 10 - 1000 ng/mL | Low Range: 1 - 50 ng/mL; High Range: 20 - 1000 ng/mL |
| Selectivity for RNA over dsDNA | Not selective; higher quantum yield with RNA (~0.54) than dsDNA (~0.36) | Not selective; binds to DNA. DNase treatment is required for RNA-specific measurement. |
| Fluorescence Enhancement upon Binding RNA | >10-fold | >1000-fold |
Mechanism of Action
Both this compound and RiboGreen are intercalating dyes that exhibit low intrinsic fluorescence in solution and become highly fluorescent upon binding to nucleic acids.
RiboGreen: This dye demonstrates a dramatic increase in fluorescence quantum yield upon binding to RNA, with an enhancement of over 1000-fold. While it also binds to DNA, its primary application is for highly sensitive RNA quantification in solution.
This compound: Primarily known as a gel stain, this compound also binds to RNA and single-stranded DNA (ssDNA). Interestingly, it displays a higher quantum yield when bound to RNA compared to double-stranded DNA (dsDNA), a somewhat unusual characteristic for nucleic acid stains.
Caption: General mechanism of action for intercalating dyes.
Experimental Protocols
Reproducibility is key in research. The following are detailed protocols for RNA quantification using RiboGreen and a solution-based method for this compound.
RiboGreen RNA Quantification Protocol (Microplate Assay)
This protocol is adapted for a 96-well microplate format and includes both a high-range and a low-range assay.
Materials:
-
RiboGreen Quant-iT™ RNA Assay Kit (including RiboGreen reagent, 20X TE buffer, and RNA standard)
-
Nuclease-free water
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Reagent Preparation:
-
Allow all kit components to equilibrate to room temperature.
-
Prepare a 1X TE working solution by diluting the 20X TE buffer 20-fold with nuclease-free water.
-
High-Range Working Solution (20 ng/mL to 1 µg/mL): Dilute the concentrated RiboGreen reagent 1:200 in 1X TE buffer.
-
Low-Range Working Solution (1 ng/mL to 50 ng/mL): Dilute the concentrated RiboGreen reagent 1:2000 in 1X TE buffer.
-
Protect the working solutions from light.
-
-
Standard Curve Preparation:
-
Prepare a 2 µg/mL RNA stock solution by diluting the provided RNA standard in 1X TE buffer.
-
For the high-range standard curve , perform serial dilutions of the 2 µg/mL RNA stock to generate standards ranging from 20 ng/mL to 1000 ng/mL.
-
For the low-range standard curve , first prepare a 100 ng/mL RNA stock by diluting the 2 µg/mL stock. Then, perform serial dilutions to generate standards from 1 ng/mL to 50 ng/mL.
-
-
Sample Preparation and Measurement:
-
Dilute your unknown RNA samples in 1X TE buffer to fall within the range of the standard curve.
-
Add 100 µL of each standard and unknown sample to individual wells of the black microplate.
-
Add 100 µL of the appropriate RiboGreen working solution (high-range or low-range) to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader.
-
Generate a standard curve by plotting fluorescence versus RNA concentration and determine the concentration of the unknown samples.
-
-
(Optional) DNase Treatment for RNA-Specific Quantification:
-
If your samples contain DNA, pre-treat them with RNase-free DNase I according to the manufacturer's protocol to ensure RNA-specific measurement.
-
Caption: RiboGreen RNA quantification workflow.
This compound Solution-Based RNA Quantification Protocol
This protocol is based on a method for quantifying total nucleic acids in a sample. To determine RNA concentration specifically in a mixed sample of RNA and DNA, a parallel assay with a DNA-specific dye (e.g., Hoechst 33258) is required to subtract the DNA contribution.
Materials:
-
This compound Nucleic Acid Gel Stain (typically supplied as a 10,000X concentrate in DMSO)
-
Buffer: 10 mM Tris, 1 mM EDTA, 0.5% sodium desoxycholate, pH 8.0
-
RNA and DNA standards
-
Microplate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Reagent Preparation:
-
Allow the this compound stock solution to warm to room temperature and briefly centrifuge.
-
Prepare the this compound working solution by diluting the stock to a final concentration of 10⁻⁴ M in the specified buffer.
-
-
Standard Curve Preparation:
-
Prepare separate standard curves for RNA and DNA using known concentrations ranging from 10 ng/mL to 1000 ng/mL in the assay buffer.
-
-
Sample Preparation and Measurement:
-
Dilute your unknown samples in the assay buffer to fall within the linear range of the assay.
-
Mix an aliquot of your sample with the this compound working solution.
-
Measure the fluorescence at 520 nm (with excitation at 480 nm).
-
-
Calculating RNA Concentration:
-
The measured fluorescence represents the total nucleic acid concentration (RNA + DNA).
-
To determine the RNA concentration, perform a separate assay on an identical aliquot of your sample using a DNA-specific dye like Hoechst 33258.
-
Subtract the DNA concentration (determined with the DNA-specific dye) from the total nucleic acid concentration (determined with this compound) to obtain the RNA concentration.
-
Caption: Workflow for RNA quantification using this compound.
Concluding Remarks
Both this compound and RiboGreen are highly sensitive fluorescent dyes capable of quantifying RNA, each with its own strengths and primary applications.
RiboGreen is the established standard for direct, highly sensitive quantification of RNA in solution. Its extensive validation, well-documented protocols for different concentration ranges, and significant fluorescence enhancement make it a robust choice for applications where accurate RNA concentration is critical, such as in preparation for RT-qPCR, microarray analysis, and next-generation sequencing. The main consideration for RiboGreen is the need for DNase treatment when samples contain contaminating DNA.
This compound , while a superior reagent for RNA and ssDNA visualization in gels, can also be adapted for RNA quantification in solution. Its higher quantum yield with RNA compared to dsDNA is an advantage. However, its lack of specificity for RNA necessitates a more complex workflow involving a second, DNA-specific dye to accurately determine RNA concentration in mixed samples. This makes it a less direct method compared to RiboGreen for routine RNA quantification in solution.
Recommendation: For straightforward, highly sensitive, and well-characterized RNA quantification in solution, RiboGreen is the recommended choice. For researchers whose primary need is sensitive RNA visualization in gels but who may occasionally require a solution-based quantification of total nucleic acids, This compound offers a viable, albeit more complex, alternative. The ultimate decision will depend on the specific requirements of the experimental workflow, the nature of the samples, and the instrumentation available.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound RNA gel stain 10,000× DMSO 172827-25-7 [sigmaaldrich.com]
- 3. promega.com [promega.com]
- 4. Quantifying RNA and DNA in planktonic organisms with this compound and nucleases. Part A. Optimisation of the assay | Scientia Marina [scientiamarina.revistas.csic.es]
A Head-to-Head Comparison: SYBR Green II vs. PicoGreen for Single-Stranded DNA Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of single-stranded DNA (ssDNA) is crucial for a variety of applications, from oligonucleotide purity assessment to studies of viral genomes and aptamer characterization. The choice of a fluorescent dye is a critical determinant of experimental success, impacting sensitivity, specificity, and the nature of the data obtained. This guide provides an objective, data-driven comparison of two common fluorescent dyes, SYBR Green II and PicoGreen, in the context of ssDNA analysis.
While both are cyanine dyes that fluoresce upon binding to nucleic acids, their binding preferences and primary applications differ significantly. This compound is optimized for staining RNA and ssDNA, primarily in electrophoretic gels. In contrast, PicoGreen is engineered for the highly specific and sensitive quantification of double-stranded DNA (dsDNA) in solution, exhibiting minimal fluorescence with ssDNA. This fundamental difference dictates their suitability for various experimental goals.
Mechanism of Action: Fluorescence upon Binding
Both this compound and PicoGreen operate on a similar principle. In their free, unbound state in solution, the dye molecules have a flexible structure that quenches their fluorescence, resulting in a very low signal. When the dye binds to a nucleic acid, its structure becomes more rigid, leading to a dramatic increase in quantum yield and a strong fluorescent emission upon excitation with light of the appropriate wavelength. The intensity of this fluorescence is proportional to the amount of nucleic acid bound, forming the basis for detection and quantification.
Caption: Mechanism of fluorescence for nucleic acid-binding dyes.
Performance Comparison
The choice between this compound and PicoGreen hinges on their distinct performance characteristics, particularly their nucleic acid preference, sensitivity, and application format.
| Feature | This compound | Quant-iT™ PicoGreen™ |
| Primary Target | ssDNA and RNA[1][2][3][] | Double-Stranded DNA (dsDNA)[5] |
| ssDNA Affinity | High | Very Low |
| Application Format | Gel Staining (Agarose & Polyacrylamide) | Solution-Based Assay (Microplates, Cuvettes) |
| ssDNA Detection Limit | ~100 pg per band in-gel | Not suitable for direct ssDNA quantification |
| dsDNA Detection Limit | Stains dsDNA, but with lower quantum yield than RNA | As low as 25 pg/mL in solution |
| Excitation Maximum | ~497 nm | ~480 nm |
| Emission Maximum | ~520 nm | ~520 nm |
Specificity for Single-Stranded DNA
This compound is explicitly designed as a sensitive stain for ssDNA and RNA in gels. It is not selective for RNA over ssDNA but exhibits a higher quantum yield when bound to RNA compared to dsDNA. However, a critical consideration for quantitative analysis is that the staining efficiency of this compound on ssDNA is highly dependent on the nucleotide composition. Studies have shown that it does not effectively stain homopyrimidine sequences or sequences composed of only adenine and cytosine. Strong fluorescence is achieved when the ssDNA sequence contains guanine and cytosine or adenine and thymine, which can form potential Watson-Crick base pairs, suggesting that secondary structure plays a significant role in staining intensity.
PicoGreen , conversely, is renowned for its high selectivity for dsDNA. The assay protocol is specifically designed to minimize the fluorescent contribution from ssDNA and RNA, allowing for the accurate quantification of dsDNA even in the presence of equimolar amounts of ssDNA or RNA. This high specificity makes it an inappropriate choice for the direct quantification of ssDNA. Its primary utility in an ssDNA-focused workflow would be to accurately quantify any dsDNA contamination within an ssDNA preparation or to measure the synthesis of dsDNA from a single-stranded template.
Experimental Protocols
Detailed methodologies for the primary application of each dye are provided below.
Protocol 1: Post-Electrophoresis Staining of ssDNA with this compound
This protocol is intended for staining ssDNA in agarose or polyacrylamide gels after electrophoresis.
Materials:
-
This compound Nucleic Acid Gel Stain (10,000X concentrate in DMSO)
-
TE, TBE, or TAE buffer (pH should be between 7.5 and 8.0 for optimal performance)
-
Staining container (plastic is recommended to prevent dye adsorption to glass)
-
Gel documentation system with UV epi-illumination (254 nm for highest sensitivity) or transillumination (300 nm)
Procedure:
-
Prepare Staining Solution: Dilute the this compound 10,000X stock solution 1:10,000 in the chosen electrophoresis buffer (e.g., 10 µL of dye in 100 mL of buffer). Protect the solution from light. For denaturing agarose/formaldehyde gels, a 1:5000 dilution may yield better results.
-
Electrophoresis: Run the ssDNA samples on an agarose or polyacrylamide gel according to standard procedures.
-
Staining: After electrophoresis, place the gel into the plastic staining container. Add enough of the diluted this compound staining solution to completely submerge the gel.
-
Incubation: Agitate the gel gently on an orbital shaker for 20-40 minutes at room temperature, protected from light. The optimal time can vary based on gel thickness and composition.
-
Visualization: No destaining is required. Carefully remove the gel from the staining solution and place it onto a UV transilluminator or into a gel imager. For maximal sensitivity, use 254 nm epi-illumination. Visualize and document the ssDNA bands. The emission maximum is ~520 nm.
-
Disposal: Used staining solution should be filtered through activated charcoal before disposal.
Protocol 2: dsDNA Quantification in Solution with PicoGreen
This protocol describes a microplate-based assay for quantifying dsDNA. It is not suitable for quantifying ssDNA but can detect dsDNA contamination.
Materials:
-
Quant-iT™ PicoGreen™ dsDNA Reagent Kit (contains PicoGreen reagent, TE buffer, and a DNA standard)
-
Nuclease-free water
-
Black, flat-bottom 96-well microplates
-
Microplate fluorometer with excitation at ~480 nm and emission detection at ~520 nm
Procedure:
-
Reagent Preparation:
-
Thaw all kit components to room temperature. The PicoGreen reagent is in DMSO and must be fully thawed and mixed.
-
Prepare 1X TE buffer by diluting the concentrated stock 20-fold with nuclease-free water.
-
Prepare the aqueous working solution of PicoGreen reagent by making a 200-fold dilution of the concentrated DMSO solution into 1X TE buffer in a plastic tube. This solution should be protected from light and used within a few hours.
-
-
Standard Curve Preparation:
-
Prepare a 2 µg/mL stock solution of the provided dsDNA standard in 1X TE.
-
Create a series of dilutions from this stock to generate a standard curve (e.g., 1000 ng/mL down to 25 pg/mL). Include a "no DNA" blank containing only 1X TE buffer.
-
-
Sample Preparation: Dilute unknown samples in 1X TE buffer to ensure their final concentration falls within the linear range of the standard curve.
-
Assay Plate Setup:
-
Pipette 100 µL of each standard and each unknown sample into the wells of the black 96-well microplate. It is recommended to run standards and samples in triplicate.
-
Add 100 µL of the diluted PicoGreen working solution to every well, including the blank, standards, and unknowns. Mix gently by pipetting.
-
-
Incubation: Incubate the plate for 2-5 minutes at room temperature, protected from light.
-
Measurement: Place the microplate into the fluorometer. Set the excitation wavelength to ~480 nm and the emission wavelength to ~520 nm.
-
Data Analysis:
-
Subtract the average fluorescence value of the blank from all other readings.
-
Plot the fluorescence values of the standards versus their concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve to determine the concentration of dsDNA in the unknown samples.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of ssDNA using this compound gel staining.
Caption: Workflow for ssDNA analysis using this compound.
Conclusion: Making the Right Choice
The selection between this compound and PicoGreen for ssDNA analysis is straightforward and depends entirely on the experimental objective.
Choose this compound when:
-
The primary goal is to visualize ssDNA bands in an agarose or polyacrylamide gel.
-
A semi-quantitative assessment of ssDNA size and relative abundance is required.
-
Analyzing ssDNA from applications like Single-Strand Conformation Polymorphism (SSCP) is necessary.
-
You are aware of and can account for the potential impact of nucleotide sequence on staining efficiency.
Choose PicoGreen when:
-
The objective is to obtain a highly accurate and sensitive quantification of dsDNA in a solution.
-
You need to determine the concentration of dsDNA contamination within a purified ssDNA sample.
-
High specificity for dsDNA over ssDNA and RNA is paramount for the accuracy of your results.
References
SYBR Green II for Viral RNA Detection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in virology, the accurate and sensitive detection of viral RNA is paramount. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a cornerstone technique in this field, and the choice of fluorescent dye can significantly impact experimental outcomes. This guide provides an objective comparison of SYBR Green II with other common alternatives for viral RNA detection, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye in RT-qPCR for viral RNA detection hinges on a balance of sensitivity, specificity, and cost-effectiveness. Here, we compare the performance of this compound against two popular alternatives: TaqMan® probes and EvaGreen® dye.
| Feature | This compound | TaqMan® Probes | EvaGreen® Dye |
| Mechanism | Intercalating dye: binds to any double-stranded DNA (dsDNA). | Hydrolysis probe: sequence-specific probe with a fluorophore and quencher. | Intercalating dye: binds to any dsDNA. |
| Specificity | Lower: can bind to non-specific dsDNA products and primer-dimers. Melt curve analysis is required to verify product specificity.[1] | Higher: fluorescence is generated only upon specific hybridization of the probe to the target sequence.[1] | Lower: similar to this compound, it binds to any dsDNA. Requires melt curve analysis. |
| Sensitivity (LOD) | Good, but can be lower than TaqMan® for certain targets. For SARS-CoV-2, LODs of 50 copies/reaction have been reported.[2] For Dengue virus, a sensitivity of 99.09% has been shown. For HIV-1, a detection limit of 50 copies/mL has been achieved. | Generally considered the gold standard for sensitivity, with LODs as low as 10 copies/reaction for SARS-CoV-2. | Comparable or slightly better than SYBR Green I, with less PCR inhibition allowing for higher dye concentrations and potentially stronger signals. |
| Cost | Low: requires only standard PCR primers. | High: requires the synthesis of a specific, labeled probe for each target. | Low: comparable to this compound. |
| Flexibility | High: can be used for any target with a single set of reagents. | Low: a new probe must be designed and synthesized for each new target. | High: can be used for any target. |
| Multiplexing | Not suitable for multiplexing in a single reaction. | Excellent: different probes can be labeled with distinct fluorophores to detect multiple targets in one reaction. | Not suitable for multiplexing in a single reaction. |
Experimental Protocols
Detailed Protocol: Viral RNA Detection using this compound RT-qPCR
This protocol outlines the key steps for a two-step RT-qPCR for the detection of viral RNA using this compound.
1. RNA Extraction:
-
Isolate total RNA from the viral sample using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
2. Reverse Transcription (cDNA Synthesis):
-
Prepare a reverse transcription master mix. A typical 20 µL reaction includes:
-
Random hexamers or gene-specific reverse primers
-
dNTPs
-
Reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase)
-
RNase inhibitor
-
Extracted viral RNA template (e.g., 10-100 ng)
-
Nuclease-free water
-
-
Incubate the reaction according to the reverse transcriptase manufacturer's recommendations (e.g., 25°C for 10 min, 55°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
3. qPCR Reaction Setup:
-
Prepare a qPCR master mix. A typical 20 µL reaction includes:
-
2x SYBR Green qPCR Master Mix (containing this compound, Taq polymerase, dNTPs, and buffer)
-
Forward primer (final concentration 100-500 nM)
-
Reverse primer (final concentration 100-500 nM)
-
cDNA template (from the reverse transcription step)
-
Nuclease-free water
-
-
Dispense the master mix into qPCR plates or tubes.
-
Add the cDNA template to the respective wells.
-
Include appropriate controls:
-
No-Template Control (NTC): To detect contamination.
-
No-Reverse-Transcriptase Control (-RT): To check for genomic DNA contamination.
-
Positive Control: A known positive sample or a plasmid containing the target sequence.
-
4. qPCR Cycling and Data Acquisition:
-
Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 58-60°C for 30-60 seconds (data acquisition is performed at this step).
-
-
-
Melt Curve Analysis: After the cycling, perform a melt curve analysis to verify the specificity of the amplified product. This typically involves heating the product from 60°C to 95°C with continuous fluorescence measurement. A single, sharp peak at the expected melting temperature (Tm) indicates a specific product.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanisms of action for intercalating dyes and hydrolysis probes.
Conclusion
This compound offers a cost-effective and flexible solution for the detection and quantification of viral RNA. While it may exhibit lower specificity compared to probe-based methods like TaqMan®, the inclusion of a melt curve analysis provides a reliable means to verify the specificity of the amplification product. For high-throughput screening and applications where cost is a significant factor, this compound presents a robust and validated alternative. For diagnostic applications requiring the highest specificity and multiplexing capabilities, TaqMan® probes remain the preferred choice. EvaGreen® emerges as a competitive alternative to SYBR Green, reportedly offering lower PCR inhibition and enhanced signal, making it a worthy consideration for new assay development. The ultimate choice of dye will depend on the specific requirements of the experiment, including the need for specificity, sensitivity, multiplexing capability, and budgetary constraints.
References
A Comparative Guide to Cell Viability Assessment: SYBR Green II and Propidium Iodide in Focus
For researchers, scientists, and drug development professionals, accurately assessing cell viability is a cornerstone of robust and reliable experimental data. This guide provides a comprehensive comparison of the SYBR Green II and propidium iodide (PI) dual-staining method with other common viability assays. Detailed experimental protocols, quantitative comparisons, and visual diagrams are presented to aid in the selection of the most appropriate method for your research needs.
The simultaneous use of this compound and propidium iodide offers a powerful and straightforward method for discriminating between live and dead cells. This technique leverages the differential permeability of the cell membrane to distinguish viable cells from those with compromised membranes. This compound is a cell-permeant nucleic acid stain that labels all cells, emitting a green fluorescence upon binding to DNA. In contrast, propidium iodide is a cell-impermeant stain that can only enter cells with damaged membranes, where it intercalates with DNA and emits red fluorescence. Consequently, live cells fluoresce green, while dead cells fluoresce red.
Mechanism of Action: this compound and Propidium Iodide
The dual-staining strategy with this compound and propidium iodide relies on the integrity of the cell membrane. In healthy, viable cells, the intact membrane prevents the entry of propidium iodide. This compound, being membrane-permeant, enters all cells and stains their nuclei green. In dead or dying cells, the compromised cell membrane allows propidium iodide to enter and stain the nucleus red. The fluorescence of this compound in these dead cells is quenched by the fluorescence resonance energy transfer (FRET) from PI, further enhancing the distinction between live and dead populations.
Caption: Mechanism of this compound and Propidium Iodide dual staining for cell viability.
Quantitative Comparison of Viability Assays
The choice of a cell viability assay depends on various factors, including the cell type, experimental setup, and the specific information required. The following table summarizes the performance of the this compound/PI assay in comparison to other widely used methods.
| Assay Method | Principle | Detection Method | Advantages | Disadvantages |
| This compound / Propidium Iodide | Membrane integrity and nucleic acid staining | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Rapid, high-throughput compatible, distinguishes between live and dead populations.[1] | This compound can also bind to RNA, potentially leading to background fluorescence.[2] |
| Calcein AM / Ethidium Homodimer-1 | Esterase activity and membrane integrity | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Highly specific for live cells, low cytotoxicity.[3] | Can be influenced by factors affecting esterase activity.[1] |
| Trypan Blue Exclusion | Membrane integrity | Bright-field Microscopy | Simple, inexpensive, and rapid. | Subjective, not suitable for high-throughput analysis, can overestimate viability. |
| MTT/XTT/WST-1 | Metabolic activity (mitochondrial reductase) | Colorimetric Plate Reader | High-throughput, sensitive. | Indirect measure of viability, can be affected by metabolic changes unrelated to cell death. |
| Annexin V / Propidium Iodide | Apoptosis (phosphatidylserine exposure) and membrane integrity | Flow Cytometry, Fluorescence Microscopy | Distinguishes between apoptotic, necrotic, and live cells. | More complex protocol, requires specific instrumentation. |
Experimental Protocols
This compound and Propidium Iodide Dual Staining Protocol for Fluorescence Microscopy
This protocol provides a general guideline for staining mammalian cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10,000x in DMSO)
-
Propidium Iodide stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
96-well black, clear-bottom plates or microscope slides
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate or on microscope slides and culture under desired experimental conditions.
-
Preparation of Staining Solution:
-
Prepare a working solution of this compound by diluting the stock solution 1:1000 in PBS.
-
Prepare a working solution of Propidium Iodide at a final concentration of 2 µg/mL in PBS.
-
For dual staining, a combined working solution can be prepared. Note that optimal concentrations may need to be determined empirically. A starting point could be a 1:1000 dilution of this compound stock and 2 µg/mL of PI in PBS.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the staining solution to each well or slide to cover the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for green (this compound) and red (Propidium Iodide) fluorescence.
-
Live cells will appear green, and dead cells will appear red.
-
Caption: General experimental workflow for cell viability assessment using this compound and PI.
Alternative Protocol: Calcein AM and Ethidium Homodimer-1 Staining
This assay is another popular method for determining cell viability based on enzymatic activity and membrane integrity.
Materials:
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Ethidium Homodimer-1 stock solution (e.g., 2 mM in DMSO/H₂O)
-
PBS or other suitable buffer
-
Cell culture medium
-
96-well black, clear-bottom plates or microscope slides
Procedure:
-
Cell Preparation: Prepare cells as described in the this compound/PI protocol.
-
Preparation of Staining Solution:
-
Prepare a 2x working solution containing 2 µM Calcein AM and 4 µM Ethidium Homodimer-1 in PBS. The final concentration in the well will be 1 µM and 2 µM, respectively.
-
-
Staining:
-
Remove the culture medium.
-
Add an equal volume of the 2x staining solution to the cells in culture medium.
-
Incubate for 30-45 minutes at 37°C or room temperature, protected from light.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Conclusion
The this compound and propidium iodide dual-staining assay is a reliable and efficient method for assessing cell viability. Its simplicity and compatibility with high-throughput platforms make it an attractive choice for many research applications. However, as with any technique, it is crucial to understand its principles and limitations. By comparing it with other available methods, researchers can make an informed decision to select the most suitable assay for their specific experimental needs, ensuring the generation of accurate and meaningful data in their studies.
References
A Head-to-Head Comparison: SYBR® Safe vs. SYBR® Green II for RNA Staining in Gels
For researchers visualizing RNA in agarose or polyacrylamide gels, the choice of fluorescent stain is critical, impacting not only the sensitivity of detection but also laboratory safety and downstream applications. This guide provides an in-depth, objective comparison of two widely used SYBR® brand dyes: SYBR® Safe and SYBR® Green II. We will delve into their performance, supported by experimental data, to assist you in making an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | SYBR® Safe | SYBR® Green II |
| Primary Application | Safer alternative to Ethidium Bromide for DNA and RNA staining | High-sensitivity staining of RNA and ssDNA |
| Safety Profile | Reduced mutagenicity; not classified as hazardous waste under U.S. Federal regulations[1] | Potential mutagen; should be handled with care[2][3] |
| Sensitivity for RNA | Comparable to Ethidium Bromide | One of the most sensitive dyes for RNA detection |
| Disposal | Can often be disposed of down the drain (check local regulations) | Requires treatment with activated charcoal before disposal |
| Excitation Sources | Blue light or UV transilluminator | UV transilluminator (254 nm for highest sensitivity) |
Performance Deep Dive: Sensitivity and Specificity
The paramount performance metric for an RNA stain is its ability to detect low amounts of RNA with minimal background. In this regard, SYBR® Green II demonstrates superior sensitivity for RNA detection compared to SYBR® Safe.
SYBR® Green II is renowned as one of the most sensitive stains for detecting RNA in electrophoretic gels. It can detect as little as 100 pg of RNA per band with 254 nm epi-illumination. Even with the more common 300 nm transillumination, the detection limit is approximately 500 pg of RNA per band. On denaturing agarose/formaldehyde gels, a detection limit of around 1 ng per band can be achieved with 254 nm epi-illumination. While not entirely selective for RNA, SYBR® Green II exhibits a higher quantum yield when bound to RNA (∼0.54) compared to double-stranded DNA (∼0.36), contributing to its enhanced RNA staining capabilities.
SYBR® Safe , while a versatile stain for both DNA and RNA, offers sensitivity comparable to that of ethidium bromide. This generally places its RNA detection limit in the low nanogram range, making it less sensitive than SYBR® Green II. Its primary advantage lies in its significantly improved safety profile.
Quantitative Performance Data
| Parameter | SYBR® Safe | SYBR® Green II |
| RNA Detection Limit (Non-denaturing gel) | ~1-5 ng/band | ~100 pg/band (254 nm epi-illumination), ~500 pg/band (300 nm transillumination) |
| RNA Detection Limit (Denaturing gel) | Not specified, but generally lower sensitivity | ~1 ng/band (254 nm epi-illumination), ~4 ng/band (300 nm transillumination) |
| Fluorescence Quantum Yield (bound to RNA) | Not specified | ~0.54 |
Experimental Protocols: A Step-by-Step Guide
The staining procedures for both dyes are relatively straightforward, with options for post-staining or pre-casting.
SYBR® Safe Staining Protocol (Post-Staining)
This method is recommended for optimal sensitivity.
Methodology:
-
Perform Electrophoresis: Run the RNA sample on an agarose or polyacrylamide gel according to standard protocols.
-
Prepare Staining Solution: Dilute the 10,000X SYBR® Safe concentrate 1:10,000 in an appropriate buffer (e.g., TBE or TAE).
-
Stain the Gel: Place the gel in the staining solution and incubate for approximately 30 minutes with gentle agitation, protected from light. No destaining is required.
-
Visualize: Image the gel using a blue-light transilluminator or a standard UV transilluminator.
SYBR® Green II Staining Protocol (Post-Staining)
This protocol is optimized for high-sensitivity RNA detection.
Methodology:
-
Perform Electrophoresis: Separate RNA samples on either a non-denaturing gel or a denaturing agarose/formaldehyde or polyacrylamide/urea gel.
-
Prepare Staining Solution:
-
For non-denaturing gels, dilute the SYBR® Green II stock 1:10,000 in TBE buffer (pH 7.5-8.0).
-
For denaturing agarose/formaldehyde gels, use a 1:5,000 dilution in TBE buffer.
-
-
Stain the Gel: Immerse the gel in the staining solution and agitate gently for 10-40 minutes, protected from light. No destaining is necessary.
-
Visualize: Illuminate the stained gel with a UV transilluminator. For the highest sensitivity, 254 nm epi-illumination is recommended.
Safety and Disposal: A Critical Consideration
A significant advantage of SYBR® Safe is its reduced mutagenicity and safer profile. It has been shown to be less mutagenic than ethidium bromide in various tests. Consequently, SYBR® Safe is not classified as hazardous waste under U.S. Federal regulations, and in many cases, can be disposed of down the sanitary sewer system, though it is always crucial to consult local regulations.
In contrast, SYBR® Green II binds to nucleic acids and should be treated as a potential mutagen. There is no comprehensive data available on its mutagenicity or toxicity. Therefore, appropriate personal protective equipment should be used when handling the dye. Disposal of SYBR® Green II staining solutions requires pouring them through activated charcoal to absorb the dye, which must then be incinerated as hazardous waste.
Downstream Applications
Both SYBR® Safe and SYBR® Green II are generally compatible with downstream applications.
-
SYBR® Safe: Stained nucleic acids can be used for downstream applications such as cloning and sequencing.
-
SYBR® Green II: Staining with SYBR® Green II does not interfere with the transfer of RNA to membranes for Northern blot analysis, provided that 0.1-0.3% SDS is included in the prehybridization and hybridization buffers to remove the dye. The dye can be efficiently removed from RNA by ethanol precipitation.
Conclusion: Making the Right Choice
The selection between SYBR® Safe and SYBR® Green II hinges on the specific priorities of your experiment.
Choose SYBR® Green II if:
-
High sensitivity is paramount: You are working with low-abundance RNA transcripts or need to detect very small amounts of RNA.
-
You have established protocols for handling and disposing of potentially hazardous materials.
Choose SYBR® Safe if:
-
Safety is a primary concern: You are in a teaching lab or a high-throughput environment where minimizing exposure to hazardous chemicals is crucial.
-
Ease of disposal is a priority: You want to avoid complex and costly hazardous waste disposal procedures.
-
Moderate sensitivity is sufficient for your application.
By carefully considering these factors, researchers can select the most appropriate RNA stain to achieve reliable results while maintaining a safe laboratory environment.
References
SYTO RNASelect vs. SYBR Green II: A Comparative Guide to RNA-Specific Staining
For researchers in molecular biology and drug development, the accurate detection and visualization of RNA are critical. Fluorescent dyes are indispensable tools in this endeavor, but their specificity for RNA over DNA can vary significantly. This guide provides an objective comparison of two commonly used green fluorescent nucleic acid stains, SYTO RNASelect and SYBR Green II, to aid researchers in selecting the appropriate dye for their specific applications. We will delve into their performance, specificity, and provide supporting experimental data and protocols.
Performance and Specificity at a Glance
SYTO RNASelect is a cell-permeant dye specifically designed and marketed for the selective staining of RNA in both live and fixed cells.[1][2][3] In contrast, this compound is a highly sensitive stain primarily used for detecting RNA, as well as single-stranded DNA (ssDNA), in electrophoretic gels.[4][5] While not strictly RNA-selective, this compound exhibits a higher fluorescence quantum yield when bound to RNA compared to double-stranded DNA (dsDNA).
A key differentiator lies in their fluorescence response to different nucleic acids. SYTO RNASelect exhibits a bright green fluorescence upon binding to RNA, with only a very weak signal when bound to DNA. This high specificity is further substantiated by experimental evidence where treatment with RNase completely abolishes the nucleolar fluorescence signal, while DNase treatment has no significant effect. Conversely, this compound binds to both RNA and DNA, though its fluorescence enhancement is greater with RNA.
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of SYTO RNASelect and this compound based on available data.
Table 1: Spectral Properties
| Property | SYTO RNASelect | This compound |
| Excitation Maximum (bound to RNA) | ~490 nm | 497 nm |
| Secondary Excitation Peak | Not specified | ~254 nm |
| Emission Maximum (bound to RNA) | ~530 nm | 520 nm |
Table 2: Performance Characteristics
| Characteristic | SYTO RNASelect | This compound |
| Primary Application | Selective staining of RNA in live and fixed cells | High-sensitivity staining of RNA and ssDNA in gels |
| RNA Selectivity | High | Not selective, but higher quantum yield with RNA than dsDNA |
| Cell Permeability | Yes | Not applicable (used on gels) |
| In-Gel Detection Limit (RNA) | Not applicable | As low as 100 pg per band (254 nm epi-illumination) |
| Fluorescence in presence of DNA | Weak fluorescent signal | Fluorescent signal present |
Experimental Methodologies
Detailed protocols are crucial for reproducible results. The following are summarized experimental protocols for key applications of each dye.
SYTO RNASelect: Staining of Live Cultured Cells
This protocol is a general guideline for staining adherent cells.
-
Prepare Labeling Solution:
-
Prepare a 500 nM working solution of SYTO RNASelect stain in the appropriate cell-culture medium or phosphate-buffered saline (PBS).
-
To do this, first create a 5 µM intermediate stock by adding 1 µL of the 5 mM stock solution to 1.0 mL of the medium.
-
Then, add 100 µL of the 5 µM intermediate stock to 900 µL of the medium.
-
Pre-warm the labeling solution to 37°C before use.
-
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Apply a sufficient amount of the pre-warmed 500 nM labeling solution to cover the cells.
-
Incubate for 20 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution.
-
Rinse the cells twice with fresh cell-culture medium or PBS.
-
Add fresh medium and let the cells rest for 5 minutes at 37°C before imaging.
-
This compound: Post-Electrophoresis Gel Staining
This protocol is for staining RNA in agarose or polyacrylamide gels after electrophoresis.
-
Prepare Staining Solution:
-
For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the this compound stock solution in TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0).
-
For denaturing agarose/formaldehyde gels, a 1:5000 dilution is recommended.
-
Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.
-
-
Gel Staining:
-
Place the gel in a suitable container and add enough staining solution to cover it.
-
Agitate the gel gently for 10-40 minutes at room temperature, protected from light.
-
-
Visualization:
-
No destaining is required.
-
Visualize the stained gel using a standard 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for staining live cells with SYTO RNASelect.
Caption: Workflow for post-electrophoresis gel staining with this compound.
Conclusion
The choice between SYTO RNASelect and this compound hinges on the specific experimental requirements. For applications demanding high specificity for RNA within a cellular context, particularly in live-cell imaging, SYTO RNASelect is the superior choice due to its designed RNA selectivity. For researchers needing a highly sensitive method to detect RNA in gels, where absolute RNA specificity is less critical than detection sensitivity, this compound offers an excellent alternative to traditional stains like ethidium bromide. Its greater quantum yield with RNA makes it a powerful tool for gel-based RNA analysis. Understanding these key differences will enable researchers to generate more accurate and reliable data in their studies of RNA.
References
A Comparative Guide to Quantitative RNA Analysis on Gels: SYBR Green II vs. Alternatives
For researchers, scientists, and drug development professionals seeking sensitive and reliable quantification of RNA on electrophoretic gels, this guide provides an objective comparison of SYBR Green II RNA Gel Stain with other common staining methods. Supported by experimental data, this document outlines the performance characteristics of various stains, enabling informed decisions for your specific research needs.
The accurate quantification of RNA is crucial in a multitude of molecular biology applications, from gene expression analysis to the characterization of RNA-based therapeutics. While various techniques exist, gel electrophoresis followed by fluorescent staining remains a widely used method for assessing RNA integrity and quantity. This guide focuses on the performance of this compound and compares it with established and newer alternatives.
Performance Comparison of RNA Gel Stains
The choice of a fluorescent stain can significantly impact the sensitivity and accuracy of RNA quantification. The following table summarizes the key quantitative performance metrics of this compound compared to Ethidium Bromide (EtBr) and other alternatives.
| Feature | This compound | Ethidium Bromide (EtBr) | SYBR Gold | SYBR Safe | GelRed™ & GelGreen™ |
| Detection Limit (RNA) | As low as 100 pg per band (254 nm epi-illumination)[1][2]; ~500 pg per band (300 nm transillumination)[1][3] | ~1.5 ng per band (300 nm transillumination)[1] | As low as 1 ng of RNA per band | Less sensitive than this compound, comparable to EtBr | Not explicitly quantified for RNA in search results, but claimed to be more sensitive than EtBr |
| Fluorescence Quantum Yield (bound to RNA) | ~0.54 | ~0.07 | ~0.6 | Information not available | Information not available |
| Fluorescence Enhancement upon binding RNA | >10-fold greater than EtBr | <30-fold | >1000-fold | Information not available | Information not available |
| Optimal Excitation (nm) | 497 nm (primary), 254 nm (secondary) | 300 nm (UV) | 495 nm | 502 nm | GelRed: ~300 nm, 520 nm; GelGreen: ~250 nm, 500 nm |
| Emission (nm) | 520 nm | 605 nm | 537 nm | 530 nm | GelRed: 600 nm; GelGreen: 525 nm |
| Safety | Less mutagenic than EtBr, but still requires careful handling | Known mutagen and carcinogen | Less mutagenic than EtBr | Reduced mutagenicity compared to EtBr | Marketed as non-toxic and non-mutagenic |
| Compatibility with downstream applications | Compatible with Northern blotting (requires SDS in hybridization buffers) | Can interfere with some downstream applications | Compatible | Compatible | Compatible with gel extraction, sequencing, etc. |
Key Advantages of this compound
This compound offers several distinct advantages for the quantitative analysis of RNA on gels:
-
High Sensitivity: It can detect as little as 100 picograms of ribosomal RNA per band, making it significantly more sensitive than the commonly used Ethidium Bromide.
-
Superior Quantum Yield: The fluorescence quantum yield of the RNA/SYBR Green II complex is more than seven times greater than that of the RNA/ethidium bromide complex.
-
Low Background: this compound has very low intrinsic fluorescence, which eliminates the need for destaining steps and results in a better signal-to-noise ratio.
-
Broad Compatibility: It is suitable for staining RNA in both native (e.g., agarose) and denaturing (e.g., formaldehyde-agarose, urea-polyacrylamide) gels. The fluorescence is not quenched by the presence of urea or formaldehyde.
-
Wide Linear Dynamic Range: This characteristic is crucial for accurate quantification of RNA over a range of concentrations.
Workflow for Quantitative RNA Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of RNA using gel electrophoresis and staining with a fluorescent dye like this compound.
References
Assessing RNA Integrity: A Head-to-Head Comparison of SYBR Green II and the Agilent Bioanalyzer
For researchers, scientists, and drug development professionals, ensuring the integrity of RNA samples is a critical first step for reliable downstream applications such as RT-qPCR, microarray analysis, and next-generation sequencing. Degraded RNA can lead to inaccurate gene expression analysis and wasted resources. This guide provides an objective comparison of two common methods for assessing RNA integrity: the traditional SYBR Green II staining in agarose gel electrophoresis and the automated Agilent Bioanalyzer system.
Principle of Each Method
This compound is a fluorescent dye that binds to nucleic acids.[1][2] When used for RNA analysis, an aliquot of the RNA sample is run on a denaturing agarose gel.[3] The gel is then stained with this compound, which intercalates with the RNA molecules. Under UV light, the RNA bands become visible, with the most prominent bands in intact total RNA from eukaryotic samples being the 28S and 18S ribosomal RNA (rRNA).[3] The integrity of the RNA is qualitatively assessed by observing the ratio and sharpness of these rRNA bands. A 2:1 ratio of 28S to 18S rRNA is generally considered indicative of intact RNA.[3]
The Agilent Bioanalyzer utilizes microfluidics technology to perform capillary electrophoresis on a chip. A small amount of RNA sample is loaded onto a chip containing a gel matrix and a fluorescent dye. As the RNA fragments migrate through the microchannels, they are separated by size and detected by a laser, generating an electropherogram. The system's software analyzes the entire electrophoretic trace and calculates an RNA Integrity Number (RIN), a quantitative score from 1 (completely degraded) to 10 (fully intact). This provides an objective and standardized measure of RNA quality.
Performance Comparison
The choice between this compound and the Bioanalyzer often depends on the specific needs of the experiment, including the required level of accuracy, sample availability, and throughput. The following table summarizes the key performance characteristics of each method.
| Feature | This compound (with Agarose Gel Electrophoresis) | Agilent Bioanalyzer |
| Data Output | Qualitative (visual assessment of 28S:18S rRNA bands) | Quantitative (RNA Integrity Number - RIN score from 1 to 10), Electropherogram, Gel-like image |
| Objectivity | Subjective, dependent on user interpretation of band intensity. | Objective, standardized RIN score. |
| Sensitivity | Can detect as little as 100 pg of RNA per band. | Can analyze as little as 5 ng of total RNA. |
| Sample Requirement | Typically requires at least a few nanograms for visualization. | Requires a very small sample volume (1 µL). |
| Throughput | Lower; manual gel preparation, loading, and imaging. | Higher; automated analysis of up to 12 samples in approximately 30 minutes. |
| Information Provided | RNA integrity (qualitative), presence of genomic DNA contamination. | RNA integrity (quantitative), RNA concentration, and fragment distribution. |
| Cost per Sample | Lower | Higher |
| Hands-on Time | Significant | Minimal |
Experimental Protocols
This compound Staining of RNA in a Denaturing Agarose Gel
This protocol describes the post-staining method for assessing RNA integrity using this compound.
Materials:
-
Agarose
-
MOPS buffer (10X)
-
Formaldehyde (37%)
-
Formamide
-
RNA sample loading buffer
-
This compound RNA Gel Stain (10,000X concentrate)
-
Nuclease-free water
-
Gel electrophoresis system
-
UV transilluminator or gel imager
Procedure:
-
Gel Preparation:
-
Prepare a 1% denaturing agarose gel. For a 50 mL gel, mix 0.5 g of agarose with 36.5 mL of nuclease-free water.
-
Microwave to dissolve the agarose, then cool to about 60°C.
-
In a fume hood, add 5 mL of 10X MOPS buffer and 8.5 mL of 37% formaldehyde. Mix gently.
-
Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 30 minutes.
-
-
Sample Preparation:
-
In a nuclease-free tube, mix your RNA sample with RNA loading buffer (containing a denaturing agent like formamide and a tracking dye). A typical ratio is 1:3 (sample to buffer).
-
Heat the samples at 65°C for 5-10 minutes to denature the RNA, then immediately place on ice.
-
-
Electrophoresis:
-
Place the solidified gel in the electrophoresis tank and fill with 1X MOPS running buffer.
-
Load the denatured RNA samples into the wells.
-
Run the gel at a constant voltage (e.g., 5-7 V/cm) until the tracking dye has migrated an adequate distance.
-
-
Staining:
-
Prepare the this compound staining solution by diluting the 10,000X stock 1:5,000 to 1:10,000 in TBE buffer (pH 7.5-8.0).
-
Carefully place the gel in a container with the staining solution, ensuring the gel is fully submerged.
-
Agitate gently on a shaker for 20-40 minutes at room temperature, protected from light.
-
-
Visualization:
-
Briefly wash the gel with nuclease-free water.
-
Visualize the RNA bands using a UV transilluminator or a gel imaging system with the appropriate filters for this compound (excitation ~497 nm, emission ~520 nm).
-
Assess the integrity by observing the 28S and 18S rRNA bands.
-
Agilent Bioanalyzer RNA Integrity Assessment
This protocol provides a general overview for using the Agilent 2100 Bioanalyzer with an RNA 6000 Nano Kit. Always refer to the specific kit manual for detailed instructions.
Materials:
-
Agilent 2100 Bioanalyzer
-
Agilent RNA 6000 Nano Kit (contains RNA 6000 Nano gel matrix, dye concentrate, ladder, and chips)
-
Chip priming station
-
Vortex mixer
-
Nuclease-free water and pipette tips
-
RNA samples (1-2 µL per sample)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature for 30 minutes before use.
-
Prepare the gel-dye mix by adding 1 µL of the RNA 6000 Nano dye concentrate to 65 µL of the filtered gel matrix. Vortex thoroughly and spin down.
-
-
Chip Priming:
-
Place a new RNA 6000 Nano chip on the chip priming station.
-
Pipette 9 µL of the gel-dye mix into the well marked 'G'.
-
Set the plunger of the priming station to 1 mL and close the lid. Press the plunger until it is held by the clip. Wait for exactly 30 seconds, then release the plunger. Wait another 5 seconds and then slowly pull the plunger back to the 1 mL position.
-
-
Loading the Chip:
-
Pipette 9 µL of the gel-dye mix into the other two 'G' wells.
-
Pipette 5 µL of the RNA 6000 Nano marker into the ladder well and all 12 sample wells.
-
Pipette 1 µL of the RNA 6000 Nano ladder into the well marked with a ladder symbol.
-
Pipette 1 µL of each RNA sample into one of the 12 sample wells. Pipette 1 µL of nuclease-free water into any unused sample wells.
-
-
Vortexing and Running the Chip:
-
Place the chip in the provided adapter and vortex for 1 minute at the specified setting.
-
Immediately place the chip into the Agilent 2100 Bioanalyzer and start the run within 5 minutes of preparation.
-
-
Data Analysis:
-
The 2100 Expert software will automatically analyze the data and provide a gel-like image, an electropherogram, the RNA concentration, and the RIN for each sample.
-
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both this compound and Bioanalyzer RNA integrity assessment.
Conclusion
Both this compound and the Agilent Bioanalyzer are effective tools for assessing RNA integrity.
This compound coupled with agarose gel electrophoresis is a cost-effective method that provides a qualitative assessment of RNA integrity. It is well-suited for laboratories with limited budgets or when a simple, visual check of the most abundant RNA species is sufficient. However, its subjectivity and lower throughput can be significant drawbacks.
The Agilent Bioanalyzer offers a more advanced, automated, and quantitative approach. The generation of a standardized RIN score removes user bias and allows for better comparability of results across experiments and laboratories. While the initial instrument cost and per-sample cost are higher, the small sample requirement, high throughput, and richness of the data provided (RIN, concentration, and size distribution) make it the preferred method for applications that are sensitive to RNA quality, such as NGS and microarrays.
For researchers and drug development professionals, the choice between these two methods will ultimately depend on the specific requirements of their downstream applications, sample availability, and desired level of data quality and standardization. For rigorous, reproducible, and high-throughput workflows, the Agilent Bioanalyzer is the superior choice.
References
A Comparative Guide to Fluorescent RNA Dyes for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for the accurate visualization and quantification of RNA. This guide provides a comprehensive cost-benefit analysis of commonly used fluorescent RNA dyes, supported by experimental data and detailed protocols to aid in your selection process.
This comparison focuses on key performance indicators: spectral properties, quantum yield, photostability, and selectivity for RNA over DNA. The ideal dye for your experiment will depend on the specific application, whether it be for live-cell imaging, quantitative real-time PCR (RT-qPCR), or in vitro RNA quantification.
Performance Comparison of Fluorescent RNA Dyes
The following table summarizes the key quantitative data for several popular fluorescent RNA dyes. These values have been compiled from various research articles and manufacturer's specifications to provide a comparative overview.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) (RNA-bound) | Photostability | RNA/DNA Specificity | Primary Applications |
| SYTO RNASelect | ~490 | ~530 | ~0.17 - 0.32 | Low | Preferential for RNA | Live-cell imaging of RNA |
| RiboGreen | ~500 | ~525 | ~0.65 | Moderate | Stains both RNA and DNA | RNA quantification in solution |
| SYBR Green II | ~497 | ~520 | Higher for RNA than dsDNA | Moderate | Not selective | Gel staining of RNA and ssDNA |
| EvaGreen | ~500 | ~530 | Not specified for RNA | High | Binds any dsDNA | RT-qPCR |
| QUID-2 | ~488 | ~500-600 | Not specified | High | High selectivity for RNA | Live-cell imaging of RNA |
In-Depth Dye Analysis
SYTO RNASelect
SYTO RNASelect is one of the few commercially available dyes capable of staining RNA in living cells[1]. It exhibits a significant fluorescence enhancement upon binding to RNA. However, it is known to have low photostability, which can be a limitation for long-term imaging experiments[2][3][4]. Newer developmental dyes have shown superior photostability in comparison[4].
RiboGreen
RiboGreen is a highly sensitive reagent for the quantification of RNA in solution. It demonstrates a substantial fluorescence enhancement of over 1000-fold upon binding to nucleic acids and has a high quantum yield of 0.65. Its primary drawback is its lack of specificity, as it also binds to DNA. Therefore, samples often require DNase treatment for accurate RNA quantification.
This compound
This compound is a sensitive stain for RNA and single-stranded DNA (ssDNA) in gels. While not strictly selective for RNA, it has a higher quantum yield when bound to RNA compared to double-stranded DNA (dsDNA). This makes it a greener and more sensitive alternative to ethidium bromide for RNA gel electrophoresis.
EvaGreen
EvaGreen is primarily used in RT-qPCR. Its main advantages are its high stability and low inhibition of the PCR reaction compared to SYBR Green I. It is designed to bind to any double-stranded DNA, making it an effective reporter for the amplification of DNA from an RNA template in RT-qPCR.
Novel and Developmental Dyes
Recent research has focused on developing RNA dyes with improved characteristics. For instance, the QUID-2 probe has demonstrated high selectivity for RNA and significantly better photostability than SYTO RNASelect. Other novel probes, such as the crescent-shaped probe CP, also offer high photostability and deep-red emission, which is advantageous for reducing background fluorescence in live-cell imaging.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these dyes. Below are summarized protocols for key applications.
SYTO RNASelect Staining of Live Cells
This protocol is a general guideline for staining RNA in live eukaryotic cells.
-
Preparation of Labeling Solution: Prepare a 500 nM working solution of SYTO RNASelect in the appropriate cell-culture medium or phosphate-buffered saline (PBS). To do this, create an intermediate stock by diluting the 5 mM stock solution 1:1000 in the medium, and then dilute this intermediate stock 1:10. The final solution should be pre-warmed to 37°C.
-
Cell Staining: Replace the existing cell culture medium with the pre-warmed labeling solution and incubate for 20 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells twice with fresh, pre-warmed medium or PBS.
-
Imaging: The cells are now ready for visualization using a fluorescence microscope with standard fluorescein (FITC) filter sets.
RiboGreen RNA Quantification Assay
This protocol provides a method for quantifying RNA in solution using a microplate reader.
-
Reagent Preparation: Allow all components of the Quant-iT RiboGreen RNA Assay Kit to come to room temperature. Prepare a 1X TE buffer from the provided concentrate. Prepare the RiboGreen working solution by diluting the concentrated dye 1:200 in 1X TE buffer. This solution should be protected from light.
-
Standard Curve Preparation: Prepare a series of RNA standards of known concentrations. The provided ribosomal RNA (rRNA) standard can be used for this purpose.
-
Sample Preparation: Dilute the unknown RNA samples to fall within the range of the standard curve.
-
Assay Execution: Add 100 µL of each standard and unknown sample to separate wells of a 96-well plate. Then, add 100 µL of the RiboGreen working solution to each well.
-
Measurement: Incubate the plate for 2-5 minutes at room temperature, protected from light. Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Data Analysis: Generate a standard curve from the measurements of the RNA standards and use it to determine the concentration of the unknown RNA samples.
EvaGreen RT-qPCR Protocol
This is a general protocol for one-step RT-qPCR using a master mix containing EvaGreen.
-
Reaction Setup: On ice, prepare the RT-qPCR reaction mix. For a 20 µL reaction, this typically includes 10 µL of 2X Master Mix, reverse transcriptase, forward and reverse primers, RNA template, and nuclease-free water to make up the final volume.
-
Plate Setup: Pipette the reaction mix into the wells of a qPCR plate. Include no-template controls and no-reverse-transcriptase controls to check for contamination and genomic DNA carryover.
-
Thermal Cycling: Place the plate in a real-time PCR instrument and run the following thermal cycling program:
-
Reverse Transcription: 50°C for 10-15 minutes.
-
Polymerase Activation: 95°C for 15 minutes.
-
PCR Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step).
-
-
-
Melt Curve Analysis: After the cycling is complete, perform a melt curve analysis to assess the specificity of the amplification. This typically involves heating the product from 60°C to 95°C with continuous fluorescence monitoring.
Visualizing Methodologies
To further clarify the experimental processes and the underlying principles, the following diagrams illustrate the workflows and binding mechanisms.
References
Safety Operating Guide
Proper Disposal Procedures for SYBR Green II
This guide provides essential safety and logistical information for the proper disposal of SYBR Green II, a fluorescent dye used for staining nucleic acids in molecular biology laboratories. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Core Safety Precaution: While comprehensive data on the mutagenicity or toxicity of this compound is not available, its function relies on binding to nucleic acids. Therefore, it must be treated as a potential mutagen and handled with appropriate care.[1][2] The stock solution is typically supplied in dimethyl sulfoxide (DMSO), which is known to facilitate the entry of organic molecules into tissues.[1][2] It is strongly recommended to use double gloves when handling the stock solution.[1]
Waste Stream Disposal Summary
The proper disposal method for this compound waste depends on its form (liquid, solid gel, or contaminated labware) and concentration. All waste containing this dye should be considered hazardous unless deactivated.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Aqueous Solutions (e.g., staining solutions, running buffers) | 1. Primary: Filtration through activated charcoal. 2. Alternative: Collect for hazardous waste pickup by Environmental Health & Safety (EHS). | The filtrate may be eligible for drain disposal with copious amounts of water, but only if it contains no other hazardous materials and is permitted by local regulations. The used charcoal is considered hazardous waste and must be incinerated. |
| Gels (Agarose or Polyacrylamide) | Collect in a designated, sealed, and clearly labeled hazardous waste container. | Gels containing this compound are classified as mutagenic waste and must be disposed of through an institution's hazardous waste management unit (HWMU) or chemical waste program. Do not discard in regular trash. |
| Contaminated Solid Waste (e.g., gloves, pipette tips, tubes) | Collect in a dedicated, lined container for solid hazardous waste. | All "non-sharp" lab debris that has come into contact with the dye must be disposed of through the HWMU. |
| Concentrated Stock Solution (in DMSO) | Collect in the original or a suitable, sealed container for chemical waste disposal. | Never dilute for the purpose of drain disposal. This is considered hazardous chemical waste. |
Note: Waste classification and disposal regulations can vary by institution and region. Always consult your local Environmental Health & Safety (EHS) office for specific guidance. Used, degraded, or contaminated products may be classified as hazardous waste, and the responsible party must be qualified to determine its fate in accordance with state and international legislation.
Experimental Protocol: Deactivation of Aqueous this compound Solutions
This protocol details the widely recommended method for removing this compound from dilute aqueous solutions, such as spent staining solutions and running buffers, prior to disposal.
Objective: To bind the this compound dye to activated charcoal, allowing the decontaminated liquid to be disposed of while concentrating the dye in the solid charcoal for proper hazardous waste disposal.
Materials:
-
Aqueous waste containing this compound
-
Activated charcoal (activated carbon)
-
Filtration flask and funnel setup (e.g., Büchner funnel)
-
Filter paper
-
Designated container for used charcoal
Procedure:
-
Prepare Filtration Setup: Assemble a dedicated filtration flask and funnel. Place a correctly sized piece of filter paper in the funnel.
-
Add Charcoal: Add a layer of activated charcoal to the funnel. A general guideline is that one gram of activated charcoal can effectively absorb the dye from up to 10 liters of a freshly prepared staining solution.
-
Filter Solution: Carefully pour the dilute this compound waste solution through the activated charcoal filter.
-
Manage Filtrate: Collect the filtrate. This liquid can typically be disposed of down the drain with a large amount of water, provided it complies with local sewer regulations and is free of other hazardous materials. Some institutions recommend checking the filtrate under a UV light source to ensure the dye has been completely removed (it should not fluoresce).
-
Dispose of Charcoal: The used charcoal, which has now bound the this compound, is considered solid hazardous waste. It must be collected in a sealed, properly labeled container for disposal via your institution's hazardous waste program. The recommended final step for the contaminated charcoal is incineration.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of different this compound waste streams.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
Essential Safety and Operational Protocols for Handling SYBR Green II
SYBR Green II is a highly sensitive fluorescent dye used for staining RNA and single-stranded DNA in electrophoretic gels.[1] While it is a valuable tool in molecular biology, it must be handled with care as it binds to nucleic acids and should be treated as a potential mutagen.[2][3] This guide provides essential safety procedures, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with the tasks to be performed should be conducted to ensure the appropriate level of PPE is selected.[4] The minimum PPE recommended for handling this compound is outlined below.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Disposable Nitrile Gloves | Double gloving is strongly recommended, especially when handling the concentrated DMSO stock solution.[2] Nitrile gloves offer protection against incidental splashes but should be changed immediately upon contact with the chemical. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from potential spills. |
| Eye and Face Protection | Safety Goggles with Side Shields | Required to protect against splashes and chemical vapors. |
| Foot Protection | Closed-toe Shoes | Long pants and closed-toe shoes are necessary to protect the legs and feet from spills. |
Experimental Protocol: Safe Handling of this compound
Preparation and Staining
-
Thawing: Before use, allow the this compound vial to warm to room temperature and then briefly centrifuge it to collect the DMSO solution at the bottom. It is crucial to thaw the entire volume and mix it thoroughly before use to avoid concentration changes.
-
Dilution: Prepare the staining solution by diluting the this compound concentrate 1:10,000 in a suitable buffer such as TBE. It is recommended to use plastic containers for the staining solution as the dye may adsorb to glass surfaces.
-
Staining: Immerse the gel in the staining solution and agitate gently at room temperature. Protect the staining container from light by covering it with aluminum foil or placing it in the dark. Typical staining times are 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels. No destaining is required.
Storage
-
Stock Solution: Store the concentrated this compound solution at -20°C, protected from light in a desiccator. For convenience and to ensure concentration stability, consider aliquoting the stock solution into smaller volumes.
-
Working Solution: The diluted staining solution can be stored in a dark, airtight polypropylene container at 4°C for several weeks and may be reused three to four times.
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to ensure safe and effective cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Before beginning cleanup, put on the appropriate personal protective equipment, including double nitrile gloves, a lab coat, and safety goggles.
-
Contain the Spill: Cover the spill with an absorbent material, such as sand, earth, or vermiculite, starting from the outside and working inwards. Do not use paper towels as they can increase evaporation.
-
Collect Waste: Scoop the absorbent material into a leak-proof container.
-
Decontaminate: Clean the spill area with soapy water. If the spill involved a highly concentrated solution, collect the rinse water for disposal as hazardous waste.
-
Dispose of Waste: Label the container with the absorbed spill material as hazardous waste and dispose of it according to institutional guidelines.
-
Restock: Replenish any spill cleanup supplies that were used.
Disposal Plan
All materials contaminated with this compound, including gels, buffer solutions, and gloves, should be treated as hazardous waste.
Liquid Waste (Staining Solution and Buffer)
-
Filtration: Pour the liquid waste through a filter containing activated charcoal. One gram of activated charcoal can absorb the dye from approximately 10 liters of working solution.
-
Incineration: The charcoal containing the absorbed dye must then be incinerated.
Solid Waste (Gels, Gloves, and other contaminated materials)
-
Collect all solid waste contaminated with this compound in a designated hazardous waste container.
-
Label the container clearly and arrange for disposal through your institution's hazardous waste management unit.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
